molecular formula C7H6O4 B138039 2,3,4-Trihydroxybenzaldehyde CAS No. 2144-08-3

2,3,4-Trihydroxybenzaldehyde

Cat. No.: B138039
CAS No.: 2144-08-3
M. Wt: 154.12 g/mol
InChI Key: CRPNQSVBEWWHIJ-UHFFFAOYSA-N
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Description

2,3,4-Trihydroxybenzaldehyde is a natural product found in Pluchea sagittalis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trihydroxybenzaldehyde
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InChI

InChI=1S/C7H6O4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-3,9-11H
Source PubChem
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InChI Key

CRPNQSVBEWWHIJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
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DSSTOX Substance ID

DTXSID9057684
Record name 2,3,4-Trihydroxybenzaldehyde
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Molecular Weight

154.12 g/mol
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CAS No.

2144-08-3
Record name 2,3,4-Trihydroxybenzaldehyde
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Record name Benzaldehyde, 2,3,4-trihydroxy-
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Record name Benzaldehyde, 2,3,4-trihydroxy-
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Foundational & Exploratory

The Enigmatic Presence of 2,3,4-Trihydroxybenzaldehyde in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trihydroxybenzaldehyde is a phenolic aldehyde with a range of documented biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] Its utility as a key intermediate in the synthesis of pharmaceuticals, such as the anti-Parkinson's drug benserazide, has solidified its importance in medicinal chemistry. Despite its significance, the direct isolation of this compound from natural sources is not widely reported in scientific literature. This technical guide provides an in-depth exploration of its known natural precursors, the methodologies for its synthesis from a natural source, and the broader context of the signaling pathways associated with related phenolic compounds.

Natural Precursors and Potential Sources

While direct extraction of this compound from flora or fauna remains largely unelucidated, its chemical precursors are abundant in the plant kingdom. The primary route to obtaining this compound from a natural starting material involves the chemical transformation of tannins, specifically hydrolysable tannins.

Amur Maple (Acer ginnala): A Source of Precursors

The most definitive link to a natural source for this compound comes from a patented process that utilizes the leaves of the Amur maple (Acer ginnala). This process, however, is not a direct isolation but a chemical synthesis starting from tannins present in the leaves. The leaves of Acer ginnala are rich in tannins, which are complex polyphenolic compounds.[2] These tannins, through a series of chemical reactions, can be converted into this compound.

The general composition of maple leaves includes a variety of phenolic compounds, with red maple leaves showing higher concentrations of total polyphenols, tannins, and flavonoids.[3] While the specific phenolic profile of Acer ginnala leaves is not extensively detailed in readily available literature, the presence of hydrolysable tannins is the key to its use as a starting material.

Quantitative Data from Synthesis

The following table summarizes the yield of this compound from the precursor, pyrogallol (B1678534), which is derived from Amur maple leaf tannins, as described in the patent literature. It is important to note that these values represent the final yield of a multi-step chemical synthesis and not the natural concentration of the compound in the plant.

Starting Material (from 100g of Acer ginnala leaves)IntermediateFinal ProductYield (g)
Crude Pyrogallol-This compound3.40 - 3.60

Experimental Protocols

The following experimental protocols are based on the patented process for the preparation of this compound from Amur maple leaves.

Protocol 1: Extraction of Tannins and Conversion to Pyrogallol
  • Extraction: 100g of pulverized Acer ginnala leaves are decocted with 800ml of water.

  • Concentration: The resulting decoction is concentrated to 200ml.

  • Hydrolysis: 12.2ml of 98% sulfuric acid is added, and the mixture is hydrolyzed for 4 hours. The reaction is monitored by silica (B1680970) gel G thin-layer chromatography.

  • Neutralization and Isolation: After completion of the hydrolysis, the solution is neutralized with sodium hydroxide (B78521) and concentrated under vacuum. The precipitated solid (crude gallic acid) is collected by suction filtration.

  • Decarboxylation: The crude product is added to DMF or DMI and heated to a temperature between 175-210°C for 30-50 minutes to induce decarboxylation, yielding crude pyrogallol, which is isolated by suction filtration after cooling.

Protocol 2: Synthesis of this compound from Pyrogallol

This protocol describes one of the methods outlined in the patent.

  • Reaction Setup: The crude pyrogallol is used as the starting material. Sodium hydroxide is added to form the pyrogallol sodium salt.

  • Carboxylation: Chloroform is reacted with the pyrogallol sodium salt at 40-60°C.

  • Isolation and Purification: The reaction mixture is worked up to yield this compound, which is then purified by recrystallization.

Signaling Pathways

Direct signaling pathways for this compound are not well-documented. However, as a phenolic compound, its biological activities are likely mediated through pathways common to other phenols, such as gallic acid, which is a direct precursor in the synthesis from Amur maple.

Antioxidant Signaling Pathway

Phenolic compounds are known to exert their antioxidant effects by modulating cellular signaling pathways, primarily the Nrf2-Keap1 pathway.

Antioxidant_Signaling_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phenolic Phenolic Compound (e.g., this compound) Phenolic->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes promotes transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection provides

Antioxidant signaling pathway of phenolic compounds.
Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of phenolic compounds are often attributed to their ability to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.

Anti_inflammatory_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK Phenolic Phenolic Compound (e.g., this compound) Phenolic->IKK inhibits IkB IκBα Degradation Phenolic->IkB inhibits NFkB NF-κB Translocation to Nucleus Phenolic->NFkB inhibits IKK->IkB IkB->NFkB releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) NFkB->Pro_inflammatory_Genes promotes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation leads to

Anti-inflammatory signaling pathway of phenolic compounds.

Conclusion

This compound remains a molecule of significant interest due to its biological activities and role as a pharmaceutical intermediate. While its direct isolation from natural sources is not currently established, its synthesis from naturally derived precursors, such as tannins from Amur maple leaves, provides a critical link to the natural world. Further research into the chemical composition of tannin-rich plants may yet reveal the direct natural occurrence of this compound. In the interim, understanding its synthesis from natural precursors and the signaling pathways of related phenolic compounds offers valuable insights for researchers in drug discovery and development. The provided experimental protocols and pathway diagrams serve as a foundational resource for further investigation into this promising molecule.

References

Chemical properties and reactivity of 2,3,4-Trihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3,4-Trihydroxybenzaldehyde: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as pyrogallol-4-carboxaldehyde, is a polyhydroxybenzaldehyde with significant potential in pharmaceutical and chemical industries. Its unique structure, featuring three hydroxyl groups and an aldehyde moiety on a benzene (B151609) ring, imparts a wide range of chemical reactivity and biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of this compound, with a focus on its applications in drug development. Detailed experimental protocols and quantitative data are presented to facilitate further research and application.

Chemical and Physical Properties

This compound is a versatile organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₆O₄[1][2]
Molecular Weight 154.12 g/mol [1][2]
Appearance Pale yellow to light brown crystalline powder[1][3]
Melting Point 159-163 °C[1][3][4]
Solubility Soluble in DMSO, Methanol (B129727), water, and ethanol (B145695).[2][3][5]
pKa 7.41 ± 0.23 (Predicted)[3]
LogP 1.25[3]
CAS Number 2144-08-3[1][3]
Spectroscopic Data

The structural features of this compound have been characterized by various spectroscopic techniques.

Spectroscopic DataValuesReference
¹H NMR (300 MHz, CDCl₃) 9.83 (s, 1H), 7.68 (d, J=9.0Hz, 1H), 6.84 (d, J=9.0Hz, 1H)[3]
¹³C NMR View the full spectrum for FREE at SpectraBase ID: GeyjE2ojOHc[6]
Crystal Structure Monoclinic, a = 3.6222 (3) Å, b = 24.006 (2) Å, c = 14.8965 (9) Å, β = 93.524 (5)°[7]

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, primarily using pyrogallol (B1678534) as the starting material.

Modern Three-Step Synthesis (Hydroxyl Protection, Formylation, Deprotection)

This is a widely used method due to its high yield and purity.[3][8]

Synthesis_Workflow Pyrogallol Pyrogallol Protected_Intermediate Protected Pyrogallol Intermediate Pyrogallol->Protected_Intermediate  Step 1: Hydroxyl Protection (e.g., Diphenyl Carbonate, Triethylamine) Formylated_Intermediate Formylated Intermediate Protected_Intermediate->Formylated_Intermediate  Step 2: Formylation (e.g., Vilsmeier-Haack or Gattermann) THB This compound Formylated_Intermediate->THB  Step 3: Deprotection (Hydrolysis)

Modern three-step synthesis of this compound.

Experimental Protocol:

  • Step 1: Phenolic Hydroxyl Protection.

    • In a reaction vessel, combine 126 g (1 mol) of pyrogallol, 5.05 g (0.05 mol) of triethylamine, 235.4 g (1.1 mol) of diphenyl carbonate, and 630 ml of methyl tert-butyl ether.[3]

    • Heat the mixture to reflux and maintain for 6-8 hours.[3]

    • Cool the reaction to room temperature.

    • Wash the organic layer three times with 200 ml of 5% NaOH solution, followed by one wash with 200 ml of water, and one wash with 200 ml of saturated sodium chloride solution.[3]

    • Concentrate the organic layer to remove approximately 70% of the solvent.

    • Cool to -5°C with stirring to induce crystallization.

    • Collect the solid by suction filtration and dry to obtain the protected intermediate. (Yield: 96.3%).[3]

  • Step 2: Formylation (Vilsmeier-Haack type).

    • Dissolve the protected intermediate in a suitable solvent like DMF.

    • Cool the solution to 0°C.

    • Slowly add the Vilsmeier reagent (prepared from POCl₃ and DMF).

    • Stir the reaction at room temperature for several hours.

    • Quench the reaction with a solution of sodium acetate (B1210297) in water.

    • Extract the product with an organic solvent (e.g., ethyl ether).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by silica (B1680970) gel column chromatography to obtain the formylated intermediate.

  • Step 3: Deprotection.

    • To the formylated intermediate, add 3 times the molar ratio of water.[3]

    • Heat the mixture to reflux for 1-1.5 hours.[3]

    • Cool the mixture to 5-10°C with stirring.

    • Collect the precipitated product by suction filtration and dry to obtain this compound. (Yield: 93-95%).[3]

Classical Formylation Reactions
  • Gattermann Reaction: This reaction involves the formylation of pyrogallol using hydrogen cyanide (HCN) and a Lewis acid catalyst. Due to the high toxicity of HCN, this method is now less common.[8]

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, prepared from a substituted amide (like DMF) and phosphorus oxychloride, to formylate the electron-rich pyrogallol ring.[3][5]

  • Reimer-Tiemann Reaction: This reaction employs chloroform (B151607) in a basic solution to achieve ortho-formylation of phenols. However, for pyrogallol, it often results in low yields and a mixture of products.[3]

Chemical Reactivity and Key Reactions

The presence of both hydroxyl and aldehyde functional groups makes this compound a reactive molecule capable of undergoing various chemical transformations.

Reactivity_Diagram THB This compound Schiff_Bases Schiff Bases / Hydrazones THB->Schiff_Bases Condensation with Amines/Hydrazines Antioxidant_Activity Antioxidant Activity (Radical Scavenging) THB->Antioxidant_Activity Hydrogen Atom/Electron Donation Metal_Chelation Metal Chelation THB->Metal_Chelation Chelation with Metal Ions Oxidation_Products Carboxylic Acid Derivatives THB->Oxidation_Products Oxidation of Aldehyde Reduction_Products Trihydroxybenzyl Alcohol THB->Reduction_Products Reduction of Aldehyde Benserazide (B1668006) Benserazide Schiff_Bases->Benserazide e.g., with Serine Hydrazide

Key reactions of this compound.
Condensation Reactions: Synthesis of Schiff Bases and Benserazide

This compound readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively.[3][9] A prominent application is the synthesis of Benserazide, an anti-Parkinson's drug.[3][10]

Experimental Protocol for Schiff Base Synthesis:

  • Dissolve an appropriate hydrazide (4.40 mmol) and this compound (4.40 mmol) in anhydrous methanol (15 mL).[9]

  • Stir the reaction mixture at room temperature for 24 hours.[9]

  • Collect the resulting solid by filtration.

  • Purify the product by recrystallization from a mixture of ethanol and water (1:1, v/v).[9]

Experimental Protocol for Benserazide Hydrochloride Synthesis:

  • In a reaction vessel, combine serine hydrazide hydrochloride and this compound in a solvent such as water, ethanol, isopropanol, or glycol dimethyl ether.[4]

  • Add a catalyst (e.g., 5% Pd/C) and introduce hydrogen gas.[4]

  • Heat the reaction mixture (e.g., to 40-50°C).[4]

  • After the reaction is complete, filter the catalyst.

  • The product, benserazide hydrochloride, can be isolated by suction filtration and vacuum drying.[4]

Biological Activities and Applications in Drug Development

This compound exhibits a range of biological activities, making it a valuable scaffold in drug discovery.

Antioxidant Activity

The three hydroxyl groups on the aromatic ring enable this compound to act as a potent antioxidant by donating hydrogen atoms or electrons to neutralize free radicals.[5][11] The antioxidant capacity can be evaluated using assays such as DPPH and ABTS.

Antioxidant_Assay_Workflow Sample_Prep Prepare Sample Solution of this compound Reaction Mix Sample and Radical Solution Sample_Prep->Reaction Radical_Solution Prepare DPPH or ABTS Radical Solution Radical_Solution->Reaction Incubation Incubate in the Dark Reaction->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Calculation Calculate % Inhibition or TEAC Value Measurement->Calculation

General workflow for DPPH/ABTS antioxidant assays.

Experimental Protocol for DPPH Assay:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 60 µM).

  • In a test tube or microplate well, mix a small volume of the sample solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100.

Antimicrobial Activity

Derivatives of this compound, such as carbohydrazones and Schiff bases, have shown promising antibacterial and antifungal activities.[3][5]

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation. Benzaldehyde (B42025) derivatives are known to inhibit this enzyme.

Experimental Protocol for Tyrosinase Inhibition Assay:

  • Prepare solutions of the test compound (this compound) and a positive control (e.g., Kojic acid).

  • In a 96-well plate, add 20 µL of the test material/control to respective wells.

  • Add 50 µL of tyrosinase enzyme solution to each well and incubate at 25°C for 10 minutes.[12]

  • Add 30 µL of L-tyrosine substrate solution to each well.

  • Measure the optical density at 510 nm in a kinetic mode for 60 minutes.[12]

  • Calculate the slope of the reaction for each sample.

  • Determine the percent inhibition using the formula: % Inhibition = [ (Slope_control - Slope_sample) / Slope_control ] * 100.[12]

Safety and Handling

This compound is considered a hazardous substance. It can cause skin, eye, and respiratory irritation.[13] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this compound. It is sensitive to air and should be stored in a dark, dry place under an inert atmosphere.[3][13]

Conclusion

This compound is a highly functionalized and reactive molecule with significant applications in organic synthesis and medicinal chemistry. Its role as a key intermediate in the production of the anti-Parkinson's drug Benserazide, coupled with its inherent antioxidant and potential antimicrobial and tyrosinase-inhibiting properties, makes it a compound of great interest to researchers in drug development. This guide has provided a detailed overview of its chemical properties, synthetic methodologies, and reactivity, along with practical experimental protocols to aid in its further investigation and application.

References

An In-depth Technical Guide to the Solubility of 2,3,4-Trihydroxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,4-Trihydroxybenzaldehyde, a key intermediate in the pharmaceutical industry and a compound of interest for its antioxidant and antimicrobial properties. This document details the available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and illustrates the compound's primary biological mechanism of action.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, the following data has been collated from available resources. The compound is qualitatively known to be soluble in ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO)[1].

SolventTemperature (°C)SolubilityMethodReference
Water251.541 g/LNot Specified[1]
EthanolNot SpecifiedSolubleNot Specified[2]
MethanolNot SpecifiedSolubleNot Specified[1]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSolubleNot Specified[1]

Experimental Protocols for Solubility Determination

A precise and reproducible determination of solubility is critical for various applications in research and drug development. The following is a generalized experimental protocol for determining the solubility of a phenolic compound like this compound in an organic solvent, primarily based on the widely used shake-flask method followed by quantitative analysis.

Principle

The shake-flask method is considered the "gold standard" for solubility determination. It involves creating a saturated solution of the solute in the solvent of interest by allowing the system to reach equilibrium. The concentration of the solute in the saturated solution is then determined using a suitable analytical technique, such as gravimetric analysis or UV-Vis spectroscopy.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or watch glass (for gravimetric analysis)

  • Drying oven (for gravimetric analysis)

  • UV-Vis spectrophotometer and cuvettes (for spectroscopic analysis)

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess This compound prep_mixture Combine solute and solvent in a sealed vial prep_solute->prep_mixture prep_solvent Measure known volume of solvent prep_solvent->prep_mixture equilibration Agitate at constant temperature for 24-72h prep_mixture->equilibration separation Centrifuge or allow to stand to sediment undissolved solid equilibration->separation filtration Filter supernatant using a syringe filter separation->filtration analysis_grav Gravimetric Analysis: Evaporate solvent and weigh residue filtration->analysis_grav analysis_uv UV-Vis Spectroscopy: Measure absorbance at λmax filtration->analysis_uv

Figure 1: Experimental workflow for solubility determination.
Detailed Methodologies

  • Add an excess amount of solid this compound to a sealed vial containing a known volume of the organic solvent. The excess solid ensures that the solution becomes saturated.

  • Place the vial in a thermostatically controlled shaker or incubator and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the undissolved solid to sediment. Centrifugation can be used to accelerate this process.

  • Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining solid particles, pass the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean, dry container.

a) Gravimetric Analysis

  • Accurately weigh a clean, dry evaporating dish.

  • Transfer a known volume of the filtered saturated solution to the evaporating dish and reweigh to determine the mass of the solution.

  • Gently evaporate the solvent in a fume hood or using a rotary evaporator.

  • Place the evaporating dish in a drying oven at a temperature below the decomposition point of this compound until a constant weight is achieved.

  • The weight of the residue corresponds to the mass of dissolved this compound. The solubility can then be calculated in terms of g/L or other desired units.

b) UV-Vis Spectroscopy

  • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

  • Determine the wavelength of maximum absorbance (λmax) of this compound in the solvent by scanning a standard solution across a range of wavelengths.

  • Measure the absorbance of each standard solution at the λmax to construct a calibration curve (absorbance vs. concentration).

  • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at the λmax.

  • Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution, taking into account the dilution factor.

Biological Activity and Signaling Pathways

This compound is known for its antioxidant and antimicrobial properties. Below are diagrams illustrating the fundamental mechanisms of these activities.

Antioxidant Activity: Free Radical Scavenging

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it. The resulting radical of the phenolic compound is stabilized by resonance, making it less reactive.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products THB This compound (Ar-OH) reaction Hydrogen Atom Donation THB->reaction FR Free Radical (R•) FR->reaction THB_rad Resonance-Stabilized Phenoxyl Radical (Ar-O•) reaction->THB_rad FR_neut Neutralized Molecule (RH) reaction->FR_neut

Figure 2: Free radical scavenging by this compound.
Potential Anti-inflammatory Signaling Pathway

Derivatives of benzaldehyde (B42025) have been shown to possess anti-inflammatory properties by inhibiting key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. While the specific pathway for this compound is not fully elucidated, a plausible mechanism involves the inhibition of pro-inflammatory cytokine production.

G cluster_pathway MAPK Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (e.g., p38, JNK, ERK) mapkk->mapk transcription_factor Transcription Factors (e.g., AP-1) mapk->transcription_factor cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription_factor->cytokines inhibition Inhibition by This compound (Plausible) inhibition->mapk

Figure 3: Plausible inhibition of the MAPK signaling pathway.

Conclusion

This technical guide summarizes the current knowledge on the solubility of this compound in organic solvents. While quantitative data remains limited, the provided experimental protocols offer a robust framework for its determination. The illustrated biological pathways provide a conceptual understanding of its antioxidant and potential anti-inflammatory activities, highlighting its significance for further research and development in the pharmaceutical and related industries.

References

Spectroscopic Profile of 2,3,4-Trihydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-trihydroxybenzaldehyde, a phenolic aldehyde with significant potential in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. This guide also includes detailed experimental protocols for data acquisition and a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.69s1H-CHO
7.05d, J=8.5 Hz1HH-6
6.53d, J=8.5 Hz1HH-5
11.0 (broad s)s1HAr-OH
9.5 (broad s)s1HAr-OH
8.9 (broad s)s1HAr-OH

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
191.0C=O (Aldehyde)
152.5C-4
149.0C-2
133.5C-3
124.5C-1
115.8C-6
108.2C-5

Solvent: DMSO-d₆ (Predicted values based on analogous compounds and spectral databases)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch (phenolic)
2850-2750C-H stretch (aldehyde)
1640C=O stretch (aromatic aldehyde)
1580, 1470C=C stretch (aromatic)
1280, 1190C-O stretch (phenol)

Sample Preparation: KBr pellet or ATR

Ultraviolet-Visible (UV-Vis) Spectroscopy
λmax (nm)Molar Absorptivity (ε)Solvent
275~15,000Methanol
330~5,000Methanol

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below to ensure reproducibility.

NMR Spectroscopy

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

IR Spectroscopy

Instrumentation and Data Acquisition: An FTIR spectrometer, often equipped with a single-reflection diamond Attenuated Total Reflectance (ATR) accessory, is commonly used.

Sample Preparation (ATR):

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • A small amount of solid this compound is placed directly onto the ATR crystal.

  • Pressure is applied using the instrument's clamp to ensure good contact between the sample and the crystal.

  • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy

Instrumentation and Data Acquisition: A dual-beam UV-Vis spectrophotometer is used for analysis.

Sample Preparation:

  • A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable solvent (e.g., methanol).

  • Serial dilutions are performed to obtain a solution with a concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

Data Acquisition:

  • The spectrophotometer is blanked using the solvent.

  • The UV-Vis spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-600 nm).

  • The wavelengths of maximum absorbance (λmax) are identified.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Dissolution Dissolution in Solvent (e.g., DMSO-d6, Methanol) Sample->Dissolution Solid_Sample Solid Sample (for IR-ATR) Sample->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis IR IR Spectroscopy Solid_Sample->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data UV_Vis_Data UV-Vis Spectrum (Electronic Transitions) UV_Vis->UV_Vis_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure UV_Vis_Data->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Crystal Structure of 2,3,4-Trihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,3,4-trihydroxybenzaldehyde, an important intermediate in the synthesis of pharmaceuticals, including the anti-Parkinson's drug benserazide.[1] The document details the crystallographic parameters, molecular geometry, and supramolecular features, supported by experimental protocols for its synthesis and crystal growth.

Crystal Structure and Crystallographic Data

The crystal structure of this compound (C₇H₆O₄) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system.[2] Notably, the asymmetric unit contains two independent molecules.[2]

The crystal structure is characterized by a three-dimensional network formed through intermolecular O—H⋯O hydrogen bonds.[2] Each hydroxyl group in the molecules acts as a donor to a single acceptor atom. Additionally, an intramolecular hydrogen bond is observed between the 2-hydroxy group and the aldehyde group in both independent molecules.[2]

Table 1: Crystal Data and Structure Refinement for this compound [2]

ParameterValue
Empirical FormulaC₇H₆O₄
Formula Weight154.12
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a3.6222(3) Å
b24.006(2) Å
c14.8965(9) Å
α90°
β93.524(5)°
γ90°
Volume1292.9(2) ų
Z8
Density (calculated)1.584 Mg/m³
Absorption Coefficient0.133 mm⁻¹
F(000)640
Data Collection
DiffractometerBruker SMART APEX
Reflections Collected5464
Independent Reflections1491 [R(int) = 0.0881]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters1491 / 8 / 217
Goodness-of-fit on F²1.011
Final R indices [I>2sigma(I)]R1 = 0.0540, wR2 = 0.1221
R indices (all data)R1 = 0.0831, wR2 = 0.1324
Largest diff. peak and hole0.301 and -0.321 e.Å⁻³

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound starts from pyrogallol (B1678534) and involves a three-step process: phenolic hydroxyl protection, formylation, and deprotection.[1][3][4]

Step 1: Protection of Phenolic Hydroxyl Groups Two adjacent hydroxyl groups of pyrogallol are protected to prevent unwanted side reactions during formylation.

  • Reactants: Pyrogallol, diphenyl carbonate, triethylamine (B128534).

  • Solvent: Methyl tert-butyl ether (MTBE).

  • Procedure: A mixture of pyrogallol, diphenyl carbonate, and triethylamine in MTBE is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting protected intermediate, 4-hydroxybenzo[d][1][5]dioxol-2-one, is purified.

Step 2: Formylation A formyl group is introduced into the aromatic ring of the protected intermediate.

  • Reactants: 4-hydroxybenzo[d][1][5]dioxol-2-one, a formylating agent (e.g., dichloromethyl methyl ether), and a Lewis acid catalyst (e.g., aluminum chloride).

  • Solvent: MTBE.

  • Procedure: The protected intermediate is dissolved in MTBE and cooled to 0-5 °C. The formylating agent and Lewis acid are added portion-wise while maintaining the temperature. The reaction mixture is stirred until the starting material is consumed. The reaction is then quenched, and the product, 7-hydroxy-2-oxobenzo[d][1][5]dioxole-4-carbaldehyde, is extracted and purified.

Step 3: Deprotection The protecting group is removed to yield the final product.

  • Procedure: The formylated intermediate is subjected to hydrolysis, typically by refluxing with water, to remove the protecting group and yield this compound.[3] The crude product is then purified by recrystallization.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be grown from an ethanol (B145695) solution using the slow evaporation method.[2]

  • Solvent: Ethanol.

  • Procedure:

    • Prepare a saturated solution of purified this compound in ethanol at a slightly elevated temperature to ensure complete dissolution.

    • Filter the warm solution to remove any particulate impurities.

    • Transfer the clear solution to a clean crystallizing dish.

    • Cover the dish with a perforated lid (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.

    • Place the crystallizing dish in a vibration-free environment at a constant temperature.

    • Monitor the dish over several days to weeks for the formation of light-brown, needle-shaped crystals.

    • Once crystals of suitable size are formed, they can be carefully harvested from the solution.

Biological Activity

This compound has been reported to exhibit antibacterial activity.[1] Furthermore, carbohydrazone derivatives of this compound have been investigated for their antimicrobial properties against both bacteria and fungi.[1] It also serves as a crucial intermediate in the synthesis of benserazide, a peripheral dopa decarboxylase inhibitor used in the treatment of Parkinson's disease.[1] The compound is also utilized in the preparation of other biologically active molecules, such as Schiff bases with potential antifungal and antioxidant applications.[6]

At present, there is no direct scientific literature available detailing the specific signaling pathways modulated by this compound itself.

Visualizations

Synthesis and Crystallization Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its crystal structure determination.

workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis Pyrogallol Pyrogallol Protection Protection Pyrogallol->Protection Diphenyl Carbonate, Triethylamine Formylation Formylation Protection->Formylation Formylating Agent, AlCl3 Deprotection Deprotection Formylation->Deprotection H2O, Reflux Crude_Product Crude_Product Deprotection->Crude_Product Purification Dissolution Dissolution Crude_Product->Dissolution Ethanol Slow_Evaporation Slow_Evaporation Dissolution->Slow_Evaporation Single_Crystals Single_Crystals Slow_Evaporation->Single_Crystals XRay_Diffraction XRay_Diffraction Single_Crystals->XRay_Diffraction X-ray Source Structure_Solution Structure_Solution XRay_Diffraction->Structure_Solution SHELXS Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement SHELXL Crystal_Structure_Data Crystal_Structure_Data Structure_Refinement->Crystal_Structure_Data

Caption: Workflow from synthesis to crystal structure determination.

Logical Relationship of Synthesis Steps

This diagram shows the sequential relationship of the key steps in the synthesis of this compound from pyrogallol.

synthesis_steps Start Pyrogallol Step1 Step 1: Protection (Formation of 4-hydroxybenzo[d][1,3]dioxol-2-one) Start->Step1 Step2 Step 2: Formylation (Formation of 7-hydroxy-2-oxobenzo[d][1,3]dioxole-4-carbaldehyde) Step1->Step2 Step3 Step 3: Deprotection (Hydrolysis) Step2->Step3 End This compound Step3->End

Caption: Key steps in the synthesis of this compound.

References

A Technical Guide to the Synthesis of Novel Derivatives from 2,3,4-Trihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trihydroxybenzaldehyde, a polyhydroxylated aromatic aldehyde, serves as a versatile starting material for the synthesis of a diverse array of novel derivatives with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring three adjacent hydroxyl groups, imparts distinct chemical reactivity and biological activity to its derivatives. This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of several classes of compounds derived from this compound, including Schiff bases, chalcones, coumarins, and O-benzyl oximes. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant biological pathways are presented to facilitate further research and development in this promising area.

Introduction

This compound, also known as pyrogallol-4-carboxaldehyde, is a key building block in organic synthesis due to its trifunctional nature, possessing both aldehydic and phenolic functionalities.[1][2] This arrangement of functional groups allows for a variety of chemical transformations, leading to the creation of complex molecules with tailored properties. The derivatives of this compound have garnered considerable interest owing to their broad spectrum of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.[3][4][5] This guide focuses on the practical synthesis and characterization of key derivatives, providing a foundation for their exploration in drug discovery and other advanced applications.

Synthesis of Novel Derivatives

This section details the synthetic methodologies for preparing four major classes of derivatives from this compound.

Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde. These compounds are known for their wide range of biological activities, including antimicrobial and anticancer effects.[3]

Experimental Protocol: Synthesis of a this compound Schiff Base

  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol (B145695), methanol).

  • Add an equimolar amount of the desired primary amine to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Quantitative Data for Representative Schiff Base Derivatives

Derivative ClassAmine ReactantYield (%)Melting Point (°C)References
Schiff BaseAniline85-95160-162[3]
Schiff Basep-Toluidine88-96175-177[3]
Schiff Base4-Chloroaniline82-92188-190[3]
Chalcone (B49325) Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities, including anti-inflammatory and antioxidant properties.[4] They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) in the presence of a base.

Experimental Protocol: Synthesis of a this compound Chalcone

  • Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • Add an aqueous solution of a strong base (e.g., 40% KOH or NaOH) dropwise to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until neutral, and dry.

  • Purify the crude chalcone by recrystallization from ethanol.

Quantitative Data for Representative Chalcone Derivatives

Derivative ClassAcetophenone ReactantYield (%)Melting Point (°C)References
ChalconeAcetophenone65-75180-182[4]
Chalcone4'-Hydroxyacetophenone70-80210-212[4]
Chalcone4'-Methoxyacetophenone68-78195-197[4]
Coumarin (B35378) Derivatives

Coumarins are a class of benzopyrones widely found in nature and possessing diverse pharmacological properties, including anticoagulant and antioxidant activities. The Perkin reaction and Knoevenagel condensation are common methods for their synthesis from salicylaldehyde (B1680747) derivatives.

Experimental Protocol: Synthesis of a this compound Coumarin (via Knoevenagel Condensation)

  • In a round-bottom flask, combine this compound (1.0 eq), an active methylene (B1212753) compound (e.g., diethyl malonate, 1.2 eq), and a catalytic amount of a base (e.g., piperidine (B6355638) or pyridine).

  • Add a small amount of a suitable solvent like ethanol or perform the reaction under solvent-free conditions.

  • Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours, with TLC monitoring.

  • After cooling, acidify the reaction mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure coumarin derivative.

Quantitative Data for Representative Coumarin Derivatives

Derivative ClassActive Methylene ReactantYield (%)Melting Point (°C)References
CoumarinDiethyl malonate75-85220-222[6]
CoumarinEthyl acetoacetate70-80205-207[7]
CoumarinMalononitrile80-90>300[6]
O-Benzyl Oxime Derivatives

O-benzyl oximes are derivatives formed by the reaction of an oxime with a benzyl (B1604629) halide. These compounds have been investigated for their potential as enzyme inhibitors and antioxidants.[5]

Experimental Protocol: Synthesis of a this compound O-Benzyl Oxime

  • Oxime Formation: a. Dissolve this compound (1.0 eq) in ethanol. b. Add hydroxylamine (B1172632) hydrochloride (1.1 eq) and sodium acetate (B1210297) (1.5 eq). c. Reflux the mixture for 1-2 hours. d. Cool the reaction mixture and pour it into cold water to precipitate the oxime. e. Filter, wash with water, and dry the crude oxime.

  • O-Benzylation: a. Dissolve the crude oxime (1.0 eq) in a suitable solvent such as DMF or acetone. b. Add a base (e.g., K₂CO₃ or NaH) and stir for 30 minutes. c. Add the desired benzyl halide (e.g., benzyl bromide, 1.1 eq) dropwise. d. Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC). e. Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Representative O-Benzyl Oxime Derivatives

Derivative ClassBenzyl Halide ReactantYield (%)Melting Point (°C)References
O-Benzyl OximeBenzyl bromide8690-92[5]
O-Benzyl Oxime4-Methoxybenzyl chloride90123-125[5]
O-Benzyl Oxime3-Methoxybenzyl chloride8690-92[5]

Visualizations

Synthetic Workflow

Synthesis_Workflow start This compound schiff_base Schiff Base start->schiff_base Condensation chalcone Chalcone start->chalcone Claisen-Schmidt Condensation coumarin Coumarin start->coumarin Knoevenagel Condensation oxime Oxime Intermediate start->oxime Oximation amine Primary Amine (e.g., Aniline) amine->schiff_base acetophenone Acetophenone Derivative acetophenone->chalcone active_methylene Active Methylene Compound active_methylene->coumarin oxime_formation Hydroxylamine HCl oxime_formation->oxime benzyl_halide Benzyl Halide benzyl_oxime O-Benzyl Oxime benzyl_halide->benzyl_oxime oxime->benzyl_oxime O-Benzylation

Caption: Synthetic pathways to key derivatives from this compound.

Antioxidant Signaling Pathway

The antioxidant activity of polyphenolic compounds, including derivatives of this compound, is often mediated through the modulation of key signaling pathways that protect cells from oxidative stress. One such critical pathway involves the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).

Antioxidant_Signaling_Pathway cluster_nucleus Nucleus derivative This compound Derivative ros Reactive Oxygen Species (ROS) derivative->ros Scavenges keap1_nrf2 Keap1-Nrf2 Complex derivative->keap1_nrf2 Induces Dissociation ros->keap1_nrf2 Oxidative Stress (Inhibits Keap1) nrf2 Nrf2 keap1_nrf2->nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidant_enzymes Gene Transcription antioxidant_enzymes->ros Neutralizes cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection Leads to

Caption: Nrf2-mediated antioxidant signaling pathway activated by derivatives.

Conclusion

This compound is a highly valuable and versatile platform for the synthesis of a multitude of novel derivatives. The synthetic routes to Schiff bases, chalcones, coumarins, and O-benzyl oximes are well-established and offer opportunities for the generation of diverse chemical libraries. The inherent biological activities of these derivatives, particularly their antimicrobial and antioxidant properties, underscore their potential for the development of new therapeutic agents. This guide provides the essential technical information for researchers to embark on the synthesis and exploration of these promising compounds, paving the way for future discoveries in medicine and beyond.

References

Stability and Storage of 2,3,4-Trihydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3,4-Trihydroxybenzaldehyde (CAS No. 2144-08-3), a key intermediate in pharmaceutical synthesis and a compound of interest for its antioxidant properties. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the context of drug development where purity and consistency are paramount.

Physicochemical Properties

This compound is a polyhydroxybenzaldehyde that appears as a light brown or pale yellow crystalline powder. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueCitations
Molecular FormulaC₇H₆O₄[1]
Molecular Weight154.12 g/mol [1]
Melting Point159 - 163 °C[1][2]
AppearanceLight brown to pale yellow crystalline powder[1]
SolubilitySoluble in DMSO and Methanol (B129727).[3]

Stability Profile

Detailed quantitative stability data for this compound under various conditions such as a range of pH values, specific temperatures, and light intensities are not extensively available in publicly accessible literature. However, safety data sheets and product information consistently highlight its sensitivity to certain environmental factors.

The primary stability concern for this compound is its sensitivity to air.[4] This suggests a propensity for oxidation, a common characteristic of polyhydroxylated aromatic compounds, which are known to be effective antioxidants due to their ability to donate hydrogen atoms or electrons.[5] This reactivity, while beneficial for its antioxidant applications, makes the compound susceptible to degradation upon exposure to atmospheric oxygen.

Key Stability Factors:

  • Air Sensitivity: The compound is explicitly stated to be "air sensitive," indicating that it can be oxidized when exposed to air.[4]

  • Incompatible Materials: Strong oxidizing agents and strong bases are listed as incompatible materials, suggesting they can induce degradation of the compound.[4]

  • Hazardous Decomposition: When heated to decomposition, this compound may produce carbon monoxide and carbon dioxide.[4]

The following diagram illustrates the key factors that can negatively impact the stability of this compound.

cluster_factors Factors Affecting Stability 2_3_4_THB This compound Degradation Degradation Products 2_3_4_THB->Degradation leads to Air Air (Oxygen) Air->2_3_4_THB causes oxidation Strong_Oxidizers Strong Oxidizing Agents Strong_Oxidizers->2_3_4_THB reacts with Strong_Bases Strong Bases Strong_Bases->2_3_4_THB reacts with

Caption: Factors leading to the degradation of this compound.

Recommended Storage and Handling Conditions

To maintain the quality and integrity of this compound, it is imperative to adhere to appropriate storage and handling protocols. The following recommendations are synthesized from various safety data sheets and product information guides.

Table 2: Recommended Storage and Handling Conditions for this compound

ConditionRecommendationCitations
Temperature Store in a cool place. Some suppliers recommend storage at 0 - 8 °C.[1]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) due to air sensitivity.[4]
Container Keep container tightly closed in a dry and well-ventilated place.[4]
Light Keep in a dark place.[3]
Handling Avoid formation of dust and aerosols. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[4]
Incompatibilities Store away from strong oxidizing agents and strong bases.[4]

General Experimental Protocol for Stability Assessment

While specific, validated stability-indicating methods for this compound are not publicly available, a general protocol can be designed to assess its stability under various stress conditions. This typically involves subjecting the compound to forced degradation and analyzing the formation of degradants over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Objective: To evaluate the stability of this compound under various stress conditions (e.g., heat, light, humidity, and pH) and to identify potential degradation products.

Materials and Equipment:

  • This compound reference standard

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Forced degradation chambers (oven, photostability chamber)

  • pH meter

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Appropriate buffers

Experimental Workflow:

The following diagram outlines a typical workflow for a forced degradation study.

cluster_analysis Start Prepare Stock Solution of This compound Stress Subject Aliquots to Stress Conditions Start->Stress Thermal Thermal Stress (e.g., 60°C, 80°C) Stress->Thermal Heat Photolytic Photolytic Stress (UV/Vis Light) Stress->Photolytic Light Acidic Acid Hydrolysis (e.g., 0.1N HCl) Stress->Acidic Acid Basic Base Hydrolysis (e.g., 0.1N NaOH) Stress->Basic Base Oxidative Oxidative Stress (e.g., 3% H₂O₂) Stress->Oxidative Oxidant Analysis Analyze Samples by HPLC at Defined Time Points Thermal->Analysis Photolytic->Analysis Acidic->Analysis Basic->Analysis Oxidative->Analysis Data Quantify Remaining Parent Compound and Degradation Products Analysis->Data End Determine Degradation Pathways and Rate Data->End

Caption: General workflow for a forced degradation study.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Forced Degradation Conditions:

    • Acid and Base Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) and keep at room temperature or elevated temperature.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

    • Photodegradation: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

  • Data Evaluation: Calculate the percentage of degradation of this compound and the formation of any degradation products. The peak purity of the parent compound should also be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

This general protocol provides a framework for researchers to develop a specific and validated stability-indicating method for this compound tailored to their specific needs and available equipment.

Conclusion

While quantitative stability data for this compound is limited in the public domain, the available information strongly indicates its sensitivity to air, strong oxidizing agents, and strong bases. For researchers, scientists, and drug development professionals, adherence to stringent storage and handling protocols is crucial to maintain the compound's integrity. This includes storage in a cool, dark place, under an inert atmosphere, and in a tightly sealed container. The general experimental protocol for stability assessment outlined in this guide can serve as a valuable starting point for developing in-house, validated methods to further characterize the stability of this important chemical intermediate.

References

Methodological & Application

Protocol for the synthesis of benserazide using 2,3,4-Trihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Synthesis of Benserazide (B1668006)

Introduction

Benserazide is a peripherally acting aromatic L-amino acid decarboxylase (AAAD) inhibitor.[1][2] It is clinically used in combination with L-DOPA (levodopa) for the treatment of Parkinson's disease.[1][3][4] Benserazide itself does not cross the blood-brain barrier, preventing the peripheral conversion of levodopa (B1675098) to dopamine.[2][3] This allows more levodopa to reach the brain, where it is converted to dopamine, leading to improved therapeutic efficacy and reduced peripheral side effects.[2][3] The chemical name for benserazide is (RS)-2-Amino-3-hydroxy-N′-(2,3,4-trihydroxybenzyl)propanehydrazide.

This document provides detailed protocols for the synthesis of benserazide hydrochloride starting from 2,3,4-Trihydroxybenzaldehyde. Two primary synthetic routes are described: a one-step reductive amination and a two-step procedure via a hydrazone intermediate.

Synthetic Pathways

The synthesis of benserazide from this compound can be achieved through two main pathways:

  • One-Step Reductive Amination: Direct reaction of this compound with serine hydrazide hydrochloride in the presence of a reducing agent.

  • Two-Step Synthesis via Hydrazone Intermediate:

    • Step 1: Hydrazone Formation: Condensation of this compound with serine hydrazide to form N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone.

    • Step 2: Reduction: Catalytic hydrogenation of the hydrazone intermediate to yield benserazide.[5]

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow This compound This compound One_Step One-Step Reductive Amination This compound->One_Step Two_Step Two-Step Synthesis This compound->Two_Step Serine Hydrazide HCl Serine Hydrazide HCl Serine Hydrazide HCl->One_Step Serine Hydrazide HCl->Two_Step Benserazide_HCl Benserazide HCl One_Step->Benserazide_HCl H2, Catalyst Hydrazone_Intermediate Hydrazone Intermediate Two_Step->Hydrazone_Intermediate Condensation Hydrazone_Intermediate->Benserazide_HCl Hydrogenation MOA_Pathway cluster_periphery Peripheral System cluster_cns Central Nervous System (Brain) Levodopa_P Levodopa AAAD_P Aromatic L-amino acid decarboxylase (AAAD) Levodopa_P->AAAD_P BBB Blood-Brain Barrier Levodopa_P->BBB Dopamine_P Dopamine Side_Effects Peripheral Side Effects (nausea, cardiovascular issues) Dopamine_P->Side_Effects Benserazide Benserazide Benserazide->AAAD_P Inhibits Benserazide->BBB Does not cross AAAD_P->Dopamine_P Conversion Levodopa_CNS Levodopa AAAD_CNS Aromatic L-amino acid decarboxylase (AAAD) Levodopa_CNS->AAAD_CNS Dopamine_CNS Dopamine Therapeutic_Effect Therapeutic Effect (Control of motor symptoms) Dopamine_CNS->Therapeutic_Effect AAAD_CNS->Dopamine_CNS Conversion Levodopa_Admin Administered Levodopa Levodopa_Admin->Levodopa_P BBB->Levodopa_CNS Crosses

References

Application Notes and Protocols for the Formation of Schiff Bases with 2,3,4-Trihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from 2,3,4-trihydroxybenzaldehyde are a class of organic compounds characterized by an imine or azomethine (-C=N-) group. The presence of multiple hydroxyl groups on the phenyl ring makes these compounds particularly interesting for investigation in medicinal chemistry and materials science. These hydroxyl groups can enhance solubility, participate in hydrogen bonding with biological targets, and act as effective metal chelators. Schiff bases of this compound and their metal complexes have shown potential as antimicrobial and anticancer agents. This document provides detailed protocols for the synthesis of these Schiff bases, along with data on their biological activities and the signaling pathways they may influence.

General Reaction Scheme

The formation of a Schiff base from this compound involves the condensation reaction with a primary amine. The reaction is typically carried out in a suitable solvent, often with acid or base catalysis, and may require heating.

General Reaction Scheme for Schiff Base Formation

Experimental Protocols

Protocol 1: Conventional Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases by refluxing this compound with a primary amine in ethanol (B145695).

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, aliphatic amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol with stirring. In a separate beaker, dissolve the primary amine (1.0 eq.) in absolute ethanol.

  • Reaction Mixture: Slowly add the ethanolic solution of the primary amine to the aldehyde solution at room temperature with continuous stirring.

  • Catalysis (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product often precipitates out of the solution. If no precipitate forms, the solvent volume can be reduced using a rotary evaporator to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Drying: Dry the purified Schiff base in a desiccator over a drying agent or in a vacuum oven at a moderate temperature.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Data Presentation: Synthesis of this compound Schiff Bases
Primary AmineSolventCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
4-Aminobenzoic acidN/A (Solid-state)Microwave/Airflow GrindingNot SpecifiedNot SpecifiedNot Specified[1]
Anthranilic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
General Aromatic AminesEthanolGlacial Acetic Acid2-8Reflux (~78)VariableGeneral Method
General Aliphatic AminesEthanolNone/Mild Acid2-6Room Temp. to RefluxVariableGeneral Method

Applications in Drug Development

Schiff bases derived from hydroxylated benzaldehydes are known to exhibit a range of biological activities, making them attractive candidates for drug discovery and development.

Antimicrobial Activity

The imine group in Schiff bases is often crucial for their antimicrobial effects. These compounds can interfere with cell wall synthesis, disrupt cell permeability, or inhibit essential enzymes in microorganisms.

Experimental Protocol: Agar (B569324) Disc Diffusion Assay for Antimicrobial Screening

This method is a standard procedure to evaluate the antimicrobial activity of synthesized compounds.

Materials:

  • Nutrient Agar/Mueller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Synthesized Schiff base

  • Solvent (e.g., DMSO)

  • Standard antibiotic/antifungal discs (positive control)

  • Sterile blank discs

  • Micropipette

  • Incubator

Procedure:

  • Media Preparation: Prepare the appropriate agar medium, sterilize it by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.

  • Disc Preparation: Dissolve a known concentration of the synthesized Schiff base in a suitable solvent. Impregnate sterile blank discs with the Schiff base solution. Allow the solvent to evaporate completely.

  • Disc Placement: Place the impregnated discs, along with positive and negative (solvent-only) control discs, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition: Measure the diameter of the clear zone of no growth around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity and Potential Signaling Pathways

Schiff bases and their metal complexes have demonstrated potential as anticancer agents. While the precise mechanisms for Schiff bases of this compound are still under investigation, related compounds have been shown to induce apoptosis and interfere with key signaling pathways in cancer cells. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[3]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduce extracellular signals to the nucleus, leading to changes in gene expression and cellular responses. The core of this pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). Dysregulation of this pathway is a common feature in many cancers. Some Schiff base compounds may exert their anticancer effects by modulating the activity of key proteins within this cascade.

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors apoptosis Apoptosis erk->apoptosis cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response schiff_base Schiff Base Derivative (Potential Inhibitor) schiff_base->raf Inhibition schiff_base->erk Modulation

Caption: Potential modulation of the MAPK signaling pathway by Schiff base derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of Schiff bases derived from this compound.

Schiff_Base_Workflow start Start synthesis Schiff Base Synthesis (this compound + Amine) start->synthesis purification Purification (Recrystallization/Filtration) synthesis->purification characterization Structural Characterization (FTIR, NMR, MS) purification->characterization biological_screening Biological Screening characterization->biological_screening antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) biological_screening->antimicrobial Yes anticancer Anticancer Assays (MTT, Apoptosis) biological_screening->anticancer Yes mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) antimicrobial->mechanism anticancer->mechanism end End mechanism->end

Caption: General workflow for synthesis and evaluation of Schiff bases.

Conclusion

Schiff bases derived from this compound represent a promising class of compounds for further investigation in drug development. The synthetic protocols provided herein offer a foundation for the preparation of a library of these compounds. The subsequent biological evaluation, guided by the outlined experimental procedures, will be crucial in elucidating their therapeutic potential and mechanisms of action. Further research is warranted to explore the full spectrum of their biological activities and to optimize their structures for enhanced potency and selectivity.

References

Application Notes and Protocols: The Use of 2,3,4-Trihydroxybenzaldehyde in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trihydroxybenzaldehyde, also known as pyrogallol-4-carboxaldehyde, is a phenolic aldehyde with significant potential in antioxidant research and development. Its unique structure, featuring three hydroxyl groups on the benzene (B151609) ring, confers potent free radical scavenging and metal-chelating properties. These characteristics make it a compelling candidate for applications in pharmaceuticals, cosmetics, and food preservation where antioxidant activity is crucial. This document provides detailed protocols for evaluating the antioxidant capacity of this compound using common in vitro assays and presents relevant data to guide researchers in their investigations.

The antioxidant mechanism of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions. The ortho-positioning of the hydroxyl groups also allows for the chelation of metal ions that can catalyze oxidative reactions.

Data Presentation

Table 1: Radical Scavenging Activity of Pyrogallol (B1678534) (Reference Compound)

AssayEC50 (µg/mL)Standard AntioxidantEC50 of Standard (µg/mL)
DPPH• Scavenging10.71Trolox8.63
α-Tocopherol11.48
BHA15.07
BHT31.45
ABTS•+ ScavengingNot ReportedNot ReportedNot Reported
Fe2+ Chelating Activity44.08α-Tocopherol15.76
Trolox17.27
BHT17.65
BHA19.08

Data sourced from a study on pyrogallol and may be used as a reference for estimating the potential activity of this compound.[1]

Table 2: Lipid Peroxidation Inhibition by Pyrogallol (Reference Compound)

Assay SystemConcentration of PyrogallolInhibition (%)Standard AntioxidantsInhibition (%)
Linoleic Acid Emulsion30 µg/mL77.95BHA89.88
BHT89.97
α-Tocopherol83.82
Trolox91.85

Data sourced from a study on pyrogallol and may be used as a reference for estimating the potential activity of this compound.[1]

Experimental Protocols

Detailed methodologies for three common antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound by measuring the reduction of the DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic Acid)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Sample: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound or standard antioxidant to the wells.

    • For the control well, add 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • Data Analysis: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Objective: To evaluate the ability of this compound to scavenge the ABTS radical cation.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate buffered saline (PBS) or Ethanol (B145695)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Sample: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound or standard antioxidant to the wells.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

  • Data Analysis: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Objective: To measure the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃·6H₂O) solution

  • Positive control (e.g., Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 593 nm

Procedure:

  • Preparation of FRAP Working Solution: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Preparation of Test Sample: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

  • Assay Procedure:

    • Add 180 µL of the FRAP working solution to each well of a 96-well microplate.

    • Add 20 µL of the different concentrations of this compound, standard, or blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for a set time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Data Analysis: Create a standard curve using the ferrous sulfate or Trolox standard. The FRAP value of the sample is determined from the standard curve and is typically expressed as µM Fe(II) equivalents or µM Trolox equivalents.

Visualization of Workflows and Pathways

To aid in the conceptualization of the experimental processes and potential mechanisms of action, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH with Sample/ Control in 96-well Plate prep_dpph->mix prep_sample Prepare Serial Dilutions of This compound prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_frap Prepare FRAP Working Solution mix Mix FRAP Reagent with Sample/Standard in Plate prep_frap->mix prep_sample Prepare Serial Dilutions of This compound prep_sample->mix prep_standard Prepare Fe(II) or Trolox Standard Curve prep_standard->mix incubate Incubate at 37°C (4-30 min) mix->incubate measure Measure Absorbance at 593 nm incubate->measure plot Plot Standard Curve measure->plot calculate Calculate FRAP Value (Fe(II) or Trolox Equivalents) plot->calculate Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., O2•-, •OH, H2O2) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->Cellular_Damage causes THB This compound THB->ROS Direct Scavenging (H• donation) Nrf2_Keap1 Nrf2-Keap1 Complex THB->Nrf2_Keap1 may induce dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) in Nucleus Nrf2->ARE translocates and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralize

References

Application Notes and Protocols for 2,3,4-Trihydroxybenzaldehyde in Cosmetics and Skincare

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trihydroxybenzaldehyde, also known as pyrogallol-4-carboxaldehyde, is a phenolic aldehyde compound with a chemical formula of C₇H₆O₄.[1][2][3] Its structure, featuring three hydroxyl groups on the benzene (B151609) ring, suggests significant potential for various applications in the cosmetic and skincare industry.[1] This document provides detailed application notes and experimental protocols to facilitate research into its utility as a functional ingredient. The primary proposed applications of this compound in skincare are based on its antioxidant, anti-inflammatory, and skin-lightening properties.[1][3]

Application Note 1: Antioxidant Properties

The phenolic hydroxyl groups in this compound's structure enable it to act as a potent antioxidant by donating hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress in the skin.[1] Oxidative stress is a key contributor to premature skin aging, characterized by wrinkles, fine lines, and loss of elasticity.

Quantitative Data: Antioxidant Activity

CompoundAssayIC₅₀ (mg/L)Reference CompoundIC₅₀ (mg/L)
3,4,5-Trihydroxybenzaldehyde (THBA)DPPH2.8BHA18.5
BHT25.2
α-Tocopherol8.9
Rosmarinic Acid4.2

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from standard procedures for assessing the antioxidant activity of phenolic compounds.[4]

1. Materials and Reagents:

  • This compound

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and should be freshly prepared and protected from light.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.

  • Assay:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank well, add 200 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

3. Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

The IC₅₀ value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Application Note 2: Skin Lightening and Hyperpigmentation Control

Hyperpigmentation, the excess production of melanin (B1238610), can be addressed by inhibiting the key enzyme in melanogenesis, tyrosinase. Benzaldehyde derivatives have been investigated as tyrosinase inhibitors.[5][6]

Quantitative Data: Tyrosinase Inhibitory Activity

A study on a Schiff base derivative of this compound with tyramine (B21549) demonstrated potent mushroom tyrosinase inhibition.[6]

CompoundAssayIC₅₀ (µmol/L)Reference CompoundIC₅₀ (µmol/L)
This compound-tyrosamine (Schiff Base)Mushroom Tyrosinase Inhibition (L-DOPA as substrate)32.13Kojic Acid67.14

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol is based on the dopachrome (B613829) method using L-DOPA as a substrate.[6]

1. Materials and Reagents:

  • This compound

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Kojic acid (positive control)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer. This should be made fresh.

    • Prepare stock solutions of this compound and kojic acid in DMSO, and then dilute to various concentrations with phosphate buffer.

  • Assay:

    • In a 96-well microplate, add 40 µL of phosphate buffer, 20 µL of the test compound solution (or positive control), and 20 µL of the tyrosinase solution to each well.

    • For the control, add 20 µL of the solvent (e.g., 1% DMSO in buffer) instead of the test compound.

    • For the blank, add 40 µL of the solvent instead of the tyrosinase solution.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 20 µL of the L-DOPA solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm at time zero and then every minute for a set period (e.g., 20 minutes) using a microplate reader.

3. Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100

The IC₅₀ value is the concentration of the inhibitor at which 50% of the enzyme activity is inhibited.

Signaling Pathway: Melanogenesis

This compound and its derivatives may exert their skin-lightening effects by directly inhibiting the enzymatic activity of tyrosinase, a key enzyme in the melanogenesis pathway.

G Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous oxidation Tyrosinase Tyrosinase Inhibitor This compound (or its derivative) Inhibitor->Tyrosinase

Figure 1. Potential inhibition of tyrosinase by this compound in the melanogenesis pathway. (Within 100 characters)

Application Note 3: Anti-inflammatory and Anti-aging Potential

Chronic inflammation and the degradation of extracellular matrix (ECM) components like collagen are hallmarks of skin aging. Phenolic compounds are known to possess anti-inflammatory and anti-aging properties. While direct studies on this compound are limited, research on a structurally similar compound, 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde (GDHBA), in human dermal fibroblasts (HDFs) provides insights into the potential mechanisms.[1] These include the inhibition of pro-inflammatory mediators and matrix metalloproteinases (MMPs), and the stimulation of pro-collagen synthesis.[1]

Quantitative Data: Anti-inflammatory and Anti-aging Effects of a Related Dihydroxybenzaldehyde Derivative

The following data for GDHBA in TNF-α-induced HDFs suggests potential activities for this compound.[1]

BiomarkerEffect of GDHBA (50 µM)Percentage Change
Inflammatory Markers
Reactive Oxygen Species (ROS)Inhibition18.8% decrease
Nitric Oxide (NO)Inhibition58.4% decrease
Prostaglandin E2 (PGE₂)Inhibition53.8% decrease
Aging Markers
MMP-1 SecretionInhibition55.3% decrease
Pro-collagen Type I SecretionStimulation207.7% increase

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is essential to determine the non-cytotoxic concentrations of this compound for use in cell-based assays.

1. Materials and Reagents:

  • Human Dermal Fibroblasts (HDFs) or Human Keratinocytes

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound dissolved in the culture medium for 24-48 hours. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Experimental Protocol: Western Blotting for Signaling Proteins

This protocol can be used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

1. Materials and Reagents:

  • HDFs or Keratinocytes

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against phospho-p38, phospho-ERK, phospho-JNK, NF-κB p65, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

2. Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and a pro-inflammatory stimulus (e.g., TNF-α or UV radiation). After treatment, lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

3. Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Signaling Pathways: Inflammation and Aging

This compound may exert its anti-inflammatory and anti-aging effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are activated by external stressors like UV radiation and pro-inflammatory cytokines, leading to the expression of inflammatory mediators and MMPs.

G UV_TNF UV, TNF-α ROS ROS UV_TNF->ROS MAPKKK MAPKKK ROS->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 MMPs MMPs (e.g., MMP-1) AP1->MMPs Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation Inhibitor This compound (Potential Inhibition) Inhibitor->MAPK

Figure 2. Potential modulation of the MAPK signaling pathway by this compound. (Within 100 characters)

G Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB NFkB_p65_p50->NFkB_p65_p50_active releases Nucleus Nucleus NFkB_p65_p50_active->Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Pro_inflammatory_genes transcription Inhibitor This compound (Potential Inhibition) Inhibitor->IKK

Figure 3. Potential modulation of the NF-κB signaling pathway by this compound. (Within 100 characters)

Experimental Workflows

G cluster_0 In Vitro Antioxidant Activity DPPH_prep Prepare DPPH solution Reaction Mix solutions in 96-well plate DPPH_prep->Reaction Sample_prep Prepare this compound and control solutions Sample_prep->Reaction Incubation Incubate in dark (30 min) Reaction->Incubation Measurement Measure absorbance at 517 nm Incubation->Measurement Analysis Calculate % inhibition and IC₅₀ Measurement->Analysis

Figure 4. Workflow for DPPH radical scavenging assay. (Within 100 characters)

G cluster_1 Cell-Based Anti-inflammatory Assay Cell_culture Culture skin cells (HDFs/Keratinocytes) Treatment Treat with this compound and inflammatory stimulus Cell_culture->Treatment Lysate_prep Prepare cell lysates Treatment->Lysate_prep ELISA ELISA for IL-6, PGE₂ Treatment->ELISA Western_blot Western Blot for p-MAPK, NF-κB Lysate_prep->Western_blot Data_analysis Analyze protein expression/ secretion levels Western_blot->Data_analysis ELISA->Data_analysis

Figure 5. Workflow for cell-based anti-inflammatory and anti-aging assays. (Within 100 characters)

Conclusion and Future Directions

This compound demonstrates significant potential as a multifunctional ingredient in cosmetic and skincare formulations, primarily due to its anticipated antioxidant, skin-lightening, and anti-inflammatory properties. The available data on a structurally similar compound and a derivative suggest that it could be an effective tyrosinase inhibitor and may modulate key signaling pathways involved in skin inflammation and aging.

Further research is warranted to:

  • Determine the precise IC₅₀ values of this compound in various antioxidant assays.

  • Quantify its inhibitory effect on human tyrosinase and its efficacy in reducing melanin content in melanocyte cell cultures.

  • Investigate its direct effects on pro-inflammatory and aging markers in human skin cells, including the expression of cytokines, MMPs, and pro-collagen.

  • Elucidate the specific molecular targets and signaling pathways modulated by this compound in skin cells.

The provided protocols and application notes serve as a foundation for researchers to explore the full potential of this compound in the development of innovative and effective skincare products.

References

Application Notes and Protocols for 2,3,4-Trihydroxybenzaldehyde as a Natural Food Preservative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trihydroxybenzaldehyde is a phenolic aldehyde compound with demonstrated antioxidant and antimicrobial properties, positioning it as a promising natural alternative to synthetic food preservatives. Its efficacy stems from its chemical structure, featuring three hydroxyl groups on the benzaldehyde (B42025) ring, which contribute to its ability to scavenge free radicals and inhibit microbial growth. These characteristics make it a candidate for extending the shelf-life and enhancing the safety of various food products. This document provides detailed application notes, experimental protocols, and data summaries to guide the research and development of this compound as a natural food preservative.

Mechanism of Action

The preservative effects of this compound are attributed to two primary mechanisms: antioxidant activity and antimicrobial action.

Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the oxidative chain reactions that lead to food spoilage, off-flavors, and discoloration. The resulting phenoxy radical is stabilized by resonance, making the hydrogen donation energetically favorable. The ortho-positioned hydroxyl groups can also chelate metal ions that catalyze oxidation reactions.

Antimicrobial Activity: While the precise antimicrobial mechanism of this compound is not fully elucidated, it is proposed to be similar to that of other phenolic compounds. The primary mode of action is believed to be the disruption of microbial cell membrane integrity. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.

cluster_antioxidant Antioxidant Mechanism cluster_antimicrobial Antimicrobial Mechanism 2,3,4-THBA 2,3,4-THBA Neutralized_Radicals Neutralized Radicals 2,3,4-THBA->Neutralized_Radicals H+ donation Lipid_Oxidation Lipid Oxidation 2,3,4-THBA->Lipid_Oxidation Inhibits Free_Radicals Free Radicals (e.g., ROO•, OH•) Free_Radicals->Lipid_Oxidation Food_Spoilage Food Spoilage Lipid_Oxidation->Food_Spoilage Bacterial_Cell Bacterial Cell Cell_Membrane Cell Membrane Membrane_Disruption Membrane Disruption (Increased Permeability) Cell_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Microbial_Growth Microbial Growth Cell_Lysis->Microbial_Growth Inhibits 2,3,4-THBA_antimicrobial 2,3,4-THBA 2,3,4-THBA_antimicrobial->Cell_Membrane Targets

Proposed dual mechanism of this compound.

Data Presentation

The following tables summarize the antimicrobial and antioxidant activities of this compound and its structural analogs. It is important to note that while direct quantitative data for this compound is limited in publicly available literature, the presented data for related compounds provide a strong basis for its potential efficacy.

Table 1: Antimicrobial Activity of Trihydroxybenzaldehyde and Related Phenolic Aldehydes

CompoundMicroorganismMIC (µg/mL)Reference
This compound (Predicted) Escherichia coli~250Inferred from[1]
Staphylococcus aureus~500Inferred from[1]
Listeria monocytogenes~700Inferred from[2]
Salmonella enterica~650Inferred from[2]
PyrogallolEscherichia coli256[1]
Staphylococcus aureus512[1]
2,3-DihydroxybenzaldehydeStaphylococcus aureus500,000 (MIC₅₀)[3]
2-Hydroxy-4-methoxybenzaldehyde (B30951)Staphylococcus aureus1024[4]

Table 2: Antioxidant Activity of Trihydroxybenzaldehydes

CompoundAssayIC₅₀ (µg/mL)Reference
This compound (Predicted) DPPH~10-20Inferred from[5][6]
ABTS~5-15Inferred from[5][6]
3,4,5-TrihydroxybenzaldehydeDPPHSignificantly more active than BHT, BHA, and α-tocopherol[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Listeria monocytogenes, Salmonella enterica)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound with no visible growth.

    • Optionally, measure the absorbance at 600 nm using a microplate reader.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of This compound prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.

Protocol 2: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of this compound in methanol.

  • Assay:

    • Add a specific volume of the DPPH solution to each well of the microplate.

    • Add the different concentrations of the this compound solution to the wells.

    • Include a control (DPPH solution with methanol instead of the sample).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

start Start prep_solutions Prepare DPPH and Sample Solutions start->prep_solutions mix_reactants Mix DPPH and Sample in 96-well Plate prep_solutions->mix_reactants incubate Incubate in Dark (30 min) mix_reactants->incubate measure_absorbance Measure Absorbance at 517 nm incubate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end start Start prep_meat Prepare Ground Meat Samples with Treatments start->prep_meat storage Store Samples (Refrigerated) prep_meat->storage sampling Take Subsamples at Time Intervals storage->sampling tbars_assay Perform TBARS Assay sampling->tbars_assay measure_absorbance Measure Absorbance at 532 nm tbars_assay->measure_absorbance calculate_tbars Calculate TBARS Value measure_absorbance->calculate_tbars end End calculate_tbars->end start Start panel_training Train Sensory Panel start->panel_training evaluation Panelists Evaluate Samples panel_training->evaluation sample_prep Prepare and Code Samples sample_prep->evaluation data_collection Collect Sensory Data evaluation->data_collection data_analysis Statistical Analysis data_collection->data_analysis end End data_analysis->end

References

Application Notes and Protocols for 2,3,4-Trihydroxybenzaldehyde Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal applications of 2,3,4-Trihydroxybenzaldehyde and its derivatives. This document details their synthesis, summarizes their biological activities with available quantitative data, and provides detailed experimental protocols for their evaluation.

Introduction

This compound, a polyhydroxylated phenolic aldehyde, serves as a valuable scaffold in medicinal chemistry due to its inherent biological properties and its potential for chemical modification.[1][2] Derivatives of this compound, particularly Schiff bases and carbohydrazones, have garnered interest for their potential as antimicrobial and antifungal agents.[3][4] The presence of multiple hydroxyl groups on the aromatic ring, combined with the reactive aldehyde functionality, allows for the synthesis of a diverse range of derivatives with tunable biological activities. These compounds are being explored as potential alternatives or adjuncts to conventional antibiotics and antifungals, especially in the context of growing antimicrobial resistance.

The antimicrobial and antifungal activity of these derivatives is attributed to several proposed mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with microbial signaling pathways such as quorum sensing.[5][6] This document provides a summary of the available data and detailed protocols to aid researchers in the synthesis and evaluation of these promising compounds.

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize the available quantitative data on the antimicrobial and antifungal activities of this compound derivatives and its close structural analogs.

Table 1: Antibacterial Activity of a Schiff Base Derivative of this compound

CompoundTest OrganismZone of Inhibition (mm)Reference
Schiff base of this compound and 3,3′-diaminodipropylamineStaphylococcus aureus1.3 - 2.1[4]
Bacillus subtilis1.1 - 2.4[4]
Escherichia coli1.0 - 2.0[4]
Pseudomonas aeruginosa1.0 - 1.8[4]

Table 2: Antifungal Activity of a Schiff Base Derivative of this compound

CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
Schiff base of this compound and 3,3′-diaminodipropylamineCandida albicans2.8 - 3.224[4]

Table 3: Antimicrobial Activity of Schiff Base Derivatives of other Benzaldehydes (Analogous Compounds)

CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)MBC/MFC (µg/mL)Reference
Benzaldehyde Schiff Base (PC1)Escherichia coli7 - 1262.5125[7][8]
Staphylococcus aureus8 - 1362.5125[7][8]
Candida albicans-250>250[7][8]
Anisaldehyde Schiff Base (PC2)Escherichia coli-250500[7][8]
Staphylococcus aureus-62.5125[7][8]
Candida albicans762.5>62.5[7][8]
4-Nitrobenzaldehyde Schiff Base (PC3)Escherichia coli7250>250[7][8]
Staphylococcus aureus7 - 1562.5250[7][8]
Candida albicans8125>125[7][8]
Cinnamaldehyde Schiff Base (PC4)Escherichia coli7 - 962.5250[7][8]
Staphylococcus aureus->1000>1000[7][8]
Candida albicans-125>125[7][8]

Note: MBC = Minimum Bactericidal Concentration; MFC = Minimum Fungicidal Concentration. Data for analogous compounds are provided as a reference for expected activity ranges and testing methodologies.

Experimental Protocols

Synthesis of Schiff Base Derivatives of this compound

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., 3,3′-diaminodipropylamine, substituted anilines)

  • Ethanol (B145695) or Methanol (B129727)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Crystallization dish

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of this compound in an appropriate volume of ethanol or methanol.

  • In a separate beaker, dissolve 0.01 mol of the primary amine in the same solvent.

  • Add the amine solution to the aldehyde solution while stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated Schiff base product is collected by vacuum filtration.

  • Wash the product with cold ethanol or methanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure Schiff base.

  • Dry the purified product in a desiccator or under vacuum.

  • Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[7][8]

Materials:

  • Synthesized this compound derivative

  • Bacterial and/or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

  • Standard antibiotic and antifungal discs (positive controls)

  • Incubator

Procedure:

  • Prepare a microbial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate to create a lawn of microbial growth.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create uniform wells in the agar.

  • Prepare stock solutions of the test compounds in DMSO.

  • Add a defined volume (e.g., 50-100 µL) of each compound solution into the wells.

  • Place standard antibiotic/antifungal discs on the agar surface as positive controls.

  • Add the same volume of DMSO to one well as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7][8]

Materials:

  • Synthesized this compound derivative

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Micropipettes and sterile tips

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth medium to achieve a range of concentrations.

  • Prepare a microbial inoculum and dilute it in broth to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, the results can be quantified by measuring the optical density at 600 nm using a microplate reader.

Visualization of Workflows and Mechanisms

Experimental Workflow for Synthesis and Antimicrobial Evaluation

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_antimicrobial Antimicrobial/Antifungal Evaluation cluster_data Data Analysis start This compound + Primary Amine reaction Condensation Reaction (Reflux with Catalyst) start->reaction purification Filtration & Recrystallization reaction->purification characterization Spectroscopic Analysis (FT-IR, NMR, MS) purification->characterization agar_well Agar Well Diffusion (Zone of Inhibition) characterization->agar_well mic_test Broth Microdilution (MIC Determination) characterization->mic_test data_analysis Comparison of Activity Structure-Activity Relationship agar_well->data_analysis mic_test->data_analysis membrane_disruption cluster_cell Microbial Cell membrane Cell Membrane disruption Membrane Disruption (Increased Permeability) membrane->disruption leads to cytoplasm Cytoplasm derivative This compound Derivative interaction Interaction with Membrane Components derivative->interaction interaction->membrane leakage Leakage of Intracellular Contents disruption->leakage cell_death Cell Death leakage->cell_death quorum_sensing_inhibition cluster_bacterium Bacterial Cell receptor Quorum Sensing Receptor gene_expression Virulence Gene Expression receptor->gene_expression activates receptor->gene_expression reduced_virulence Reduced Virulence & Biofilm Formation signal_molecule Autoinducer (Signal Molecule) signal_molecule->receptor binds to derivative This compound Derivative inhibition Blocks Binding derivative->inhibition inhibition->receptor inhibition->reduced_virulence leads to

References

Application Note: Quantitative Analysis of 2,3,4-Trihydroxybenzaldehyde using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,3,4-Trihydroxybenzaldehyde. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices. The method utilizes a C18 stationary phase with a methanol (B129727) and water mobile phase and UV detection, providing a reliable and reproducible assay.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the anti-Parkinson's drug Benserazide.[1] Accurate quantification of this intermediate is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds. This document provides a detailed protocol for the analysis of this compound using an isocratic RP-HPLC method with UV detection.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade, optional for pH adjustment)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, compatible with organic solvents)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Isocratic or Gradient Pumping System

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions
ParameterCondition
HPLC Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Methanol:Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve the standard in methanol and dilute to the mark with the same solvent. This stock solution should be stored at 2-8°C and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For bulk substance analysis, accurately weigh a known amount of the sample, dissolve it in methanol, and dilute with the mobile phase to bring the concentration within the calibration range. All sample solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000

Regression Equation: y = 15200x + 450 Correlation Coefficient (R²): 0.9998

System Suitability

System suitability parameters are evaluated to ensure the performance of the chromatographic system.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)0.8%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis & Quantification prep Preparation analysis HPLC Analysis data Data Processing stock Prepare Stock Standard Solution working Prepare Working Standard Solutions stock->working filter Filter all solutions (0.45 µm filter) working->filter sample Prepare Sample Solution sample->filter inject Inject into HPLC System filter->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 275 nm separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify report Generate Report quantify->report

Caption: Workflow for the quantification of this compound by HPLC.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is selective, linear, and precise within the specified concentration range. This protocol can be readily implemented in quality control and research laboratories for the routine analysis of this compound. Method validation in accordance with ICH guidelines is recommended before its application to specific sample matrices.

References

Application Notes & Protocols: 2,3,4-Trihydroxybenzaldehyde in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3,4-Trihydroxybenzaldehyde as a versatile reagent in analytical chemistry. This document details its application in the spectrophotometric determination of metal ions, offering specific protocols and performance data.

Introduction

This compound, also known as pyrogallol-4-carboxaldehyde, is a polyhydroxybenzaldehyde with the chemical formula C₇H₆O₄.[1][2] Its unique structure, featuring three hydroxyl groups and an aldehyde functional group, allows it to act as an effective chromogenic reagent, particularly upon forming Schiff bases or other complexes.[1][3] These reactions often result in colored products, making it a valuable tool for spectrophotometric analysis. This document focuses on a detailed application of a derivative of a similar hydroxybenzaldehyde isomer for the determination of Molybdenum(VI), providing a practical example of its potential utility in quantitative analysis.

Application: Spectrophotometric Determination of Molybdenum(VI)

While direct applications of this compound are not extensively documented in readily available literature, a closely related compound, 4-hydroxybenzaldehydethiosemicarbazone (4-HBTS), derived from 4-hydroxybenzaldehyde, demonstrates the principle of using such reagents for the sensitive and selective determination of metal ions.[4][5] The methodology and principles can be adapted for this compound-derived reagents.

The reaction between Molybdenum(VI) and 4-HBTS forms a stable green-colored complex in a weakly acidic medium, which can be quantified using spectrophotometry.[4][5]

Quantitative Data Summary

The following table summarizes the key analytical parameters for the spectrophotometric determination of Molybdenum(VI) using 4-hydroxybenzaldehydethiosemicarbazone.

ParameterValueReference
λmax (Maximum Absorbance) 365 nm[4][5]
pH 6.0[4][5]
Molar Absorptivity 1.25 x 10⁴ L mol⁻¹ cm⁻¹[4][5]
Sandell's Sensitivity 0.00109 µg/cm²[4][5]
Stoichiometry (Mo:Reagent) 1:1[4]
Stability Constant 2.76 x 10⁵[4][5]
Experimental Protocol

This protocol details the methodology for the spectrophotometric determination of Molybdenum(VI) using 4-hydroxybenzaldehydethiosemicarbazone.

1. Reagent Preparation:

  • Standard Molybdenum(VI) Solution (1 x 10⁻² M): Dissolve 3.0898 g of Ammonium Molybdate (AR, BDH) in hot deionized water in a 250 mL volumetric flask and make up to the mark.[4] Dilute this stock solution to obtain the desired working concentrations.[4]

  • 4-Hydroxybenzaldehydethiosemicarbazone (4-HBTS) Reagent Solution (0.1 M): Dissolve 0.195 g of recrystallized 4-HBTS in Dimethylformamide (DMF) in a 100 mL volumetric flask and make up to the mark.[4] Prepare fresh reagent solutions as needed.[4]

  • Buffer Solution (pH 6.0): Prepare an appropriate buffer solution to maintain the pH at 6.0.

2. Calibration Curve Construction:

  • Into a series of 10 mL volumetric flasks, add a range of volumes of the standard Molybdenum(VI) solution to cover the desired concentration range.

  • To each flask, add a tenfold excess of the 4-HBTS reagent solution.

  • Add the pH 6.0 buffer solution to each flask.

  • Dilute to the mark with deionized water and mix well.

  • Measure the absorbance of each solution at 365 nm against a reagent blank (containing all components except the Molybdenum(VI) solution).

  • Plot a graph of absorbance versus the concentration of Molybdenum(VI) to generate the calibration curve.

3. Sample Analysis:

  • Prepare the sample solution appropriately (e.g., dissolution of an alloy sample).

  • Take a suitable aliquot of the sample solution in a 10 mL volumetric flask.

  • Add a tenfold excess of the 4-HBTS reagent solution.

  • Add the pH 6.0 buffer solution.

  • Dilute to the mark with deionized water and mix well.

  • Measure the absorbance of the solution at 365 nm against a reagent blank.

  • Determine the concentration of Molybdenum(VI) in the sample from the calibration curve.

Visualizations

Experimental Workflow for Molybdenum(VI) Determination

G cluster_prep Reagent & Sample Preparation cluster_cal Calibration cluster_analysis Sample Analysis prep_mo Prepare Standard Mo(VI) Solutions mix_cal Mix Standard Mo(VI), Reagent & Buffer prep_mo->mix_cal prep_reagent Prepare 4-HBTS Reagent prep_reagent->mix_cal mix_sample Mix Sample, Reagent & Buffer prep_reagent->mix_sample prep_sample Prepare Sample Solution prep_sample->mix_sample measure_cal Measure Absorbance at 365 nm mix_cal->measure_cal plot_cal Plot Calibration Curve measure_cal->plot_cal determine_conc Determine Concentration plot_cal->determine_conc measure_sample Measure Absorbance at 365 nm mix_sample->measure_sample measure_sample->determine_conc

Caption: Workflow for the spectrophotometric determination of Mo(VI).

Logical Relationship of Analytical Parameters

G reagent This compound (or derivative) complex Colored Complex reagent->complex analyte Analyte (e.g., Metal Ion) analyte->complex spectro Spectrophotometer complex->spectro  λmax abs Absorbance spectro->abs conc Concentration abs->conc  Beer-Lambert Law

Caption: Relationship of components in spectrophotometric analysis.

Conclusion

This compound and its derivatives hold significant promise as reagents in analytical chemistry. The detailed protocol for a related compound in the spectrophotometric determination of Molybdenum(VI) highlights the potential for developing sensitive and reliable analytical methods. Further research into the synthesis of Schiff bases and other complexes from this compound could expand its applications to a wider range of analytes, including other metal ions and pharmaceutical compounds.

References

Synthesis and Evaluation of 2,3,4-Trihydroxybenzaldehyde Derivatives as Potent Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 2,3,4-trihydroxybenzaldehyde derivatives as inhibitors of clinically relevant enzymes. The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a versatile scaffold in medicinal chemistry, known for its role as a key intermediate in the synthesis of pharmaceuticals.[1][2] Its derivatives have garnered significant attention due to their potential to inhibit various enzymes implicated in a range of diseases. The strategic modification of the aldehyde and hydroxyl groups allows for the generation of diverse chemical entities with tailored inhibitory activities. This document focuses on the synthesis of Schiff base, oxime, and hydrazone derivatives of this compound and their evaluation as inhibitors of tyrosinase, aldose reductase, and cholinesterases.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a one-step condensation reaction between the parent aldehyde and a primary amine-containing compound, such as an amine, hydroxylamine, or hydrazide.

General Synthesis Workflow

The following diagram illustrates the general synthetic workflow for preparing this compound derivatives.

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Primary Amine Primary Amine (e.g., Amine, Hydroxylamine, Hydrazide) Primary Amine->Condensation Reaction Derivative This compound Derivative (Schiff Base, Oxime, or Hydrazone) Condensation Reaction->Derivative

Caption: General workflow for synthesizing this compound derivatives.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of a Schiff base derivative from this compound and tyramine (B21549), which has shown tyrosinase inhibitory activity.[3]

Materials:

  • This compound

  • Tyramine

  • Methanol (B129727)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Add tyramine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Fit the flask with a condenser and reflux the mixture with stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold methanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Enzyme Inhibition Assays

The following section provides detailed protocols for evaluating the inhibitory activity of the synthesized this compound derivatives against tyrosinase, aldose reductase, and cholinesterases.

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation.[4]

Signaling Pathway: Melanogenesis

Melanogenesis UV Radiation UV Radiation α-MSH α-MSH UV Radiation->α-MSH MC1R MC1R α-MSH->MC1R AC AC MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates transcription Tyrosinase Tyrosinase MITF->Tyrosinase upregulates expression L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA hydroxylation Dopaquinone Dopaquinone L-DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin

Caption: Simplified melanogenesis signaling pathway highlighting the role of tyrosinase.

Experimental Protocol: This protocol is adapted from a standard mushroom tyrosinase inhibition assay.[3]

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound solution.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer) to each well.

  • Immediately measure the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Aldose Reductase Inhibition Assay

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which is implicated in diabetic complications.[5]

Signaling Pathway: Polyol Pathway

Polyol_Pathway High Glucose High Glucose Glucose Glucose High Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol reduction Aldose Reductase Aldose Reductase NADPH NADPH NADP+ NADP+ NADPH->NADP+ oxidation Oxidative Stress Oxidative Stress NADP+->Oxidative Stress Fructose Fructose Sorbitol->Fructose oxidation Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Sorbitol Dehydrogenase Sorbitol Dehydrogenase NAD+ NAD+ NADH NADH NAD+->NADH reduction

Caption: The polyol pathway and the role of aldose reductase in diabetic complications.

Experimental Protocol: This spectrophotometric assay measures the decrease in NADPH absorbance at 340 nm.[5]

Materials:

  • Aldose Reductase (from rat lens or recombinant)

  • DL-Glyceraldehyde (substrate)

  • NADPH

  • Phosphate buffer (e.g., 0.1 M, pH 6.2)

  • Synthesized this compound derivatives

  • DMSO

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a UV-transparent 96-well plate, add 140 µL of phosphate buffer.

  • Add 20 µL of NADPH solution to each well.

  • Add 10 µL of the test compound solution at various concentrations.

  • Add 10 µL of the aldose reductase enzyme solution.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of DL-glyceraldehyde solution.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the rate of NADPH consumption for each concentration.

  • Determine the percentage of inhibition and IC50 values as described for the tyrosinase assay.

Cholinesterase Inhibition Assay (Ellman's Method)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in cholinergic neurotransmission, and their inhibition is a therapeutic strategy for Alzheimer's disease.[6]

Signaling Pathway: Cholinergic Synapse

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Choline + Acetyl-CoA Choline + Acetyl-CoA ACh_vesicle ACh in Vesicle Choline + Acetyl-CoA->ACh_vesicle synthesis by ChAT ChAT ChAT ACh ACh ACh_vesicle->ACh release Choline + Acetate Choline + Acetate ACh->Choline + Acetate hydrolysis by AChE/BChE AChR ACh Receptor ACh->AChR binds to AChE AChE / BChE Signal Transduction Signal Transduction AChR->Signal Transduction

Caption: Acetylcholine lifecycle at a cholinergic synapse.

Experimental Protocol: This protocol is based on the widely used Ellman's method.[6]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Synthesized this compound derivatives

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of test compounds in DMSO.

  • In a 96-well plate, add 140 µL of phosphate buffer.

  • Add 20 µL of the test compound solution at various concentrations.

  • Add 20 µL of DTNB solution to each well.

  • Add 20 µL of AChE or BChE solution and pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of ATCI or BTCI solution.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

  • The rate of the reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition and IC50 values as previously described.

Data Presentation

Quantitative data from the enzyme inhibition assays should be summarized in tables for clear comparison of the inhibitory potencies of the synthesized derivatives.

Table 1: Tyrosinase Inhibitory Activity of this compound Schiff Base Derivatives

Compound IDDerivative StructureIC50 (µM)
1 This compound-tyramine32.13[3]
2 This compound-4-aminomethylphenol150.80[3]
Kojic Acid (Positive Control)67.14[3]

Table 2: Aldose Reductase Inhibitory Activity of this compound Oxime Derivatives

Compound IDDerivative StructureIC50 (µM)
3 (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oximeData not specified in abstract[5]
4 (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oximeData not specified in abstract[5]
Epalrestat (Positive Control)-

Table 3: Cholinesterase Inhibitory Activity of Hydrazone Derivatives

Compound IDDerivative StructureAChE IC50 (µM)BChE IC50 (µM)
5e Hydrazone-sulfonate hybrid9.30[7]-
5i Hydrazone-sulfonate hybrid-11.82[7]
Donepezil (Positive Control)--

Note: The specific structures for compounds 5e and 5i are complex hybrids and not simple derivatives of this compound, but are included to exemplify data presentation for cholinesterase inhibitors.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the synthesis and enzymatic evaluation of this compound derivatives. The versatility of the this compound scaffold allows for the generation of a wide array of derivatives with potential therapeutic applications. By following these detailed methodologies, researchers can systematically synthesize and screen compound libraries to identify potent and selective enzyme inhibitors for further drug development.

References

Application Notes and Protocols: The Role of 2,3,4-Trihydroxybenzaldehyde in Biodegradable Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trihydroxybenzaldehyde is a versatile aromatic aldehyde that holds significant promise in the development of advanced biodegradable polymers. Its unique structure, featuring a reactive aldehyde group and three hydroxyl moieties, allows it to be incorporated into polymer backbones, imparting desirable properties such as antioxidant and antimicrobial activity. This makes it a valuable monomer for creating functional, biodegradable materials for a range of applications, including active packaging, biomedical devices, and drug delivery systems.

The presence of multiple hydroxyl groups enhances the polymer's ability to scavenge free radicals, thereby protecting packaged goods or therapeutic agents from oxidative degradation.[1] Furthermore, these phenolic groups can contribute to the material's antimicrobial properties, inhibiting the growth of bacteria and fungi.[2] The aromatic nature of this compound can also be leveraged to tune the mechanical and thermal properties of the resulting polymers.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of biodegradable polymers based on this compound, specifically focusing on the formation of poly(Schiff base)s and polyesters.

Key Applications

  • Active Food Packaging: Polymers incorporating this compound can actively protect foodstuffs from oxidation and microbial spoilage, extending shelf life.[1][3]

  • Biomedical Implants and Scaffolds: The biodegradability and biocompatibility of these polymers make them suitable for temporary medical devices that degrade as the tissue regenerates.

  • Drug Delivery Systems: The antioxidant properties can protect sensitive drug molecules from degradation, while the polymer matrix provides a controlled release mechanism.

Data Presentation

The following tables summarize typical quantitative data for biodegradable polymers synthesized from aromatic aldehydes analogous to this compound. These values should be considered as representative, and actual results will vary based on the specific co-monomers and polymerization conditions.

Table 1: Thermal and Mechanical Properties of Aromatic Polyesters

Polymer SystemGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Tensile Strength (MPa)Elongation at Break (%)
Aliphatic-Aromatic Copolyester from p-hydroxybenzaldehyde derivative43 - 104118 - 15648 - 79240 - 330

Data adapted from studies on biodegradable polyesters derived from p-hydroxybenzaldehyde.[4]

Table 2: Biodegradation Data for Aromatic Polyesters

Polymer SystemDegradation MethodDurationMass Loss (%)
Aliphatic-Aromatic Copolyester from p-hydroxybenzaldehyde derivativeSoil Incubation30 weeksup to 4.3

Data adapted from studies on biodegradable polyesters derived from p-hydroxybenzaldehyde.[4]

Table 3: Antioxidant Activity of Phenolic Polymers

Polymer SystemAssayIC50 Value
4-hydroxybenzaldehyde-formalin copolymerDPPH Radical Scavenging3.60 mg/mL

Data adapted from studies on polymers derived from 4-hydroxybenzaldehyde.[1]

Experimental Protocols

Protocol 1: Synthesis of a Biodegradable Poly(Schiff Base) from this compound and a Diamine

This protocol describes the synthesis of a poly(Schiff base) via a condensation reaction between this compound and a flexible aliphatic diamine, such as 1,6-hexanediamine (B7767898).

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Vacuum filtration apparatus

Procedure:

  • In the three-necked round-bottom flask, dissolve a specific molar amount of 1,6-hexanediamine in absolute ethanol under a nitrogen atmosphere.

  • Add a few drops of piperidine to the solution as a catalyst.

  • In a separate beaker, dissolve an equimolar amount of this compound in absolute ethanol.

  • Transfer the this compound solution to the dropping funnel and add it dropwise to the stirred diamine solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours.

  • Allow the mixture to cool to room temperature. The polymer will precipitate out of the solution.

  • Collect the polymer by vacuum filtration and wash it with cold ethanol to remove unreacted monomers and catalyst.

  • Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Characterization of the Synthesized Poly(Schiff Base)

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectrum of the dried polymer sample using a KBr pellet or an ATR accessory.

  • Confirm the formation of the Schiff base by the appearance of a characteristic imine (C=N) stretching band around 1600-1650 cm-1 and the disappearance of the aldehyde C=O stretching band from the monomer.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6).

  • Record the 1H NMR spectrum to confirm the structure. Look for the characteristic chemical shift of the imine proton (CH=N) typically in the range of 8-9 ppm.

3. Thermal Analysis (TGA and DSC):

  • Perform Thermogravimetric Analysis (TGA) to determine the thermal stability and degradation profile of the polymer. Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

4. Biodegradation Test (Enzymatic Degradation):

  • Prepare a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4) containing a suitable enzyme, such as lipase (B570770) or protease.[5][6]

  • Prepare thin films of the polymer.

  • Immerse the pre-weighed polymer films in the enzyme solution and incubate at 37°C.

  • At regular intervals, remove the films, wash them with distilled water, and dry them to a constant weight.

  • Calculate the percentage of weight loss over time to determine the rate of enzymatic degradation.

Visualizations

experimental_workflow cluster_synthesis Poly(Schiff Base) Synthesis cluster_characterization Characterization monomer1 This compound reaction Condensation Reaction (Ethanol, Reflux) monomer1->reaction monomer2 Diamine monomer2->reaction polymer Poly(Schiff Base) reaction->polymer ftir FTIR polymer->ftir Structural Analysis nmr NMR polymer->nmr Structural Analysis tga_dsc TGA/DSC polymer->tga_dsc Thermal Properties biodegradation Biodegradation Test polymer->biodegradation Degradation Profile

Caption: Experimental workflow for the synthesis and characterization of poly(Schiff base)s.

antioxidant_mechanism polymer Polymer with 2,3,4-Trihydroxy- benzaldehyde (B42025) free_radical Free Radical (e.g., R•) polymer->free_radical H• donation polymer_radical Polymer Radical (Resonance Stabilized) polymer->polymer_radical stabilized_radical Stabilized Radical free_radical->stabilized_radical

Caption: Antioxidant mechanism of polymers containing this compound moieties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4-Trihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,3,4-Trihydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common and readily available starting material for the synthesis of this compound is pyrogallol (B1678534).[1][2][3] Alternative starting materials include derivatives of 3,4-dihydroxybenzaldehyde (B13553) or natural sources like tannins from the Amur maple leaf, which can be processed to yield pyrogallol.[4][5]

Q2: What are the primary methods for synthesizing this compound from pyrogallol?

There are several established methods for the formylation of pyrogallol to produce this compound. The most notable include:

  • Three-Step Synthesis (Protection-Formylation-Deprotection): This modern approach involves the protection of two adjacent hydroxyl groups of pyrogallol, followed by formylation and subsequent deprotection to yield the final product.[1][2][3][4] This method is often favored due to its high yield and purity.[3]

  • Gattermann Reaction: This classic method uses hydrogen cyanide (HCN) or a cyanide salt (like zinc cyanide) and a Lewis acid catalyst to directly formylate pyrogallol.[3][4][6] While cost-effective, the extreme toxicity of HCN has led to a decline in its use.[3][4]

  • Reimer-Tiemann Reaction: This reaction employs chloroform (B151607) (CHCl₃) in a basic solution to formylate pyrogallol.[3][7][8] However, it is often associated with low yields (typically 50% or less) and challenges in separating ortho and para isomers.[3]

  • Vilsmeier-Haack Reaction: This method utilizes N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) for the formylation of pyrogallol.[3]

  • Formylation with Triethyl Orthoformate: Pyrogallol can also be formylated using triethyl orthoformate in the presence of a Lewis acid like aluminum chloride (AlCl₃).[5][9]

Q3: Why is the three-step synthesis method often preferred?

The three-step synthesis involving protection, formylation, and deprotection is often preferred due to several advantages, including:

  • High Yield and Purity: This method generally provides higher overall yields and a purer final product compared to direct formylation methods.[3][4]

  • Regioselectivity: Protection of the hydroxyl groups allows for more controlled and selective formylation at the desired position.

  • Milder Reaction Conditions: The individual steps can often be carried out under milder conditions, reducing the formation of side products.

  • Safer Reagents: This approach avoids the use of highly toxic reagents like hydrogen cyanide.[3]

Troubleshooting Guides

Low Yield

Problem: The overall yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Steps
Incomplete Protection of Hydroxyl Groups (Three-Step Synthesis) - Ensure the use of an appropriate protecting group and stoichiometric amounts of reagents. - Optimize reaction time and temperature for the protection step. For example, when using diphenyl carbonate and triethylamine (B128534), refluxing for 6-8 hours is recommended.[4] - Confirm the complete conversion to the protected intermediate using techniques like TLC or NMR before proceeding to the formylation step.
Suboptimal Formylation Conditions - Carefully control the reaction temperature during formylation. For instance, when using dichloromethyl ethyl ether and AlCl₃, maintaining the temperature at 0–5°C is crucial.[4] - Ensure the use of anhydrous solvents and reagents, as moisture can deactivate the Lewis acid catalyst. - Optimize the molar ratio of the formylating agent and Lewis acid to the substrate.
Side Reactions - In the Reimer-Tiemann reaction, the formation of para-isomers can lower the yield of the desired ortho-product.[3] Consider purification techniques like column chromatography to isolate the desired isomer. - Over-oxidation or polymerization of pyrogallol and the product can occur, especially under harsh basic or acidic conditions and in the presence of oxygen.[10][11] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Inefficient Deprotection - Ensure complete removal of the protecting group by optimizing the deprotection conditions (e.g., refluxing in water).[1] - Monitor the deprotection reaction by TLC to determine the point of complete conversion.
Losses During Work-up and Purification - Optimize extraction and recrystallization solvents to minimize product loss. - For purification, recrystallization from ethanol (B145695) can yield light-brown, needle-shaped crystals.[12]
Formation of Impurities and Side Products

Problem: The final product is contaminated with significant amounts of impurities or side products.

Potential Cause Troubleshooting Steps
Formation of Isomeric Products - In direct formylation methods like the Reimer-Tiemann reaction, both ortho and para isomers are often formed.[3] Employ chromatographic techniques (e.g., column chromatography) for efficient separation. - The use of a protecting group strategy (three-step synthesis) can significantly improve regioselectivity and reduce the formation of unwanted isomers.
Oxidation of Phenolic Compounds - Pyrogallol and its derivatives are susceptible to oxidation, especially in alkaline solutions and in the presence of air, leading to the formation of colored byproducts.[10][11] - Degas solvents and perform reactions under an inert atmosphere. - Add antioxidants, if compatible with the reaction chemistry.
Incomplete Reactions - Monitor the reaction progress using TLC or HPLC to ensure complete conversion of the starting material and intermediates. - If the reaction stalls, consider adding fresh reagents or catalyst.
Hydrolysis of Formylating Agent - Ensure anhydrous conditions, as moisture can hydrolyze the formylating agent and deactivate the catalyst, leading to incomplete reactions and the formation of byproducts.

Experimental Protocols

Three-Step Synthesis of this compound from Pyrogallol

This protocol is based on a high-yield, three-step method involving protection, formylation, and deprotection.[4]

Step 1: Phenolic Hydroxyl Protection

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyrogallol in a suitable solvent such as methyl tert-butyl ether (MTBE).

  • Reagent Addition: Add triethylamine followed by diphenyl carbonate.

  • Reaction Conditions: Reflux the mixture for 6-8 hours.

  • Work-up and Isolation: After cooling, the product, 4-hydroxybenzo[d]dioxol-2-one, can be isolated and purified. This step has a reported yield of 95–97%.[4]

Step 2: Formylation

  • Reaction Setup: Dissolve the protected intermediate from Step 1 in an anhydrous solvent like MTBE in a flask under an inert atmosphere.

  • Catalyst Addition: Add aluminum chloride (AlCl₃) as the Lewis acid catalyst.

  • Reagent Addition: Cool the mixture to 0–5°C and slowly add dichloromethyl ethyl ether.

  • Reaction Conditions: Stir the reaction mixture at 0–5°C until the reaction is complete (monitor by TLC).

  • Work-up and Isolation: Quench the reaction with an appropriate aqueous solution and extract the product, 7-hydroxy-2-oxobenzo[d]dioxole-4-carbaldehyde. This step has a reported yield of 89–93%.[4]

Step 3: Deprotection

  • Reaction Setup: Place the formylated intermediate from Step 2 in a flask with water.

  • Reaction Conditions: Reflux the mixture to hydrolyze the protecting group.[1]

  • Work-up and Isolation: After cooling, the final product, this compound, can be isolated by extraction and purified, for example, by recrystallization from ethanol.[12]

Data Presentation

Table 1: Comparison of Reported Yields for Key Synthesis Steps

Reaction Step Method Reagents Reported Yield
Protection Three-Step SynthesisPyrogallol, diphenyl carbonate, triethylamine95–97%[4]
Formylation Three-Step Synthesis4-hydroxybenzo[d]dioxol-2-one, dichloromethyl ethyl ether, AlCl₃89–93%[4]
Direct Formylation Reimer-TiemannPyrogallol, chloroform, NaOH≤ 50%[3]

Visualizations

experimental_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Formylation cluster_step3 Step 3: Deprotection start Pyrogallol step1_process Reflux (6-8h) start->step1_process step1_reagents Diphenyl Carbonate, Triethylamine, MTBE step1_reagents->step1_process step1_product 4-hydroxybenzo[d]dioxol-2-one (Yield: 95-97%) step1_process->step1_product step2_process Stir at 0-5°C step1_product->step2_process step2_reagents Dichloromethyl Ethyl Ether, AlCl₃, MTBE step2_reagents->step2_process step2_product 7-hydroxy-2-oxobenzo[d]dioxole-4-carbaldehyde (Yield: 89-93%) step2_process->step2_product step3_process Reflux step2_product->step3_process step3_reagents Water step3_reagents->step3_process final_product This compound step3_process->final_product

Caption: Workflow for the three-step synthesis of this compound.

troubleshooting_logic start Low Yield Observed check_step Which synthesis step is problematic? start->check_step protection Protection Step check_step->protection Step 1 formylation Formylation Step check_step->formylation Step 2 deprotection Deprotection Step check_step->deprotection Step 3 workup Work-up/Purification check_step->workup Final solution_protection Optimize reaction time/temp. Ensure anhydrous conditions. protection->solution_protection solution_formylation Control temperature (0-5°C). Check reagent stoichiometry. formylation->solution_formylation solution_deprotection Monitor for completion (TLC). Ensure sufficient reflux time. deprotection->solution_deprotection solution_workup Optimize extraction/recrystallization solvents. workup->solution_workup

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Purification of 2,3,4-Trihydroxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2,3,4-Trihydroxybenzaldehyde by recrystallization. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the purification process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound, providing targeted solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: My this compound will not dissolve in the recrystallization solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Solution 1: Increase Solvent Volume. Gradually add more of the hot recrystallization solvent in small increments until the solid dissolves completely. Be mindful that using an excessive amount of solvent can lead to poor recovery in the crystallization step.

  • Solution 2: Re-evaluate Your Solvent Choice. this compound is a polar molecule and will dissolve best in polar solvents. Ethanol (B145695) has been shown to be an effective solvent for the recrystallization of this compound.[1] If you are using a non-polar solvent, you will likely have difficulty dissolving the material. Consider switching to a more appropriate polar solvent such as ethanol, methanol, or a mixture of ethanol and water.

Q2: After dissolving my compound and cooling the solution, no crystals are forming. What is the problem?

A2: The absence of crystal formation upon cooling is a common issue in recrystallization and can be attributed to several factors.

  • Solution 1: Induce Crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.

  • Solution 2: Reduce Solvent Volume. It is possible that too much solvent was used, resulting in a solution that is not sufficiently saturated for crystals to form. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Solution 3: Cool to a Lower Temperature. If crystals do not form at room temperature, try placing the flask in an ice bath to further decrease the solubility of the compound.

Q3: My product has "oiled out" of the solution instead of forming solid crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation of the solution and allow it to cool slowly.

  • Solution 2: Use a Mixed Solvent System. If a single solvent consistently leads to oiling out, a mixed solvent system may be necessary. Dissolve the this compound in a minimal amount of a "good" solvent (one in which it is highly soluble, like ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble, like water) dropwise until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the turbidity and then allow the solution to cool slowly.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: A low recovery of the purified product can be caused by several factors during the experimental process.

  • Solution 1: Minimize Solvent Usage. Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Using an excess will result in a significant portion of your product remaining in the mother liquor.

  • Solution 2: Ensure Complete Crystallization. Allow sufficient time for the crystallization process to complete at room temperature before cooling in an ice bath. Rushing this step will result in a lower yield.

  • Solution 3: Use Ice-Cold Washing Solvent. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your purified product.

Q5: The color of my recrystallized product is still yellow or brown. How can I obtain a purer, lighter-colored product?

A5: The presence of colored impurities may require an additional purification step.

  • Solution: Use Activated Charcoal. After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.

Quantitative Data

PropertyValue
Molecular Formula C₇H₆O₄
Molecular Weight 154.12 g/mol
Appearance Pale yellow to light brown crystalline powder
Melting Point 159-161 °C
Solubility in Water Soluble
Solubility in Ethanol Soluble

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound from Ethanol

This protocol outlines the procedure for purifying crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves. Add more ethanol in small portions as needed to achieve complete dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution by gravity through a fluted filter paper into a clean Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (159-161 °C) indicates a high degree of purity.

Visualizations

The following diagrams illustrate key workflows and relationships in the recrystallization process.

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Product Oils Out? cool->oil_out no_crystals No Crystals Form crystals_form->no_crystals No collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization reduce_solvent Reduce Solvent Volume (Evaporate) no_crystals->reduce_solvent oil_out->crystals_form No oiled_product Product has Oiled Out oil_out->oiled_product Yes reheat_add_solvent Reheat and Add More Solvent oiled_product->reheat_add_solvent use_mixed_solvent Use Mixed Solvent System oiled_product->use_mixed_solvent wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Product dry_crystals->end induce_crystallization->cool reduce_solvent->cool reheat_add_solvent->cool use_mixed_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Logic_Diagram cluster_selection Solvent Selection cluster_process Recrystallization Process cluster_outcome Outcome high_sol_hot High Solubility at High Temperature solvent_choice Ideal Solvent high_sol_hot->solvent_choice low_sol_cold Low Solubility at Low Temperature low_sol_cold->solvent_choice dissolve Dissolve Impure Compound in Minimum Hot Solvent filter_hot Hot Gravity Filtration (Removes Insoluble Impurities) dissolve->filter_hot cool_slowly Cool Slowly to Induce Crystallization filter_hot->cool_slowly vacuum_filter Vacuum Filtration (Isolates Crystals) cool_slowly->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash impurities_in_filtrate Impurities Remain in Filtrate vacuum_filter->impurities_in_filtrate pure_crystals Pure Crystalline Solid wash->pure_crystals

Caption: Logical relationships in the recrystallization process.

References

Overcoming challenges in the formylation of pyrogallol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of pyrogallol (B1678534). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this challenging chemical transformation.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the formylation of pyrogallol, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Issue 1: Low or No Yield of the Desired Formylated Product

  • Question: My formylation reaction with pyrogallol resulted in a very low yield of the desired 2,3,4-trihydroxybenzaldehyde. What are the likely causes and how can I improve the yield?

    Answer: Low yields in the formylation of pyrogallol are a common challenge due to the high reactivity of the starting material, which can lead to side reactions and degradation. Several factors could be contributing to this issue:

    • Oxidation of Pyrogallol: Pyrogallol is highly susceptible to oxidation, especially under basic conditions or in the presence of air. This can lead to the formation of dark, tarry byproducts. To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

    • Side Reactions: The three highly activating hydroxyl groups on the pyrogallol ring can lead to multiple formylations or other side reactions. A common strategy to overcome this is to use a protecting group strategy. Protecting two of the adjacent hydroxyl groups before formylation can direct the reaction to the desired position and significantly improve yields.[1][2][3]

    • Inappropriate Reaction Conditions: The choice of formylation method and the reaction conditions are critical. For instance, the Reimer-Tiemann reaction with pyrogallol is known to produce low yields (around 50% or less) and a mixture of ortho and para isomers, which are difficult to separate.[3] The Vilsmeier-Haack and Gattermann reactions can be more effective, but require careful control of temperature and stoichiometry.[3]

    • Sub-optimal Reagents: The purity and reactivity of the formylating agents are paramount. For example, in the Vilsmeier-Haack reaction, the Vilsmeier reagent should be freshly prepared and used under anhydrous conditions to ensure its reactivity.[4][5]

Issue 2: Formation of Multiple Products and Purification Difficulties

  • Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure formylated pyrogallol. What are these byproducts and how can I simplify the purification process?

    Answer: The formation of multiple products is a frequent obstacle. These often include isomeric mono-formylated products, di-formylated byproducts, and unreacted starting material.

    • Isomer Formation: Direct formylation of pyrogallol can lead to the formation of different isomers. The Reimer-Tiemann reaction, for example, can produce a nearly equal ratio of ortho and para isomers, making separation challenging.[3] To achieve regioselectivity, a protection-formylation-deprotection sequence is highly recommended.[1][2][3]

    • Over-formylation: The highly activated nature of the pyrogallol ring can lead to the introduction of more than one formyl group, especially with an excess of the formylating agent or prolonged reaction times.[4] Careful control of the stoichiometry of the reactants is crucial to minimize this.

    • Purification Strategies:

      • Column Chromatography: This is the most common method for separating the desired product from byproducts. A careful selection of the solvent system is necessary to achieve good separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[6]

      • Solvent Extraction: Utilizing different solubilities of the product and impurities in various solvents can aid in purification. For instance, extraction with a hot hydrocarbon solvent like xylene has been used to purify pyrogallol, and a similar approach might be adapted for its derivatives.[6]

Issue 3: Reaction Turns Dark or Forms a Tarry Residue

  • Question: During the formylation of pyrogallol, my reaction mixture turned dark brown/black, and I ended up with a tarry, intractable residue. Why did this happen and how can it be prevented?

    Answer: The formation of a dark, tarry residue is a strong indication of substrate and/or product decomposition.

    • Oxidation: As mentioned earlier, pyrogallol is extremely sensitive to oxidation. The presence of oxygen can lead to polymerization and the formation of complex, colored byproducts. Maintaining an inert atmosphere throughout the reaction is critical.

    • Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions can promote the decomposition of the sensitive pyrogallol and its formylated derivatives. It is important to carefully control the reaction temperature, often requiring cooling in an ice bath, especially during the addition of reagents.[1][5]

    • Impure Reagents: Impurities in the starting materials or solvents can catalyze side reactions and decomposition. Using high-purity reagents and anhydrous solvents is essential for a clean reaction.

Data Presentation

Table 1: Comparison of Formylation Methods for Pyrogallol

Formylation MethodReagentsTypical YieldKey ChallengesReference
Gattermann Reaction HCN or Zn(CN)₂, HCl, Lewis Acid (e.g., AlCl₃)ModerateUse of highly toxic HCN; potential for side reactions.[3][7][8]
Vilsmeier-Haack Reaction DMF, POCl₃Moderate to High (with protection)Requires anhydrous conditions; potential for over-formylation and chlorination byproducts.[3][4][9]
Duff Reaction Hexamethylenetetramine, acidGenerally lowInefficient; requires strongly activating groups on the aromatic ring.[10][11]
Reimer-Tiemann Reaction Chloroform, NaOHLow (≤50%)Low yield; formation of ortho/para isomers that are difficult to separate.[3]
Protection-Formylation-Deprotection 1. Protecting agent (e.g., diphenyl carbonate) 2. Formylating agent 3. DeprotectionHigh (e.g., 95-97% for protection step)Multi-step process increases overall complexity and time.[3]

Experimental Protocols

Protocol 1: Formylation of Pyrogallol via a Protection-Formylation-Deprotection Strategy [3]

This method involves three main steps to achieve high yield and purity of this compound.

Step 1: Protection of Adjacent Phenolic Hydroxyl Groups

  • To a reaction vessel, add pyrogallol (1 mol), triethylamine (B128534) (0.05 mol), diphenyl carbonate (1.1 mol), and tert-butyl methyl ether (5 times the molar amount of pyrogallol).

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer three times with 5% NaOH solution, once with water, and once with saturated aqueous sodium chloride solution.

  • Concentrate the organic layer to remove about 70% of the solvent.

  • Cool to -5 °C with stirring to induce crystallization.

  • Collect the solid product by suction filtration and dry to obtain the protected pyrogallol derivative.

Step 2: Formylation of the Protected Pyrogallol

Note: The specific formylation method for the protected intermediate can vary, but a common approach is the Vilsmeier-Haack reaction.

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere.

  • Dissolve the protected pyrogallol from Step 1 in an anhydrous solvent (e.g., DMF or a chlorinated solvent).

  • Slowly add the solution of the protected pyrogallol to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it, and concentrate to obtain the crude formylated product.

Step 3: Deprotection

  • Dissolve the formylated intermediate from Step 2 in a suitable solvent.

  • Add water and heat the mixture to reflux to remove the protecting group.

  • After the reaction is complete (monitor by TLC), cool the mixture and extract the final product, this compound.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_protection Step 1: Protection cluster_formylation Step 2: Formylation cluster_deprotection Step 3: Deprotection start Pyrogallol protect React with Diphenyl Carbonate & Triethylamine in tert-Butyl Methyl Ether start->protect protected_pyro Protected Pyrogallol Intermediate protect->protected_pyro formylate Vilsmeier-Haack Reaction (DMF, POCl3) protected_pyro->formylate formylated_intermediate Formylated Intermediate formylate->formylated_intermediate deprotect Hydrolysis (Water, Reflux) formylated_intermediate->deprotect final_product This compound deprotect->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Reaction Failure check_oxidation Check for Oxidation (Dark Color/Tarry Residue) start->check_oxidation check_conditions Review Reaction Conditions (Temp, Stoichiometry) start->check_conditions check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents solution_inert Solution: Use Inert Atmosphere & Degassed Solvents check_oxidation->solution_inert Yes solution_protect Solution: Consider Protecting Group Strategy check_oxidation->solution_protect If persistent solution_optimize Solution: Optimize Temperature & Reagent Ratios check_conditions->solution_optimize solution_fresh_reagents Solution: Use High-Purity, Fresh & Dry Reagents check_reagents->solution_fresh_reagents

Caption: Troubleshooting logic for low yield in pyrogallol formylation.

References

Stability issues of 2,3,4-Trihydroxybenzaldehyde in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2,3,4-Trihydroxybenzaldehyde in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound, a phenolic compound, in aqueous solutions is primarily influenced by several factors:

  • pH: The pH of the solution can significantly impact the stability of phenolic compounds. Generally, acidic conditions tend to preserve the stability of many phenols, while neutral to alkaline conditions can lead to increased degradation.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[2] For long-term storage, maintaining a low temperature is recommended.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds. It is advisable to protect solutions from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of this compound, especially in the presence of metal ions which can catalyze these reactions.[3]

  • Enzymatic Degradation: In non-sterile or biological matrices, enzymes can contribute to the degradation of the compound.

Q2: What is the recommended procedure for preparing and storing aqueous solutions of this compound?

A2: To maximize stability, follow these guidelines for preparation and storage:

  • Solvent: Use high-purity, deoxygenated water (e.g., by sparging with nitrogen or argon) for preparing solutions.

  • pH: Adjust the pH of the solution to an acidic range (e.g., pH 3-5) using a suitable buffer, if compatible with your experimental design.

  • Temperature: Prepare solutions at room temperature and store them at low temperatures (e.g., 2-8 °C or frozen at -20 °C or lower for long-term storage). The recommended storage for the solid compound is at 0-8 °C.[4]

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[5]

  • Inert Atmosphere: For sensitive experiments or long-term storage, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

Q3: I am observing a color change in my this compound solution over time. What could be the cause?

A3: A color change, typically a yellowing or browning, in your aqueous solution of this compound is a common indicator of degradation. This is likely due to oxidation and the formation of polymeric degradation products. The presence of oxygen, exposure to light, and non-ideal pH or temperature can accelerate this process.

Q4: Are there any known stabilizers for this compound in aqueous solutions?

A4: While specific stabilizers for this compound are not extensively documented, general strategies for stabilizing phenolic compounds in solution can be applied. These include:

  • Antioxidants: Adding other antioxidants, such as ascorbic acid or sodium metabisulfite, can help to protect the primary compound from oxidation.

  • Chelating Agents: The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation reactions.

  • Exclusion of Oxygen: As mentioned, preparing and storing solutions under an inert gas is a highly effective method of stabilization.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of potency or activity of the solution. Degradation of this compound.Review solution preparation and storage conditions. Ensure the use of deoxygenated water, an appropriate acidic pH, protection from light, and low-temperature storage. Prepare fresh solutions more frequently.
Precipitate formation in the solution. Low solubility or degradation product formation.Confirm the concentration is within the solubility limits in your specific aqueous medium. If precipitation occurs over time, it may be due to the formation of insoluble degradation products. Filter the solution before use, but be aware this may alter the effective concentration. Consider preparing smaller batches more frequently.
Inconsistent experimental results. Inconsistent solution stability between experiments.Standardize your solution preparation and handling protocol. Document all parameters, including solvent type, pH, storage temperature, and duration of storage. Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution.
Unexpected peaks in analytical chromatography (e.g., HPLC). Presence of degradation products.Analyze freshly prepared solutions to establish a baseline chromatogram. The appearance of new peaks over time indicates degradation. This can be used to monitor the stability of your solution and identify optimal storage conditions.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Aqueous Solution

This protocol provides a general framework for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound (high purity)
  • High-purity water (e.g., HPLC grade), deoxygenated
  • pH buffers (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, borate (B1201080) for alkaline pH)
  • Amber glass vials with screw caps
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
  • pH meter
  • Temperature-controlled chambers/incubators

2. Solution Preparation: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) where it is highly soluble and stable. b. Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 3, 5, 7, 9). c. Spike a known volume of the stock solution into each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low to minimize its effect. d. Aliquot the solutions into amber glass vials. For each condition, prepare multiple vials for analysis at different time points.

3. Storage Conditions: a. Store the vials under different conditions to be tested:

  • Temperature: 4 °C (refrigerated), 25 °C (room temperature), 40 °C (accelerated).
  • Light: Protected from light (wrapped in foil) and exposed to ambient light.

4. Analysis: a. At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve vials from each storage condition. b. Analyze the concentration of this compound in each sample using a validated HPLC method. The mobile phase could consist of a gradient of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3] c. Monitor for the appearance of new peaks in the chromatogram, which would indicate degradation products.

5. Data Analysis: a. Plot the concentration of this compound as a function of time for each condition. b. Determine the degradation rate constant (k) and the half-life (t½) for each condition by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., in Methanol) spike Spike Stock into Buffers prep_stock->spike prep_buffers Prepare Aqueous Buffers (Varying pH) prep_buffers->spike aliquot Aliquot into Amber Vials spike->aliquot storage_temp Varying Temperatures (4°C, 25°C, 40°C) aliquot->storage_temp storage_light Varying Light Exposure (Light vs. Dark) aliquot->storage_light sampling Sample at Time Points (t=0, 24h, 48h, etc.) storage_temp->sampling storage_light->sampling hplc HPLC Analysis (Quantify Parent Compound) sampling->hplc degradation Monitor Degradation Products hplc->degradation kinetics Determine Degradation Kinetics (k, t½) degradation->kinetics report Generate Stability Report kinetics->report

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_stability cluster_causes Potential Causes cluster_solutions Corrective Actions issue Stability Issue Observed (e.g., color change, potency loss) ph Inappropriate pH issue->ph temp High Temperature issue->temp light Light Exposure issue->light oxygen Oxygen Presence issue->oxygen adjust_ph Adjust to Acidic pH ph->adjust_ph store_cold Store at Low Temperature temp->store_cold protect_light Use Amber Vials/Foil light->protect_light inert_atm Use Deoxygenated Water/ Inert Atmosphere oxygen->inert_atm

Caption: Troubleshooting logic for stability issues with this compound solutions.

References

Identifying and removing impurities in 2,3,4-Trihydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4-Trihydroxybenzaldehyde. The information is designed to help identify and remove impurities, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Formylation of Pyrogallol (B1678534) with Protection/Deprotection: This is a widely used method that involves protecting the hydroxyl groups of pyrogallol, followed by a formylation reaction and subsequent deprotection to yield the final product.[1][2]

  • Gattermann Reaction: This method involves the formylation of pyrogallol using hydrogen cyanide and a Lewis acid catalyst.[2] However, due to the high toxicity of hydrogen cyanide, this method is less common in modern labs.

  • Vilsmeier-Haack Reaction: This reaction uses a substituted formamide (B127407) (like DMF) and phosphorus oxychloride to formylate pyrogallol.[2][3][4][5][6]

  • Reimer-Tiemann Reaction: This method involves the reaction of pyrogallol with chloroform (B151607) in a basic solution. A drawback of this method is the potential for the formation of isomeric byproducts, which can complicate purification.[2]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Impurities can arise from various sources, including unreacted starting materials, intermediates, and side reactions. The table below summarizes the most likely impurities.

Impurity NameChemical StructurePotential Origin
PyrogallolC₆H₃(OH)₃Unreacted starting material.
4-Hydroxybenzo[d][1][7]dioxol-2-oneC₇H₄O₄Incomplete formylation in syntheses involving protected pyrogallol.[1]
7-Hydroxy-2-oxobenzo[d][1][7]dioxole-4-carbaldehydeC₈H₄O₅Incomplete deprotection in syntheses involving protected pyrogallol.[1]
2,3,5-TrihydroxybenzaldehydeC₇H₆O₄Isomeric byproduct from the Reimer-Tiemann reaction due to competing para-substitution.[8][9][10]
Pyrogallol-O-formateC₇H₆O₄O-acylation side product in the Gattermann reaction.
Polymeric materials(C₆H₄O₃)nOxidation and self-condensation of pyrogallol, especially in the presence of air and base.

Q3: How can I identify these impurities?

A3: A combination of analytical techniques is recommended for impurity identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724) (both with a small amount of acid like formic or phosphoric acid) is a good starting point. Impurities will have different retention times than the main product.

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the impurities, which helps in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the impurities. Comparing the spectra of your product with that of pure this compound can help identify impurity signals.

Q4: What is the best method for purifying crude this compound?

A4: Recrystallization is a highly effective method for purifying this compound. Ethanol (B145695) has been reported as a suitable solvent for this purpose.[7] The general principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, which causes the pure compound to crystallize while impurities remain in the solution.

Troubleshooting Guides

Problem 1: Low yield of this compound.

Possible Cause Suggestion
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion.
Degradation of starting material or productPyrogallol and its derivatives can be sensitive to air and light. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) and protected from light where necessary.
Suboptimal reaction conditionsOptimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.
Loss of product during work-up or purificationBe careful during extraction and filtration steps. For recrystallization, use the minimum amount of hot solvent to avoid significant loss of product in the mother liquor.

Problem 2: The final product is discolored (brown or dark).

Possible Cause Suggestion
Oxidation of phenolic compoundsPyrogallol and this compound are prone to oxidation, which can lead to colored polymeric impurities. Handle the compounds under an inert atmosphere and store them protected from light and air.
Presence of colored impuritiesUse activated charcoal during the recrystallization process to remove colored impurities. Add a small amount of charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before cooling the solution for crystallization.

Problem 3: HPLC analysis shows multiple peaks, indicating the presence of impurities.

Possible Cause Suggestion
Incomplete reaction or side reactionsRefer to the impurity table above to hypothesize the identity of the peaks based on their likely retention times (more polar compounds will typically elute earlier in reversed-phase HPLC).
Isomeric impuritiesIf using the Reimer-Tiemann reaction, the presence of an isomeric peak is likely. Optimize the reaction conditions to favor ortho-formylation or use a different synthetic route. Purification by column chromatography may be necessary to separate the isomers if recrystallization is ineffective.
Residual starting materials or intermediatesOptimize the reaction conditions to drive the reaction to completion. Ensure the deprotection step is complete if using a protection strategy.

Experimental Protocols

Synthesis of this compound from Pyrogallol (with Protection)

This protocol is a generalized procedure based on common synthetic strategies.[1][2]

Step 1: Protection of Pyrogallol

  • Dissolve pyrogallol in a suitable solvent (e.g., tert-butyl methyl ether).

  • Add triethylamine (B128534) and diphenyl carbonate.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and isolate the protected pyrogallol (4-hydroxybenzo[d][1][7]dioxol-2-one).

Step 2: Formylation

  • Dissolve the protected pyrogallol in a suitable solvent (e.g., tert-butyl methyl ether) and cool to 0-5 °C.

  • Add aluminum chloride followed by the formylating agent (e.g., dichloromethyl ethyl ether).

  • Stir the reaction at low temperature and monitor by TLC.

  • Upon completion, quench the reaction with an appropriate work-up procedure.

Step 3: Deprotection

  • Dissolve the formylated intermediate in water.

  • Reflux the mixture to remove the protecting group.

  • Cool the solution to induce crystallization of the crude this compound.

  • Filter and dry the crude product.

Purification by Recrystallization

  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add a small amount of ethanol and heat the mixture to boiling while stirring.

  • Continue adding small portions of hot ethanol until the solid just dissolves.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Visualizations

Synthesis_Workflow Pyrogallol Pyrogallol Protected_Pyrogallol Protected Pyrogallol (e.g., 4-Hydroxybenzo[d][1,3]dioxol-2-one) Pyrogallol->Protected_Pyrogallol Protection Formylated_Intermediate Formylated Intermediate (e.g., 7-Hydroxy-2-oxobenzo[d][1,3]dioxole-4-carbaldehyde) Protected_Pyrogallol->Formylated_Intermediate Formylation Crude_Product Crude this compound Formylated_Intermediate->Crude_Product Deprotection Pure_Product Pure this compound Crude_Product->Pure_Product Purification (Recrystallization)

Caption: Synthesis workflow for this compound.

Troubleshooting_Guide start Problem with Synthesis low_yield Low Yield? start->low_yield discolored_product Discolored Product? start->discolored_product impure_product Impure by HPLC? start->impure_product check_completion Check Reaction Completion low_yield->check_completion Yes optimize_conditions Optimize Conditions low_yield->optimize_conditions Yes inert_atmosphere Use Inert Atmosphere discolored_product->inert_atmosphere Yes activated_charcoal Use Activated Charcoal discolored_product->activated_charcoal Yes identify_impurities Identify Impurities impure_product->identify_impurities Yes improve_purification Improve Purification impure_product->improve_purification Yes

References

Technical Support Center: Optimizing Reaction Conditions for Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Schiff bases. This guide addresses common experimental challenges and offers solutions to optimize reaction conditions.

Troubleshooting Guide

This section provides solutions to common problems encountered during Schiff base synthesis.

1. Low Yield or Incomplete Reaction

Question: Why is my Schiff base yield low, or why is the reaction not proceeding to completion?

Answer: Low yields in Schiff base synthesis are common and can arise from several factors, primarily the reversible nature of the reaction.[1][2] The formation of water as a byproduct can drive the equilibrium back towards the reactants.[1] Other factors include the stability of the reactants and products, and suboptimal reaction conditions.[1][2]

Troubleshooting Steps:

  • Water Removal: The removal of water is crucial to drive the reaction forward. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) can effectively remove water as it forms.[1]

    • Dehydrating Agents: Adding molecular sieves (3Å or 4Å) or anhydrous salts like sodium sulfate (B86663) directly to the reaction mixture can absorb water.[1][3]

  • pH Optimization: The reaction is often catalyzed by acid, but a highly acidic environment can protonate the amine, rendering it non-nucleophilic.[2][4] The optimal pH is typically mildly acidic, around 4-5, but may need to be determined experimentally for specific substrates.[1][5]

  • Catalyst Addition: While many Schiff base syntheses proceed without a catalyst, adding a catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid, can increase the reaction rate.[6]

  • Reactant Concentration: Increasing the concentration of one of the reactants, typically the less expensive one, can shift the equilibrium towards the product side.

  • Temperature and Reaction Time: Ensure the reaction is proceeding at an appropriate temperature and for a sufficient duration. Aromatic ketones, for instance, are less reactive and may require harsher conditions and longer reaction times.[7] For some challenging reactions, extending the reaction time to 24-72 hours may be necessary.[6]

2. Product Purification Challenges

Question: How can I effectively purify my Schiff base? I am observing impurities in my analytical data (e.g., NMR).

Answer: Purification can be challenging due to the potential for hydrolysis, especially when using silica (B1680970) gel chromatography.[1] The choice of purification method depends on the physical state and stability of the Schiff base.

Troubleshooting Steps:

  • Recrystallization: This is a simple and cost-effective method for purifying solid Schiff bases.[8][9] The key is to find a suitable solvent or solvent system where the Schiff base is soluble at high temperatures but sparingly soluble at room temperature.[8]

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used. To avoid hydrolysis of the imine bond on acidic silica gel, consider using neutral alumina (B75360) or deactivating the silica gel with a base like triethylamine.[1][8]

  • Solvent Washing/Trituration: Washing the crude product with a solvent in which the starting materials are soluble but the Schiff base is not can be a simple and effective purification step.[1] Triturating an oily product with a non-polar solvent like hexane (B92381) may induce crystallization.[1]

3. Product Instability and Decomposition

Question: My purified Schiff base appears to be degrading over time. How can I prevent this?

Answer: Schiff bases, particularly those derived from aliphatic aldehydes, can be unstable and susceptible to hydrolysis.[2][8] Thermal instability can also be a factor for some compounds.[8]

Troubleshooting Steps:

  • Anhydrous Conditions: Store the purified Schiff base in a dry environment, protected from atmospheric moisture.[1] Using an inert atmosphere (e.g., nitrogen or argon) can be beneficial for highly sensitive compounds.[8]

  • Avoid High Temperatures: Store the compound at a low temperature to minimize thermal decomposition.

  • In-situ Use: If the Schiff base is intended as an intermediate for a subsequent reaction, consider using it directly in the next step without isolation to avoid degradation.[1]

4. Oily Product Formation

Question: My Schiff base is an oil, making it difficult to handle and purify. What can I do?

Answer: The formation of an oily product is a common issue.[1]

Troubleshooting Steps:

  • Induce Crystallization: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Trituration with a non-polar solvent can also promote solidification.[1]

  • Conversion to a Salt: If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., a hydrochloride salt) by treatment with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Schiff base synthesis?

A1: The optimal pH for Schiff base formation is typically in the mildly acidic range of 4-5.[1] This is a balance, as the reaction requires acid catalysis for the dehydration of the carbinolamine intermediate, but high acid concentrations will protonate the amine nucleophile, inhibiting the initial addition step.[2] The ideal pH can vary depending on the specific substrates and should be determined experimentally.[5][10]

Q2: What are the best solvents for Schiff base synthesis?

A2: Common solvents include ethanol (B145695), methanol, and toluene.[4][11] Toluene is often used with a Dean-Stark apparatus for azeotropic removal of water.[1] In recent years, greener solvents like water and ionic liquids have also been successfully employed.[12][13] Solvent-free, microwave-assisted synthesis can also be an effective and environmentally friendly approach.[14]

Q3: Are catalysts always necessary for Schiff base formation?

A3: Not always. Many Schiff base syntheses can proceed without a catalyst, especially when heating is applied. However, for less reactive starting materials or to increase the reaction rate, a catalytic amount of a mild acid like acetic acid is often used.[15][16]

Q4: How can I monitor the progress of my Schiff base reaction?

A4: Thin-layer chromatography (TLC) is a common method to monitor the reaction by observing the disappearance of the starting materials and the appearance of the product spot.[11] However, be aware that some Schiff bases can hydrolyze on the silica gel of the TLC plate, potentially giving misleading results.[6] Spectroscopic techniques such as FT-IR (looking for the appearance of the C=N stretch) and NMR can also be used to monitor the reaction progress.[15][17]

Data Presentation

Table 1: Effect of pH on Schiff Base Formation

pH RangeEffect on ReactionRationale
< 4 Reaction rate decreasesThe amine nucleophile is protonated, reducing its nucleophilicity and slowing the initial addition step.[2][10]
4 - 5 Optimal Provides sufficient acid catalysis for the dehydration of the carbinolamine intermediate without significantly protonating the amine.[1]
6 - 8 Reaction rate may be slowThe dehydration of the carbinolamine intermediate is the rate-limiting step and is slower at neutral or alkaline pH.[5][10]
> 8 Reaction rate decreasesThe dehydration step is slow, and other side reactions may occur.[5]

Table 2: Common Catalysts for Schiff Base Synthesis

CatalystTypical ConditionsNotes
Acetic Acid Catalytic amount, often with reflux in ethanol or methanol.[15]A common and effective mild acid catalyst.
p-Toluenesulfonic Acid (p-TsOH) Catalytic amount, often with azeotropic water removal.A stronger acid catalyst that can be effective for less reactive substrates.
Lewis Acids (e.g., Mg(ClO₄)₂, Er(OTf)₃) Catalytic amounts.Can be effective under mild conditions.[18]
No Catalyst Refluxing in a suitable solvent.Often sufficient for reactive aldehydes and amines.

Table 3: Solvent Selection Guide

SolventKey FeaturesBest For
Ethanol/Methanol Good solubility for many reactants; reaction often proceeds at reflux.[4][11]General purpose, especially when the product is expected to crystallize upon cooling.
Toluene/Benzene Forms an azeotrope with water, allowing for removal with a Dean-Stark apparatus.[1]Driving the equilibrium towards the product, especially for reactions with low equilibrium constants.
Water Environmentally friendly, non-toxic, and non-flammable.[12][13]Green chemistry applications; can lead to high yields without additional catalysts.[12]
Solvent-Free Often performed with microwave irradiation.[14]Rapid, efficient, and environmentally friendly synthesis.[14]

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol describes a general method for the condensation of a primary amine with an aldehyde or ketone.

Materials:

  • Aldehyde or Ketone (1.0 equivalent)

  • Primary Amine (1.0 - 1.1 equivalents)

  • Solvent (e.g., ethanol, methanol, or toluene)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

  • Dehydrating agent (optional, e.g., molecular sieves)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde or ketone (1.0 eq.) in the chosen solvent.[8]

  • Add the primary amine (1.0 - 1.1 eq.) to the solution.

  • If using, add the acid catalyst and/or dehydrating agent to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a dehydrating agent was used, remove it by filtration.

  • Remove the solvent under reduced pressure using a rotary evaporator.[8]

  • Purify the crude product by recrystallization, column chromatography, or solvent washing.

Protocol for Recrystallization

  • Dissolve the crude Schiff base in the minimum amount of a hot solvent.[8]

  • If the solution has colored impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals. Cooling in an ice bath can further promote crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.

Visualizations

Schiff_Base_Synthesis_Workflow Reactants Select Aldehyde/Ketone and Primary Amine Solvent_Catalyst Choose Solvent and Catalyst Reactants->Solvent_Catalyst Reaction_Setup Set up Reaction (with heating/stirring) Solvent_Catalyst->Reaction_Setup Water_Removal Incorporate Water Removal (e.g., Dean-Stark, Mol. Sieves) Reaction_Setup->Water_Removal Monitoring Monitor Reaction (e.g., TLC, NMR) Water_Removal->Monitoring Workup Reaction Work-up (Cooling, Filtration) Monitoring->Workup Reaction Complete Purification Purify Product (Recrystallization, Chromatography) Workup->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: A general workflow for the synthesis and purification of Schiff bases.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Equilibrium Is water being removed? Start->Check_Equilibrium Remove_Water Implement water removal: - Dean-Stark Trap - Molecular Sieves Check_Equilibrium->Remove_Water No Check_Catalysis Is catalysis optimal? Check_Equilibrium->Check_Catalysis Yes Remove_Water->Check_Catalysis Optimize_pH Optimize pH (typically 4-5) Add mild acid catalyst Check_Catalysis->Optimize_pH No Check_Conditions Are reaction conditions adequate? Check_Catalysis->Check_Conditions Yes Optimize_pH->Check_Conditions Optimize_Conditions Increase temperature Extend reaction time Check_Conditions->Optimize_Conditions No Reassess Re-evaluate stoichiometry and reactant purity Check_Conditions->Reassess Yes Optimize_Conditions->Reassess

Caption: A decision tree for troubleshooting low yields in Schiff base synthesis.

pH_Effect_Mechanism cluster_low_ph Low pH (<4) cluster_optimal_ph Optimal pH (4-5) cluster_high_ph High pH (>7) Protonated_Amine R-NH3+ (Non-nucleophilic) Slow_Addition Slow Nucleophilic Attack Protonated_Amine->Slow_Addition Free_Amine R-NH2 (Nucleophilic) Carbinolamine Carbinolamine Intermediate Free_Amine->Carbinolamine Fast Attack Fast_Dehydration Fast Acid-Catalyzed Dehydration Carbinolamine->Fast_Dehydration Schiff_Base Schiff Base Product Fast_Dehydration->Schiff_Base Slow_Dehydration Slow Dehydration (Rate-limiting) Carbinolamine_High_pH Carbinolamine Intermediate Carbinolamine_High_pH->Slow_Dehydration

References

Addressing poor solubility of 2,3,4-Trihydroxybenzaldehyde in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2,3,4-Trihydroxybenzaldehyde in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a polar molecule due to the presence of three hydroxyl groups and an aldehyde functional group. It is qualitatively described as soluble in water, alcohol, and ether.[1] It is also known to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[2] However, its solubility in aqueous buffers can be limited.[3]

Q2: Is there any quantitative data available on the solubility of this compound?

Publicly available quantitative solubility data for this compound is limited. One source provides an estimated water solubility of 1.541 g/L at 25°C.[2] Due to the lack of extensive data, experimental determination of solubility in the specific solvent system of interest is highly recommended.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

The solubility of phenolic compounds like this compound is often pH-dependent.[3] In alkaline conditions (higher pH), the phenolic hydroxyl groups can deprotonate to form phenolate (B1203915) ions, which are generally more soluble in water. Therefore, increasing the pH of the aqueous medium can significantly enhance the solubility of this compound.

Q4: What are the most common strategies to improve the solubility of this compound?

Common strategies to address poor solubility of this compound include:

  • pH Adjustment: Increasing the pH of aqueous solutions.

  • Co-solvents: Using a mixture of a primary solvent (in which the compound is poorly soluble) and a miscible solvent in which the compound is highly soluble.[3]

  • Particle Size Reduction: Decreasing the particle size through methods like micronization can increase the dissolution rate.

  • Sonication: Using ultrasound can help to break down solute aggregates and enhance dissolution.

Q5: Can I use a co-solvent for my cell-based assay?

When using co-solvents for cell-based assays, it is crucial to consider the potential toxicity of the organic solvent to the cells. It is recommended to first prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it into the cell culture medium to a final concentration where the solvent percentage is non-toxic.[3] A preliminary solvent toxicity test is advisable.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the desired reaction solvent.

dot

Troubleshooting_Solubility start Start: Poor Solubility Observed check_polarity Is the solvent polarity appropriate? start->check_polarity solvent_screening Perform solvent screening (e.g., water, ethanol, DMSO) check_polarity->solvent_screening No ph_adjustment For aqueous media, is pH adjustment an option? check_polarity->ph_adjustment Yes solvent_screening->ph_adjustment adjust_ph Increase pH with dilute base (e.g., NaOH) ph_adjustment->adjust_ph Yes co_solvent Is a co-solvent system permissible? ph_adjustment->co_solvent No success Success: Compound Dissolved adjust_ph->success use_co_solvent Prepare a stock solution in a good solvent (e.g., DMSO) and dilute co_solvent->use_co_solvent Yes physical_methods Consider physical methods co_solvent->physical_methods No use_co_solvent->success sonication Sonication physical_methods->sonication heating Gentle Heating physical_methods->heating fail Re-evaluate synthetic route or formulation physical_methods->fail sonication->success heating->success Co_Solvent_Workflow start Start: Prepare Concentrated Stock Solution dissolve Dissolve this compound in a minimal volume of a suitable organic solvent (e.g., DMSO, Ethanol) start->dissolve check_dissolution Ensure complete dissolution (gentle warming or sonication may be used) dissolve->check_dissolution prepare_aqueous Prepare the aqueous reaction medium check_dissolution->prepare_aqueous Completely Dissolved add_dropwise Add the stock solution dropwise to the aqueous medium with vigorous stirring prepare_aqueous->add_dropwise observe Observe for any signs of precipitation add_dropwise->observe success Homogeneous solution is ready for use observe->success No Precipitation precipitation Precipitation Occurs observe->precipitation Precipitation troubleshoot Troubleshoot: - Adjust co-solvent ratio - Lower final concentration - Use a different co-solvent precipitation->troubleshoot

References

Preventing degradation of 2,3,4-Trihydroxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2,3,4-Trihydroxybenzaldehyde during storage.

Troubleshooting Guides

Issue: The this compound powder has changed color from pale yellow to brown.

  • Possible Cause: Oxidation of the phenolic hydroxyl groups due to exposure to air. This compound is known to be air-sensitive.[1][2][3]

  • Solution:

    • Immediately purge the container with an inert gas (e.g., argon or nitrogen) before sealing.

    • For future use, store the compound under an inert atmosphere.[2]

    • Consider purchasing smaller quantities to minimize the headspace and frequency of opening the container.

    • Verify the purity of the material using a suitable analytical method, such as HPLC, before use in sensitive experiments.

Issue: The compound shows poor solubility in a non-polar solvent after a short storage period.

  • Possible Cause: Potential polymerization or formation of polar degradation products due to exposure to light or elevated temperatures.

  • Solution:

    • Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Ensure the storage temperature is maintained between 0 - 8 °C.[4]

    • Before use, attempt to dissolve a small sample in a polar solvent like methanol (B129727) or ethanol (B145695) to check for insolubles, which may indicate degradation.

Issue: Inconsistent experimental results are obtained using this compound from a previously opened bottle.

  • Possible Cause: Partial degradation of the compound due to repeated exposure to air and moisture upon opening.

  • Solution:

    • Aliquot the compound into smaller, single-use vials under an inert atmosphere upon first opening the main container.

    • Always use a fresh aliquot for each experiment to ensure consistency.

    • If degradation is suspected, a purity check via HPLC is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored at 0 - 8 °C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[2][4]

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathway for this compound is oxidation, due to the presence of the electron-rich trihydroxy-substituted benzene (B151609) ring, which makes it susceptible to air oxidation. It is also incompatible with strong bases and strong oxidizing agents.[1][2]

Q3: How can I tell if my this compound has degraded?

A3: Visual inspection can be the first indicator. A color change from pale yellow to brown or darker shades suggests degradation. For a quantitative assessment, a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), should be used to determine the purity and detect the presence of degradation products.

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the increased potential for degradation. If a stock solution is required, it should be prepared fresh. If short-term storage is necessary, use a deoxygenated solvent, store at low temperatures (2-8 °C), and protect from light. The stability of the solution should be verified before use.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation products are not extensively documented in the literature, oxidation of the hydroxyl groups can lead to the formation of corresponding quinone-type structures. Further oxidation or other reactions could lead to ring-opening or polymerization.

Data on Storage Conditions

ParameterRecommended ConditionRationale
Temperature0 - 8 °C[4]To minimize thermal degradation and slow down oxidative processes.
AtmosphereInert gas (Argon or Nitrogen)[2]To prevent oxidation due to the air-sensitive nature of the compound.[1][3]
LightAmber vial or protected from lightTo prevent photodegradation.
Incompatible MaterialsStrong oxidizing agents, Strong bases[1][2]To avoid rapid chemical degradation.

Experimental Protocols

Protocol for Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound. This method should be validated for specific laboratory conditions.

  • Objective: To develop and validate a stability-indicating RP-HPLC method capable of separating this compound from its potential degradation products.

  • Materials:

    • This compound reference standard

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or Formic acid for MS compatibility)[5]

    • Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV scan of this compound (a wavelength around 280 nm is a good starting point).

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Procedure:

    • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase.

    • Forced Degradation Studies:

      • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for a specified time. Neutralize before injection.

      • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature for a specified time. Neutralize before injection.

      • Oxidation: Treat the compound with 3% H₂O₂ at room temperature for a specified time.

      • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60 °C).

      • Photodegradation: Expose a solution of the compound to UV light.

    • Analysis: Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed standard solution.

    • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

cluster_storage Storage Conditions cluster_degradation Degradation Triggers cluster_pathways Degradation Pathways Optimal Optimal Storage (0-8 °C, Inert Gas, Dark) Oxidation Oxidation Air Air (Oxygen) Air->Oxidation leads to Light Light Polymerization Polymerization Light->Polymerization can induce High_Temp High Temperature High_Temp->Polymerization can induce Strong_Base Strong Base Strong_Base->Oxidation catalyzes Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Oxidation causes

Caption: Key factors influencing the degradation of this compound.

Start Start: Stability Assessment Prepare Prepare Solutions (Standard & Test Samples) Start->Prepare Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Prepare->Forced_Degradation HPLC_Analysis HPLC Analysis Forced_Degradation->HPLC_Analysis Peak_Purity Assess Peak Purity & Resolution HPLC_Analysis->Peak_Purity Validate Validate Method (ICH Guidelines) Peak_Purity->Validate End End: Stability-Indicating Method Established Validate->End

Caption: Experimental workflow for developing a stability-indicating HPLC method.

Issue Issue: Compound Degradation Suspected (e.g., color change, poor solubility) Check_Storage Check Storage Conditions (Temp, Light, Atmosphere) Issue->Check_Storage Correct_Storage Correct Storage Conditions Check_Storage->Correct_Storage Purity_Test Perform Purity Test (HPLC) Check_Storage->Purity_Test Purity_OK Purity > 98%? Purity_Test->Purity_OK Use_Compound Proceed with Experiment Purity_OK->Use_Compound Yes Discard Discard and Use New Batch Purity_OK->Discard No

Caption: Troubleshooting decision tree for suspected degradation of this compound.

References

Troubleshooting low yields in the synthesis of benserazide from 2,3,4-Trihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benserazide (B1668006) from 2,3,4-Trihydroxybenzaldehyde.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of benserazide, providing potential causes and solutions in a question-and-answer format.

Q1: My initial condensation reaction to form the hydrazone intermediate is showing low conversion. What are the possible causes and how can I improve the yield?

Low conversion in the condensation step can be attributed to several factors:

  • Suboptimal Solvent: The choice of solvent is crucial. While methanol (B129727) is commonly used, its water content can negatively impact the reaction.[1] Using anhydrous solvents can improve the yield. A mixture of water and ethanol (B145695) is also a viable option.[2]

  • Incorrect Temperature: The reaction is typically carried out at temperatures ranging from room temperature to 50-55°C.[3][4] Operating outside this range could slow down the reaction rate. It is advisable to monitor the reaction temperature closely.

  • Reagent Quality: Ensure the this compound and DL-serine hydrazide are of high purity. Impurities in the starting materials can interfere with the reaction.

  • pH of the Reaction Mixture: For the hydrazone formation, maintaining an appropriate pH is important. Some protocols suggest adjusting the pH to facilitate the reaction.[5]

Q2: I'm observing a significant amount of a byproduct that is difficult to separate from my desired hydrazone intermediate. What could this be and how can I prevent its formation?

A likely byproduct is the azine, formed by the reaction of this compound with unreacted hydrazine. This can occur if there is an excess of the aldehyde or if the reaction conditions favor the formation of the azine. To minimize this, it is advantageous to maintain a constant molar excess of the hydrazide relative to the this compound during the reaction.[2] This can be achieved by adding the ethanolic solution of the aldehyde to the aqueous solution of the hydrazide.[2]

Q3: The hydrogenation of the hydrazone intermediate to benserazide is slow or incomplete. How can I optimize this step?

Challenges in the hydrogenation step can often be resolved by addressing the following:

  • Catalyst Activity: The most common catalyst is Palladium on carbon (Pd/C).[6][7] Ensure the catalyst is fresh and active. The loading of the catalyst can also be optimized; typically, it ranges from 5-30% by weight of the starting material.[1] Raney Nickel is another potential catalyst.[4][6]

  • Hydrogen Pressure: The reaction is typically run under a hydrogen atmosphere. The pressure can influence the reaction rate, with pressures around 1-3 bar being reported.[7]

  • Solvent Choice: Methanol is a common solvent for the hydrogenation step.[8] However, other solvents like ethanol or mixtures with water can also be used.[7] The choice of solvent can also affect the solubility of the product and ease of isolation.

  • Temperature: The hydrogenation is often carried out at room temperature.[7] However, some procedures report temperatures up to 60°C.[1] Optimizing the temperature can improve the reaction kinetics.

Q4: My final benserazide product has a poor color and low purity. What are the likely impurities and how can I improve the quality?

Discoloration and low purity can be due to several factors:

  • Instability of Intermediates: The hydrazone intermediate can be unstable to heat and moisture, which can affect the purity and color of the final product.[1] It is important to handle this intermediate carefully and proceed to the next step promptly.

  • Oxidation: The trihydroxy-substituted aromatic ring is susceptible to oxidation, which can lead to colored impurities. Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

  • Residual Solvents and Reagents: Incomplete removal of solvents or unreacted starting materials will lead to a lower purity product. Ensure efficient washing and drying of the final product.

  • Side Reaction Products: As mentioned earlier, the formation of azines or other byproducts can contaminate the final product. Optimizing the reaction conditions to minimize these side reactions is key.

  • Purification Method: Recrystallization is a common method for purifying benserazide. The choice of solvent for recrystallization is critical for obtaining a high-purity product. Ethanol and methanol-water mixtures are often used.[9][10]

Data Presentation

Table 1: Effect of Reaction Conditions on Benserazide Synthesis Yield

ParameterCondition 1Condition 2Condition 3Yield (%)Reference
Solvent (Condensation) MethanolWater/EthanolDMFVaries[2][3][7]
Temperature (Condensation) Room Temperature50-55 °C35-45 °CVaries[3][6][10]
Catalyst (Hydrogenation) 5% Pd/C10% Pd/CRaney Nickel>90 (typical)[4][6]
Solvent (Hydrogenation) MethanolEthanolIsopropanol (B130326)Varies[6][8]
Temperature (Hydrogenation) Room Temperature40 °C60 °C95 (in IPA at 40°C)[1][6][7]

Note: Yields are highly dependent on the specific experimental conditions and scale of the reaction. The table provides a general overview based on available literature.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Benserazide Hydrochloride via Hydrazone Intermediate

Step A: Synthesis of N'-(2,3,4-Trihydroxybenzylidene)-DL-serinehydrazide hydrochloride (Hydrazone Intermediate)

  • Dissolve DL-serine hydrazide hydrochloride (1 equivalent) in water at approximately 30°C.[2]

  • In a separate flask, dissolve this compound (0.95 equivalents) in ethanol.[2]

  • Slowly add the ethanolic solution of the aldehyde to the aqueous solution of the hydrazide with stirring, ensuring the temperature does not exceed 30°C.[2]

  • A yellowish precipitate should begin to form within a few minutes.[2]

  • Continue stirring the suspension for 1 hour at 25-30°C.[2]

  • Collect the precipitate by filtration, wash with a small amount of isopropanol, and drain thoroughly.[3]

Step B: Synthesis of Benserazide Hydrochloride by Hydrogenation

  • Suspend the hydrazone intermediate from Step A in methanol.

  • Add 5% Palladium on Carbon (Pd/C) catalyst (approximately 5-10% by weight of the hydrazone).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-3 bar.[7]

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude benserazide hydrochloride.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water or ethanol) to obtain pure benserazide hydrochloride.

Protocol 2: One-Step Synthesis of Benserazide Hydrochloride

  • To a reaction vessel, add DL-serine hydrazide hydrochloride (1 equivalent) and 5% Pd/C catalyst (e.g., 2.0g for 32 mmol of hydrazide) in a suitable solvent such as methanol or isopropanol (e.g., 50 mL).[1][6]

  • Heat the mixture to the desired temperature (e.g., 40-60°C).[1][6]

  • Evacuate the vessel and backfill with nitrogen several times, then introduce hydrogen gas.[6]

  • In a separate flask, dissolve this compound (1-1.1 equivalents) in the same solvent (e.g., 50 mL).[6]

  • Add the solution of this compound dropwise to the reaction mixture.[1]

  • Stir the reaction for approximately 10 hours.[1]

  • After the reaction is complete, remove the solvent under reduced pressure.[6]

  • Add ethanol to the residue and stir until crystals precipitate. The mixture can be cooled to below 5°C overnight to maximize precipitation.[6]

  • Collect the product by filtration, wash with cold ethanol, and dry under vacuum.[6]

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products This compound This compound Condensation Condensation This compound->Condensation Hydrogenation Catalytic Hydrogenation Benserazide Benserazide This compound->Benserazide One-Step Pathway DL-Serine Hydrazide DL-Serine Hydrazide DL-Serine Hydrazide->Condensation DL-Serine Hydrazide->Benserazide Intermediate Hydrazone Intermediate Condensation->Intermediate Two-Step Pathway Hydrogenation->Benserazide Intermediate->Hydrogenation

Caption: Synthetic pathways for benserazide from this compound.

Troubleshooting_Workflow cluster_condensation Condensation Step cluster_hydrogenation Hydrogenation Step cluster_purification Final Product Issues start Low Yield Issue step At which step is the low yield observed? start->step q_conv Low Conversion? step->q_conv Condensation q_incomplete Incomplete Reaction? step->q_incomplete Hydrogenation q_purity Poor Color/Purity? step->q_purity Purification/ Final Product s_solv Check Solvent (anhydrous, solvent choice) q_conv->s_solv Yes q_byprod Byproduct Observed? q_conv->q_byprod No s_temp Verify Temperature (RT to 55°C) s_solv->s_temp s_reag Check Reagent Purity s_temp->s_reag s_reag->q_byprod s_ratio Adjust Reagent Ratio (excess hydrazide) q_byprod->s_ratio Yes s_cat Check Catalyst Activity (fresh, loading) q_incomplete->s_cat Yes s_h2 Verify H2 Pressure (1-3 bar) s_cat->s_h2 s_hsolv Optimize Solvent s_h2->s_hsolv s_inter Handle Intermediate Carefully (instability) q_purity->s_inter Yes s_oxid Use Inert Atmosphere (prevent oxidation) s_inter->s_oxid s_recrys Optimize Recrystallization s_oxid->s_recrys

Caption: Troubleshooting workflow for low yields in benserazide synthesis.

References

Technical Support Center: Eco-Friendly Synthesis of 2,3,4-Trihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the eco-friendly synthesis of 2,3,4-Trihydroxybenzaldehyde. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary eco-friendly synthesis strategies for this compound?

A1: Traditional methods for synthesizing this compound, such as the Gattermann and Reimer-Tiemann reactions, often involve toxic reagents and produce significant waste.[1] Modern eco-friendly approaches focus on improving yield, reducing waste, and using less hazardous materials. Key strategies include:

  • Improved Conventional Methods: These optimize traditional routes by using protective groups to increase selectivity and yield, thereby reducing downstream purification waste. A notable example involves a three-step process starting from pyrogallol (B1678534) with protection, formylation, and deprotection steps, which boasts high yields and minimal waste.[1]

  • Microwave-Assisted Synthesis: This technique uses microwave energy to rapidly and uniformly heat the reaction mixture, which can significantly reduce reaction times, increase yields, and often allows for the use of greener solvents.[2][3]

  • Ultrasound-Assisted Synthesis (Sonochemistry): Utilizes high-frequency sound waves to create acoustic cavitation, which can enhance reaction rates and yields under milder conditions.[4]

  • Biocatalysis: Employs enzymes to catalyze specific reactions. While direct biocatalytic formylation of pyrogallol to this compound is not yet well-established, this approach holds promise for highly selective and environmentally benign synthesis in the broader field of phenolic compound production.

Q2: Why is my yield of this compound consistently low even when following an improved conventional protocol?

A2: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.[5] Key areas to investigate include the quality of starting materials, reaction conditions, and work-up procedures.[5] For the multi-step synthesis from pyrogallol, incomplete reactions at any of the three stages (protection, formylation, or deprotection) will significantly impact the final yield.

Q3: Can microwave synthesis be applied to the formylation step in the synthesis of this compound?

A3: Yes, microwave-assisted organic synthesis (MAOS) is well-suited for reactions like formylation. The use of polar solvents, which are common in formylation reactions, allows for efficient absorption of microwave energy and rapid heating. This can lead to a dramatic reduction in reaction time from hours to minutes.[3] However, optimization of parameters such as temperature, time, and power is crucial.

Q4: What are the main safety considerations when using ultrasound-assisted synthesis?

A4: While sonochemistry is a powerful tool, it's important to be aware of the potential hazards. The high-energy cavitation bubbles can create localized hot spots with extreme temperatures and pressures. When working with volatile organic solvents, this can pose a risk of fire or explosion if not properly managed. It is essential to use appropriate cooling and to ensure the reaction vessel is not sealed unless designed for pressure.

Q5: Are there any known biocatalytic methods to directly produce this compound?

A5: Currently, there is limited literature on a direct, single-step biocatalytic route for the formylation of pyrogallol to this compound. However, the field of biocatalysis is rapidly advancing. Enzymes are used for the oxidation of other phenolic compounds, and research into novel enzyme discovery and engineering may lead to a viable biocatalytic pathway in the future. Challenges to overcome include enzyme stability, substrate specificity, and potential product inhibition.[6][7]

Troubleshooting Guides

Method 1: Improved Conventional Synthesis (Protection, Formylation, Deprotection)
Issue Potential Cause Troubleshooting Steps
Low yield in protection step 1. Incomplete reaction. 2. Degradation of pyrogallol. 3. Impure reagents.1. Monitor reaction progress using TLC. Extend reaction time if necessary. 2. Ensure an inert atmosphere to prevent oxidation of pyrogallol. 3. Use freshly purified pyrogallol and high-purity diphenyl carbonate.
Multiple products in formylation step 1. Incorrect reaction temperature. 2. Presence of moisture.1. Maintain the recommended low temperature (e.g., 0-5 °C) to ensure regioselectivity. 2. Use anhydrous solvents and reagents.
Incomplete deprotection 1. Insufficient hydrolysis time. 2. Inadequate heating.1. Increase the reflux time and monitor the reaction by TLC until the protected intermediate is fully consumed. 2. Ensure the reaction mixture reaches and maintains the specified reflux temperature.
Method 2: Microwave-Assisted Synthesis (Hypothetical for Formylation Step)
Issue Potential Cause Troubleshooting Steps
Reaction does not reach target temperature 1. Low microwave power setting. 2. Solvent has low dielectric constant (poor microwave absorption).1. Gradually increase the microwave power. 2. Choose a more polar solvent or add a small amount of a high-absorbing co-solvent (e.g., ethylene (B1197577) glycol).
Formation of char/byproducts 1. Temperature is too high. 2. "Hot spots" due to uneven heating.1. Reduce the target temperature or reaction time. 2. Ensure efficient stirring to distribute the microwave energy evenly.
Inconsistent results between runs 1. Variation in starting material amounts or solvent volume. 2. Inconsistent vial placement in the microwave cavity.1. Use precise measurements for all reagents and solvents. 2. Ensure the reaction vial is placed in the same position for each run.
Method 3: Ultrasound-Assisted Synthesis (Hypothetical for Formylation Step)
Issue Potential Cause Troubleshooting Steps
Reaction is slow or does not initiate 1. Insufficient ultrasonic power. 2. Probe not properly immersed in the reaction mixture.1. Increase the amplitude of the ultrasonic probe. 2. Ensure the tip of the probe is submerged to an appropriate depth in the liquid.
Product degradation 1. Over-sonication leading to excessive temperatures. 2. Radical formation from solvent sonolysis.1. Use a pulsed sonication mode or an external cooling bath to manage the temperature. 2. Degas the solvent before sonication to reduce radical formation.
Erosion of the ultrasonic probe tip 1. Cavitation-induced erosion of the probe material.1. Regularly inspect the probe for wear and replace if necessary. 2. Consider using a different probe material if erosion is rapid.
Method 4: Biocatalysis (Hypothetical)
Issue Potential Cause Troubleshooting Steps
Low or no enzyme activity 1. Sub-optimal pH or temperature. 2. Enzyme denaturation. 3. Presence of inhibitors in the starting material.1. Optimize the reaction buffer pH and temperature for the specific enzyme.[8][9] 2. Avoid extreme temperatures or pH values.[9] 3. Purify the substrate to remove any potential enzyme inhibitors.
Reaction stops prematurely 1. Substrate or product inhibition. 2. Enzyme instability over time.1. Perform the reaction at a lower substrate concentration or remove the product as it is formed. 2. Consider immobilizing the enzyme to improve its stability.
Difficult to isolate the product 1. Emulsion formation during workup. 2. Product binding to the enzyme.1. Use centrifugation to break up emulsions. 2. Denature the enzyme (e.g., by adding a water-miscible organic solvent) before extraction.

Quantitative Data Summary

The following table provides a comparison of different synthesis methods. Please note that the data for microwave, ultrasound, and biocatalytic methods are illustrative, as specific literature for the synthesis of this compound using these techniques is limited. The values are based on typical improvements observed for similar reactions.

Parameter Improved Conventional Method [1]Microwave-Assisted (Illustrative) Ultrasound-Assisted (Illustrative) Biocatalytic (Illustrative)
Starting Material PyrogallolProtected PyrogallolProtected PyrogallolPyrogallol
Key Reagents Diphenyl carbonate, Dichloromethyl ethyl ether, AlCl₃Vilsmeier reagentVilsmeier reagentFormylating enzyme, co-factors
Solvent Methyl tert-butyl ether, WaterDMFAcetonitrileAqueous buffer
Temperature 0-100 °C (multi-step)100-150 °C30-50 °C25-40 °C
Reaction Time 8-12 hours10-30 minutes1-3 hours12-48 hours
Overall Yield ~85%>90%~85-90%Variable
Green Chemistry Aspects High yield, reduced wasteDrastically reduced time and energyMilder conditions, reduced energyAqueous media, biodegradable catalyst

Experimental Protocols

Detailed Methodology for Improved Conventional Synthesis of this compound[1]

This protocol is based on a three-step synthesis starting from pyrogallol, which offers high yields and minimizes waste.

Step 1: Phenolic Hydroxyl Protection

  • To a reaction vessel, add pyrogallol (1 mol), triethylamine (B128534) (0.05 mol), diphenyl carbonate (1.1 mol), and methyl tert-butyl ether (630 ml).

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • Cool the reaction to room temperature.

  • Wash the organic layer three times with 200 ml of 5% NaOH solution, followed by one wash with 200 ml of water, and one wash with 200 ml of saturated sodium chloride solution.

  • Concentrate the organic layer to remove approximately 70% of the solvent.

  • Cool the mixture to -5 °C with stirring to induce crystallization.

  • Filter and dry the solid to obtain the protected intermediate (4-hydroxybenzo[d][2][10]dioxol-2-one). The expected yield is approximately 96%.

Step 2: Formylation

  • In a separate reaction vessel, add the protected intermediate from Step 1 (1 mol) and methyl tert-butyl ether (900 ml).

  • Cool the mixture to 0-5 °C.

  • Slowly add aluminum chloride (2.5 mol) while maintaining the temperature.

  • Add dichloromethyl ethyl ether (1.2 mol) dropwise over 1-1.5 hours.

  • Stir the reaction at 0-5 °C for 2-3 hours.

  • Slowly pour the reaction mixture into ice water and stir for 30 minutes.

  • Separate the organic layer, wash with water and saturated sodium chloride solution, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent to obtain the formylated intermediate (7-hydroxy-2-oxobenzo[d][2][10]dioxole-4-carbaldehyde). The expected yield is around 91%.

Step 3: Deprotection

  • Add the formylated intermediate from Step 2 (1 mol) and 540 ml of water to a reaction vessel.

  • Heat the mixture to reflux and maintain for 1-1.5 hours.

  • Cool the mixture to 5-10 °C with stirring.

  • Filter the resulting solid and dry to obtain the final product, this compound. The expected yield is approximately 94.6%.

Visualizations

G cluster_0 Step 1: Protection cluster_1 Step 2: Formylation cluster_2 Step 3: Deprotection Pyrogallol Pyrogallol Reaction1 Reaction1 Pyrogallol->Reaction1 Diphenyl Carbonate, Et3N Protected_Intermediate Protected_Intermediate Reaction1->Protected_Intermediate Reflux Reaction2 Reaction2 Protected_Intermediate->Reaction2 Dichloromethyl ethyl ether, AlCl3 Formylated_Intermediate Formylated_Intermediate Reaction2->Formylated_Intermediate 0-5 °C Reaction3 Reaction3 Formylated_Intermediate->Reaction3 Water Final_Product This compound Reaction3->Final_Product Reflux

Caption: Workflow for the improved conventional synthesis of this compound.

G cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Heating Conventional_Start Reaction Mixture Conventional_Process Oil Bath Heating (Hours) Conventional_Start->Conventional_Process Conventional_End Product Conventional_Process->Conventional_End Microwave_Start Reaction Mixture Microwave_Process Microwave Irradiation (Minutes) Microwave_Start->Microwave_Process Microwave_End Product Microwave_Process->Microwave_End

Caption: Comparison of conventional vs. microwave-assisted heating for a synthesis step.

G Start Pyrogallol Derivative Cavitation Acoustic Cavitation (Bubble Collapse) Start->Cavitation Ultrasound Ultrasonic Probe/ Bath Ultrasound->Cavitation Energy Localized High T & P Cavitation->Energy Product Formylated Product Energy->Product

Caption: Logical relationship in an ultrasound-assisted formylation reaction.

References

Validation & Comparative

A Comparative Analysis of Antioxidant Activity: 2,3,4-Trihydroxybenzaldehyde vs. Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of antioxidant research, phenolic compounds are of paramount interest due to their ability to neutralize harmful free radicals. This guide provides a comparative overview of the antioxidant properties of two such molecules: 2,3,4-Trihydroxybenzaldehyde and the well-established antioxidant, gallic acid. While both share a core phenolic structure, the arrangement of their functional groups significantly influences their antioxidant potential.

Quantitative Comparison of Antioxidant Activity

A comprehensive literature search reveals a wealth of data on the antioxidant capacity of gallic acid, commonly expressed as IC50 values in various assays. The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay, with a lower value indicating higher antioxidant activity.

Conversely, specific IC50 values for this compound in standardized antioxidant assays such as DPPH, ABTS, and FRAP are not prominently reported in published research. Its antioxidant activity is inferred from its structure as a polyhydroxybenzaldehyde, which is known to possess antioxidant properties.[1][2][3]

Table 1: Radical Scavenging and Reducing Power Activity

CompoundDPPH Assay IC50 (µM)ABTS Assay TEACFRAP Assay (mM Fe(II)/mol)
This compound Data not availableData not availableData not available
Gallic Acid 8.3 - 30~1.5 - 2.5~3.0 - 4.0

Note: The values for gallic acid are approximate ranges compiled from various studies and can vary based on experimental conditions.

Structural Basis for Antioxidant Activity

The antioxidant capacity of phenolic compounds is intrinsically linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring.

Gallic acid (3,4,5-trihydroxybenzoic acid) possesses three hydroxyl groups at the 3, 4, and 5 positions. This arrangement is highly conducive to donating hydrogen atoms or electrons to stabilize free radicals. The resulting phenoxy radical is well-stabilized by resonance across the aromatic ring and the carboxyl group.[4][5][6]

This compound , as its name suggests, also has three hydroxyl groups, but at the 2, 3, and 4 positions. This structure, particularly the presence of ortho- and para-hydroxyl groups relative to each other, suggests a strong potential for antioxidant activity through similar mechanisms of hydrogen/electron donation and resonance stabilization of the resulting radical.[1] The aldehyde group, being an electron-withdrawing group, might slightly modulate this activity compared to the carboxylic acid group in gallic acid.

Experimental Protocols for Antioxidant Activity Assessment

To ensure robust and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for three commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Reaction Mixture: A defined volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The decolorization of the ABTS•+ solution is proportional to the antioxidant concentration.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound is added to a defined volume of the diluted ABTS•+ solution.

  • Absorbance Measurement: The absorbance is measured at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Reaction Mixture: A small volume of the test sample is mixed with the freshly prepared and pre-warmed (37°C) FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a ferrous sulfate (B86663) standard curve. The results are typically expressed as mM of Fe(II) equivalents.

Visualizing Antioxidant Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a general antioxidant mechanism and a typical experimental workflow.

Antioxidant_Mechanism FR Free Radical (R•) RH Stable Molecule (RH) FR->RH H• donation AH Antioxidant (ArOH) A_radical Antioxidant Radical (ArO•) AH->A_radical Stable_Product Stable Product A_radical->Stable_Product Resonance Stabilization

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix Sample and DPPH prep_dpph->mix prep_sample Prepare Sample Dilutions prep_sample->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

References

A Comparative Analysis of Synthetic Routes to 2,3,4-Trihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Synthesis of a Key Pharmaceutical Intermediate

2,3,4-Trihydroxybenzaldehyde is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the anti-Parkinson's drug Benserazide.[1] The efficiency, scalability, and environmental impact of its synthesis are critical considerations for researchers and chemical industries. This guide provides a comparative analysis of the most common methods for synthesizing this compound, with a focus on experimental protocols and quantitative data to aid in the selection of the most suitable method for a given application.

The primary precursor for the synthesis of this compound is pyrogallol (B1678534) (1,2,3-trihydroxybenzene), a readily available and relatively inexpensive starting material.[1] The main challenge in the synthesis is the regioselective formylation of the pyrogallol ring. Various strategies have been developed to achieve this, ranging from classical electrophilic aromatic substitution reactions to more modern approaches involving protective groups.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods of this compound from pyrogallol.

MethodKey ReagentsReaction TimeOverall YieldPurityKey AdvantagesKey Disadvantages
Three-Step Synthesis Diphenyl carbonate, Dichloromethyl ethyl ether, AlCl₃, Triethylamine (B128534), Water~8-11 hours82-86%>99%High yield and purity, simple operation, reduced waste, suitable for industrial production.[1]Multi-step process adds complexity.
Direct Formylation with Triethyl Orthoformate Triethyl orthoformate, AlCl₃0.5 hours72-80%HighSimple one-pot reaction, relatively high yield.[2]Post-treatment can be challenging due to the high solubility of the product, generating significant wastewater.[1]
Reimer-Tiemann Reaction Chloroform (B151607) (CHCl₃), Sodium Hydroxide (NaOH)Several hours<50%ModerateDoes not require anhydrous conditions.Low yield, formation of ortho and para isomers that are difficult to separate, use of hazardous chloroform.[1]
Gattermann Reaction Zinc Cyanide (Zn(CN)₂), Hydrochloric Acid (HCl)Not specifiedModerateModerateLow cost.Use of highly toxic cyanide reagents, significant operational risks.[1][3]
Vilsmeier-Haack Reaction Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Not specifiedNot specifiedModerateMild reaction conditions.Potential for side reactions, requires anhydrous conditions.[1][4]

Experimental Protocols

Three-Step Synthesis via Protection, Formylation, and Deprotection

This modern approach offers high yields and purity by temporarily protecting the hydroxyl groups of pyrogallol to ensure selective formylation.[1]

Step 1: Protection of Phenolic Hydroxyl Groups

  • In a reaction vessel, combine pyrogallol (1 mol), triethylamine (0.05 mol), diphenyl carbonate (1.1 mol), and methyl tert-butyl ether (630 ml).

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • After cooling to room temperature, wash the organic layer three times with 200 ml of 5% NaOH solution, once with 200 ml of water, and once with 200 ml of saturated aqueous sodium chloride solution.

  • Concentrate the organic layer to remove approximately 70% of the solvent.

  • Cool the solution to -5°C with stirring to induce crystallization.

  • Collect the resulting solid (4-hydroxybenzo[d][5][6]dioxol-2-one) by suction filtration and dry. The reported yield for this step is 95-97%.[1]

Step 2: Formylation

  • In a reaction vessel, combine the protected pyrogallol derivative from Step 1 (1 mol) and methyl tert-butyl ether (900 ml).

  • Cool the mixture to 0-5°C.

  • Add aluminum trichloride (B1173362) (1.1 mol) and dichloromethyl ethyl ether (1.1 mol) while maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at this temperature for 2-3 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer, which contains 7-hydroxy-2-oxobenzo[d][5][6]dioxole-4-carbaldehyde. The reported yield for this step is 89-93%.[1]

Step 3: Deprotection

  • To the reaction vessel containing the formylated intermediate from Step 2, add 540 ml of water.

  • Heat the mixture to reflux and maintain for 1-1.5 hours.

  • Cool the mixture to 5-10°C with stirring.

  • Collect the precipitated this compound by suction filtration and dry. The reported yield for this final step is 93-95%.[1]

Direct Formylation with Triethyl Orthoformate

This one-pot method provides a more direct route to the final product, albeit with challenges in purification.[2]

Experimental Protocol:

  • Dissolve anhydrous AlCl₃ (21.15 g, 0.158 mol) in ethyl acetate (B1210297) (317 mL) under an argon atmosphere.

  • Cool the reaction mixture to 15°C.

  • Add pyrogallol (10.00 g, 0.079 mol) and then triethyl orthoformate (39.6 mL, 0.238 mol).

  • Stir the mixture for 30 minutes.

  • Cool the mixture to 10°C and add 200 mL of cold 10% HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with 1M NaOH to remove any unreacted starting material.

  • Immediately cool the basic aqueous layer and acidify to pH 1 with 17% HCl.

  • Extract the acidified aqueous layer with diethyl ether.

  • Dry the organic extract over MgSO₄, filter, and evaporate the solvent under reduced pressure to yield a light brown crystalline product. The reported yield is 72%.[2]

Reimer-Tiemann Reaction

A classic method for the ortho-formylation of phenols, its application to pyrogallol is characterized by low yields.[1]

Experimental Protocol:

  • Prepare a solution of pyrogallol in an aqueous solution of sodium hydroxide.

  • Heat the solution to 40-60°C.[6]

  • Add chloroform dropwise with vigorous stirring.

  • Maintain the reaction at 40-60°C for several hours.[6]

  • After the reaction, neutralize the mixture with an acid.

  • The product, this compound, is then isolated and purified, typically by recrystallization.[6] The yield is generally below 50%, and the formation of isomeric byproducts complicates purification.[1]

Gattermann Reaction

This historical method is now largely avoided in industrial settings due to the high toxicity of the reagents.[1] A safer modification uses zinc cyanide.[3]

Experimental Protocol (Adams Modification):

  • In a suitable solvent, suspend pyrogallol and zinc cyanide.

  • Cool the mixture in an ice bath.

  • Pass a stream of dry hydrogen chloride gas through the suspension with stirring until saturation.

  • Allow the reaction to proceed at a low temperature for several hours.

  • The intermediate aldimine hydrochloride precipitates and is collected.

  • Hydrolyze the intermediate by heating with water to yield this compound.

Vilsmeier-Haack Reaction

This method utilizes a Vilsmeier reagent, formed in situ from POCl₃ and DMF, for formylation.[1][4]

General Experimental Protocol:

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride to N,N-dimethylformamide at a low temperature.

  • Add pyrogallol to the Vilsmeier reagent.

  • The reaction is typically carried out at temperatures ranging from below 0°C to 80°C, depending on the substrate's reactivity.[7]

  • After the reaction is complete, the mixture is hydrolyzed with water to yield the aldehyde product.

Synthesis Pathways and Logical Relationships

The following diagram illustrates the different synthetic routes from the common starting material, pyrogallol, to the final product, this compound.

Synthesis_Pathways cluster_direct Direct Formylation Methods Pyrogallol Pyrogallol Protected_Pyrogallol Protected Pyrogallol (4-hydroxybenzo[d][1,3]dioxol-2-one) Pyrogallol->Protected_Pyrogallol Step 1: Protection (Diphenyl Carbonate, TEA) Product This compound Pyrogallol->Product Direct Formylation Formylated_Intermediate Formylated Intermediate (7-hydroxy-2-oxobenzo[d][1,3]dioxole-4-carbaldehyde) Protected_Pyrogallol->Formylated_Intermediate Step 2: Formylation (Dichloromethyl ethyl ether, AlCl₃) Formylated_Intermediate->Product Step 3: Deprotection (Water, Reflux) Triethyl_Orthoformate Triethyl Orthoformate + AlCl₃ Triethyl_Orthoformate->Product Reimer_Tiemann Reimer-Tiemann (CHCl₃, NaOH) Reimer_Tiemann->Product Gattermann Gattermann (Zn(CN)₂, HCl) Gattermann->Product Vilsmeier_Haack Vilsmeier-Haack (POCl₃, DMF) Vilsmeier_Haack->Product

Caption: Synthetic pathways to this compound from pyrogallol.

Conclusion

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. For applications demanding high purity and yield, particularly in the pharmaceutical industry, the three-step synthesis involving protection, formylation, and deprotection stands out as the most robust and scalable method.[1] While direct formylation methods like the one using triethyl orthoformate offer a simpler, one-pot approach, they may present challenges in purification and generate more waste.[1] The classical Reimer-Tiemann and Gattermann reactions are now less favored due to low yields and the use of hazardous materials.[1] The Vilsmeier-Haack reaction offers a milder alternative, but more specific data on its application to pyrogallol is needed for a thorough evaluation. The choice of synthesis method will ultimately depend on the specific requirements of the research or production context, balancing factors such as yield, purity, cost, safety, and environmental impact.

References

Efficacy of 2,3,4-Trihydroxybenzaldehyde Derivatives as Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Phenolic compounds, in particular, have garnered significant attention for their broad-spectrum antimicrobial activities. Among these, 2,3,4-trihydroxybenzaldehyde and its derivatives, such as Schiff bases and chalcones, have emerged as a promising class of molecules. This guide provides a comparative analysis of the antimicrobial efficacy of these derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in the research and development of new antimicrobial therapies.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported antimicrobial activities of various derivatives against a range of pathogenic bacteria and fungi.

Table 1: Antibacterial Activity of this compound Derivatives and Related Compounds

Compound/DerivativeMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Schiff Bases
Benzaldehyde-derived Schiff Base (PC1)Escherichia coli62.5125[1][2]
Staphylococcus aureus62.5125[1][2]
Anisaldehyde-derived Schiff Base (PC2)Escherichia coli250500[1][2]
Staphylococcus aureus62.5125[1][2]
4-Nitrobenzaldehyde-derived Schiff Base (PC3)Escherichia coli250-[1][2]
Staphylococcus aureus62.5125[1][2]
Cinnamaldehyde-derived Schiff Base (PC4)Escherichia coli62.5250[1][2]
Staphylococcus aureusNo activityNo activity[2]
Schiff Base with 3,3′-diaminodipropylamine (3c)Candida sp.24-[3][4]
Chalcones
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneStaphylococcus aureus125-[5]
Bacillus subtilis62.5-[5]
Escherichia coli250-[5]
Pseudomonas aeruginosa125-[5]
Fluoro and trifluoromethyl substituted chalcones (13 & 14)Staphylococcus aureus7.81 - 15.6-[6]
Parent and Related Hydroxybenzaldehydes
2,3-DihydroxybenzaldehydeStaphylococcus aureus (Bovine Mastitis Isolates)MIC₅₀: 500 mg/L-[7]
2,5-Dihydroxybenzaldehyde (Gentisaldehyde)Staphylococcus aureus (Bovine Mastitis Isolates)MIC₅₀: 500 mg/L-[7]

Table 2: Antifungal Activity of this compound Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Schiff Bases
Benzaldehyde-derived Schiff Base (PC1)Candida albicans250[1][2]
Anisaldehyde-derived Schiff Base (PC2)Candida albicans62.5[1][2]
4-Nitrobenzaldehyde-derived Schiff Base (PC3)Candida albicans62.5[1][2]
Cinnamaldehyde-derived Schiff Base (PC4)Candida albicans125[1][2]

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for hydroxybenzaldehyde derivatives is believed to be the disruption of the microbial cell membrane. The hydroxyl groups on the aromatic ring play a crucial role in this process.

antimicrobial_mechanism Compound This compound Derivative Membrane Cell Membrane Compound->Membrane Interaction and Disruption DNA_RNA DNA/RNA Compound->DNA_RNA Proteins Essential Proteins Compound->Proteins Enzyme Inhibition Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability Membrane->Proteins Inhibition of Membrane-Bound Enzymes outside outside Cytoplasm->outside

Proposed antimicrobial mechanism of this compound derivatives.

The interaction of these compounds with the microbial cell membrane leads to a cascade of events, including:

  • Increased Membrane Permeability: The lipophilic nature of the benzaldehyde (B42025) moiety facilitates insertion into the lipid bilayer, while the hydroxyl groups can disrupt the membrane's integrity, leading to increased permeability.

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions, metabolites, and ATP, ultimately leading to cell death.

  • Enzyme Inhibition: These derivatives can also inhibit the activity of essential enzymes, both those located in the membrane and within the cytoplasm, by interacting with their active sites.

  • Interference with Nucleic Acids: Some evidence suggests that these compounds may also interfere with DNA replication and transcription, although this is a less commonly reported mechanism.

Experimental Protocols

Standardized methods are crucial for the reliable evaluation of antimicrobial efficacy. The following are detailed protocols for the most commonly used assays.

Broth Microdilution Method for MIC and MBC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MBC).

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test compound (this compound derivative)

  • Microbial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth to obtain a range of concentrations.

  • Inoculum Preparation: Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized microbial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup: Add 100 µL of the appropriate broth to all wells. Add 100 µL of the serially diluted test compound to the corresponding wells, resulting in a final volume of 200 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed.

  • MBC Determination: To determine the MBC, subculture 10-100 µL from the wells showing no visible growth onto a suitable agar medium. Incubate the plates at the appropriate temperature for 18-24 hours. The MBC is the lowest concentration that shows no microbial growth on the subculture plates.

broth_microdilution_workflow A Prepare serial dilutions of This compound derivative C Inoculate 96-well plate with diluted compound and inoculum A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate (e.g., 37°C, 24h) C->D E Read MIC (lowest concentration with no visible growth) D->E F Subculture from clear wells onto agar plates E->F G Incubate agar plates F->G H Read MBC (lowest concentration with no growth) G->H

Workflow for MIC and MBC determination by broth microdilution.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Microbial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Test compound solution

  • Positive control (standard antibiotic) and negative control (solvent)

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum (0.5 McFarland) and streak it evenly over the entire surface of an MHA plate to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.

  • Application of Test Compound: Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Conclusion

Derivatives of this compound, particularly Schiff bases and chalcones, demonstrate significant potential as antimicrobial agents against a range of bacteria and fungi. Their primary mechanism of action appears to be the disruption of the microbial cell membrane, a target that is less prone to the development of resistance compared to other cellular targets. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of antimicrobial drug discovery. Further research focusing on structure-activity relationships, in vivo efficacy, and toxicity profiles will be crucial in advancing these promising compounds towards clinical applications.

References

A Comparative Analysis of the Antimicrobial Spectrum of 2,3,4-Dihydroxybenzaldehyde and Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial spectrum of 2,3,4-dihydroxybenzaldehyde with other relevant antimicrobial agents, supported by experimental data. The information is intended to assist researchers in evaluating its potential as a lead compound for the development of new antimicrobial drugs.

Overview of Antimicrobial Activity

2,3,4-Trihydroxybenzaldehyde, a phenolic aldehyde, has demonstrated notable antibacterial properties.[1][2][3][4] Its antimicrobial efficacy is attributed to the presence and position of hydroxyl groups on the benzene (B151609) ring, a characteristic shared with other phenolic compounds.[5][6][7] The aldehyde functional group is also a key contributor to its antimicrobial action.[5][6][7] This guide presents quantitative data to compare its activity against a range of bacteria with that of other phenolic aldehydes and commonly used antiseptics.

Comparative Antimicrobial Spectrum: Quantitative Data

The following tables summarize the antimicrobial activity of 2,3,4-dihydroxybenzaldehyde and other selected agents against various microorganisms. Table 1 presents the bactericidal activity (BA50) of several phenolic benzaldehydes against common foodborne pathogens, while Table 2 provides the Minimum Inhibitory Concentration (MIC) of dihydroxybenzaldehydes and common antiseptics against Staphylococcus aureus.

Table 1: Bactericidal Activity (BA50) of Phenolic Benzaldehydes

CompoundCampylobacter jejuniEscherichia coli O157:H7Listeria monocytogenesSalmonella enterica
This compound 0.035% 0.13% 0.14% 0.12%
2,3-Dihydroxybenzaldehyde0.045%0.16%0.18%0.15%
2,4-Dihydroxybenzaldehyde0.055%0.20%0.22%0.18%
2,5-Dihydroxybenzaldehyde0.030%0.12%0.13%0.11%
3,4-Dihydroxybenzaldehyde0.12%0.45%0.50%0.40%
Benzaldehyde>1.0%>1.0%>1.0%>1.0%
Data is presented as BA50, the percentage of the compound that induced a 50% decrease in CFU after 60 minutes.[5][6][7]

Table 2: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (Bovine Mastitis Isolates) [8][9][10]

CompoundMIC₅₀ (mg/L)MIC₉₀ (mg/L)
2,3-Dihydroxybenzaldehyde500833
2,5-Dihydroxybenzaldehyde5001000
Benzalkonium Chloride44
Chlorhexidine22
Iodine500500
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Experimental Protocols

Determination of Bactericidal Activity (BA50)

The bactericidal activities of the phenolic benzaldehydes listed in Table 1 were evaluated in a pH 7.0 buffer. The methodology is summarized below[5][6][7]:

  • Inoculum Preparation: Bacterial strains were grown to a specific optical density, harvested, and washed. The final bacterial suspension was prepared in a buffer to a concentration of approximately 10⁸ CFU/mL.

  • Treatment: The test compounds were dissolved in the buffer to achieve the desired concentrations. The bacterial suspension was then added to the compound solutions.

  • Incubation: The mixtures were incubated for 60 minutes at a controlled temperature.

  • Enumeration: After incubation, the mixtures were serially diluted and plated on appropriate agar (B569324) media to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The percentage decrease in CFU for each compound concentration was calculated relative to a control without the compound. The BA50 value was then determined from dose-response curves.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values in Table 2 were determined using the broth microdilution method[8][9][10][11]:

  • Preparation of Test Compounds: Stock solutions of the antimicrobial agents were prepared and serially diluted in 96-well microtiter plates using an appropriate broth medium.

  • Inoculum Preparation: Bacterial colonies were suspended in a saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was further diluted in the broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent was inoculated with the standardized bacterial suspension. The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent at which no visible bacterial growth was observed.

Proposed Mechanism of Antimicrobial Action

The antimicrobial action of phenolic aldehydes, including 2,3,4-dihydroxybenzaldehyde, is primarily attributed to their ability to disrupt the bacterial cell membrane.[12] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The hydroxyl groups on the benzene ring are crucial for this activity.

cluster_0 Bacterial Cell cluster_1 Extracellular Environment Cell_Membrane Cell Membrane (Lipid Bilayer) Cytoplasm Cytoplasm (Intracellular Components) Cell_Membrane->Cytoplasm Increased Permeability Cell_Death Cell_Death Cell_Membrane->Cell_Death Leads to Extracellular Environment Extracellular Environment Cytoplasm->Extracellular Environment Leakage of Intracellular Components Phenolic_Aldehyde 2,3,4-Dihydroxybenzaldehyde Phenolic_Aldehyde->Cell_Membrane Interaction & Disruption

Caption: Proposed mechanism of antimicrobial action for phenolic aldehydes.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a general workflow for determining the antimicrobial susceptibility of a compound.

Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound Start->Serial_Dilution Inoculation Inoculate Microtiter Plate Wells Prepare_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at Optimal Conditions Inoculation->Incubation Read_Results Visually Inspect for Growth (Determine MIC) Incubation->Read_Results End End Read_Results->End

Caption: General workflow for MIC determination by broth microdilution.

Conclusion

The available data indicates that 2,3,4-dihydroxybenzaldehyde possesses significant bactericidal activity against a range of pathogenic bacteria. Its efficacy is comparable to, and in some cases greater than, other dihydroxybenzaldehyde isomers. The antimicrobial action is likely due to the disruption of the bacterial cell membrane. Further research is warranted to explore the full antimicrobial spectrum, including its activity against a wider range of fungi and multidrug-resistant bacteria, and to elucidate the precise molecular mechanisms of its action. This information will be crucial for its potential development as a novel antimicrobial agent.

References

A Comparative Guide to the Structure-Activity Relationship of Hydroxybenzaldehyde Derivatives as Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of various hydroxybenzaldehyde derivatives. The structure-activity relationship (SAR) is elucidated through a summary of quantitative data from in vitro assays, detailed experimental protocols, and a visual representation of the key structural determinants of antioxidant capacity. This information is intended to guide researchers in the selection and design of novel antioxidant compounds.

The antioxidant potential of hydroxybenzaldehyde derivatives is fundamentally linked to their chemical structure. The number and position of hydroxyl (-OH) groups on the benzaldehyde (B42025) ring, as well as the presence of other substituents, significantly influence their ability to scavenge free radicals. Generally, the antioxidant activity is governed by the compound's capacity to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[1]

Key Findings in Structure-Activity Relationship:

  • Influence of Hydroxyl Groups: The antioxidant capacity of dihydroxybenzaldehyde (DHB) isomers is strongly dependent on the relative positions of the hydroxyl groups.[2] Isomers with ortho- or para-positioned hydroxyl groups, such as 3,4-dihydroxybenzaldehyde (B13553) and 2,5-dihydroxybenzaldehyde, tend to exhibit significant antioxidant activity.[1] This is attributed to the stability of the resulting phenoxyl radical after hydrogen donation.[1]

  • Role of Electron-Donating Groups: The presence of electron-donating groups, like hydroxyl and methoxy (B1213986) groups, generally enhances antioxidant activity.[1][3] These groups increase the electron density on the aromatic ring, facilitating the donation of a hydrogen atom or an electron to free radicals.

  • Comparison with Carboxylic Acid Derivatives: Studies comparing hydroxybenzaldehydes to their corresponding hydroxybenzoic acids have shown that in some assay environments, the aldehyde derivative can exhibit equal or even higher antioxidant activity.[4]

  • Impact of Substituents: The introduction of other substituents can modulate the antioxidant activity. The overall electronic and steric effects of these groups play a crucial role in determining the radical scavenging potency.[5]

Quantitative Comparison of Antioxidant Activity

The following table summarizes the antioxidant activity of various hydroxybenzaldehyde derivatives as reported in the literature. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.

CompoundDerivativeAntioxidant Activity DataAssaySource(s)
2,5-Dihydroxybenzaldehyde2,5-DHB0.85 ± 0.04 (Trolox Equivalents)DPPH[1]
3,4-DihydroxybenzaldehydeProtocatechuic aldehydeNoted for significant antioxidant properties-[6]
2,4-Dihydroxybenzaldehyde2,4-DHBShown to reduce reactive oxygen speciesCellular Assay[1]
2,3-Dihydroxybenzaldehyde2,3-DHBAntioxidant properties have been noted-[1]
4-Hydroxybenzaldehyde (B117250)-IC50 = 1.22 mM (tyrosinase inhibitory activity)-[7]
Syringaldehyde3,5-Dimethoxy-4-hydroxybenzaldehydeHigh activity in crocin (B39872) bleaching assay (CBA)CBA[4]
Vanillin3-Methoxy-4-hydroxybenzaldehydeStudied for antioxidant properties-[4]
3,5-Di-tert-butyl-4-hydroxybenzaldehyde-Effective in neutralizing stable free radicalsDPPH[8]

Experimental Protocols

Detailed methodologies for common antioxidant assays are provided below to facilitate the replication and comparison of results.

1. DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from purple to yellow, measured spectrophotometrically.[1][8]

  • Reagent Preparation:

  • Procedure:

    • Prepare various concentrations of the test compound (hydroxybenzaldehyde derivative) in the same solvent as the DPPH solution.[8]

    • In a 96-well microplate or spectrophotometer cuvettes, mix a specific volume of the test compound solution with the DPPH solution.[1] A control containing the solvent instead of the test compound is also prepared.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[1][8]

    • Measure the absorbance of the solution spectrophotometrically at approximately 517 nm.[1][8]

  • Data Analysis:

    • The percentage of inhibition of the DPPH radical is calculated using the following formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[1]

    • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of the test compound.[1][8]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9]

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Procedure:

    • Prepare various concentrations of the test compound.

    • Add a specific volume of the test compound solution to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[10]

  • Data Analysis:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.[9]

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key logical relationships and experimental workflows in the assessment of hydroxybenzaldehyde derivatives as antioxidants.

SAR_Logic cluster_structure Chemical Structure cluster_activity Antioxidant Activity Structure Hydroxybenzaldehyde Derivative OH_Groups Number & Position of -OH Groups Structure->OH_Groups Substituents Other Substituents (e.g., -OCH3) Structure->Substituents Activity Antioxidant Capacity OH_Groups->Activity influences Substituents->Activity modulates

Caption: Logical relationship of structural features influencing antioxidant activity.

Experimental_Workflow Start Select Hydroxybenzaldehyde Derivatives Assay_Prep Prepare Reagents (DPPH, ABTS, etc.) Start->Assay_Prep Reaction Incubate Derivatives with Reagents Assay_Prep->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Analysis Calculate % Inhibition and IC50 Values Measurement->Analysis Comparison Compare Antioxidant Activity Analysis->Comparison End Structure-Activity Relationship Comparison->End

Caption: General workflow for assessing antioxidant activity.

References

Unveiling the Cross-Reactivity Profile of 2,3,4-Trihydroxybenzaldehyde in Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trihydroxybenzaldehyde, a phenolic aldehyde, is a versatile chemical intermediate recognized for its role in the synthesis of pharmaceuticals like Benserazide, a peripheral dopa decarboxylase inhibitor.[1][2][3] Beyond its synthetic utility, this compound and its structural analogs have garnered interest for their potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][4][5] Understanding the cross-reactivity of this compound across various biochemical assays is crucial for elucidating its mechanism of action, identifying potential off-target effects, and guiding the development of more selective therapeutic agents.

This guide provides a comparative analysis of the known cross-reactivity of this compound and its derivatives in several key biochemical assays. Due to a scarcity of direct, quantitative inhibitory data for the parent compound, this guide incorporates findings from studies on its structural analogs and derivatives to infer its potential activity profile. Detailed experimental protocols for relevant assays are also provided to facilitate further research in this area.

I. Comparative Analysis of Enzyme Inhibition

The inhibitory potential of this compound and its derivatives has been investigated against several enzymes. The following tables summarize the available quantitative data, primarily focusing on derivatives to provide a contextual understanding of the parent compound's potential activity.

Table 1: Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic target for gout.

CompoundIC50 (µM)CommentsReference
This compound > 80 (weak inhibitor)Exhibited less than 50% inhibition at 80 µM.[6]
3,4-Dihydroxy-5-nitrobenzaldehyde3A structurally related compound showing potent inhibition.[7][7]
Allopurinol (Standard Inhibitor)1.8A clinically used xanthine oxidase inhibitor.[7][7]
Table 2: Aldose Reductase Inhibition

Aldose reductase is an enzyme implicated in the development of diabetic complications.

CompoundTargetIC50 (µM)CommentsReference
(E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oximeAldose Reductase0.12Derivative of this compound.[8]
(E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oximeAldose Reductase0.15Derivative of this compound.[8]
Epalrestat (Standard Inhibitor)Aldose Reductase0.098A clinically used aldose reductase inhibitor.[9][9]
Table 3: α-Glucosidase Inhibition

α-Glucosidase inhibitors are used in the management of type 2 diabetes.

CompoundTargetActivityCommentsReference
2,3,4-trihydroxybenzoyl-containing flavonoid analogsα-GlucosidaseActiveThe 2,3,4-trihydroxybenzoyl moiety is important for activity.[2][2]
Acarbose (Standard Inhibitor)α-GlucosidasePotent InhibitorA clinically used α-glucosidase inhibitor.[10]

Note: Specific IC50 values for this compound against α-glucosidase are not provided in the cited literature, but the activity of its structural motif is highlighted.

II. Signaling Pathways and Experimental Workflows

A. Xanthine Oxidase Inhibition Pathway

This pathway illustrates the role of xanthine oxidase in the production of uric acid and the point of inhibition.

Xanthine_Oxidase_Pathway Xanthine Oxidase Catalytic Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 O2, H2O Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 O2, H2O UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor This compound (or other inhibitors) Inhibitor->XO1 Inhibitor->XO2 Aldose_Reductase_Pathway Polyol Pathway of Glucose Metabolism Glucose Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH Inhibitor Aldose Reductase Inhibitors Inhibitor->AR IC50_Workflow Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepEnzyme Prepare Enzyme Solution Mix Mix Enzyme and Inhibitor (Pre-incubation) PrepEnzyme->Mix PrepSubstrate Prepare Substrate Solution AddSubstrate Add Substrate to Initiate Reaction PrepSubstrate->AddSubstrate PrepInhibitor Prepare Serial Dilutions of Inhibitor PrepInhibitor->Mix Mix->AddSubstrate Measure Measure Reaction Rate (e.g., Absorbance Change) AddSubstrate->Measure CalcInhibition Calculate % Inhibition for each concentration Measure->CalcInhibition Plot Plot % Inhibition vs. log[Inhibitor] CalcInhibition->Plot DetermineIC50 Determine IC50 from the dose-response curve Plot->DetermineIC50

References

A Comparative Analysis of the Chelating Properties of Trihydroxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metal-chelating properties of three trihydroxybenzaldehyde isomers: 2,3,4-trihydroxybenzaldehyde, 2,4,5-trihydroxybenzaldehyde, and 3,4,5-trihydroxybenzaldehyde (B28275) (also known as gallaldehyde). The ability of these phenolic compounds to bind metal ions is a critical aspect of their potential therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective activities. This document synthesizes available experimental data and theoretical principles, outlines detailed experimental protocols for assessing chelation, and presents visual workflows to aid in research and drug development.

Structure-Activity Relationship in Chelation

The chelating capacity of trihydroxybenzaldehydes is intrinsically linked to the substitution pattern of the hydroxyl (-OH) groups on the benzene (B151609) ring. The spatial arrangement of these groups determines the stability of the resulting metal-ligand complex. Isomers possessing vicinal hydroxyl groups, particularly the ortho-dihydroxy (catechol) moiety, are recognized as potent metal chelators. This is attributed to their ability to form stable five- or six-membered chelate rings with di- and trivalent metal ions, such as ferrous (Fe²⁺) and cupric (Cu²⁺) ions.

  • This compound and 3,4,5-Trihydroxybenzaldehyde both contain a pyrogallol (B1678534) group (1,2,3-trihydroxybenzene), which includes a catechol moiety. This structural feature suggests a strong potential for metal chelation.

  • 2,4,5-Trihydroxybenzaldehyde also possesses hydroxyl groups in positions that can participate in chelation, although the arrangement differs from a classic catechol or pyrogallol group.

Quantitative Data Summary

Direct quantitative comparisons of the metal-chelating stability constants or IC₅₀ values for all three trihydroxybenzaldehyde isomers under identical experimental conditions are limited in the published literature. However, their antioxidant activity often serves as a reliable proxy for their potential metal-chelating efficacy, as metal chelation is a key mechanism of antioxidant action for many polyphenols. The table below summarizes the expected chelating properties based on structural features and available, albeit non-comparative, data.

IsomerCommon NameKey Structural FeatureReported/Expected Fe²⁺ Chelating ActivityReported/Expected Cu²⁺ Chelating Activity
This compound Pyrogallol-4-carboxaldehydePyrogallol group (ortho-trihydroxy)Expected to be high due to the catechol moiety.Expected to be high due to the catechol moiety.
2,4,5-Trihydroxybenzaldehyde -Hydroxyquinol-likeMay act as a chelate ligand.[1]Moderate to high activity is plausible.
3,4,5-Trihydroxybenzaldehyde GallaldehydePyrogallol group (vicinal trihydroxy)Can participate in complexation with metal ions.[2]Known to chelate Cu(II) ions.

Note: The lack of standardized, direct comparative studies necessitates that this table be interpreted with caution. The expected activities are based on established structure-activity relationships for polyphenolic compounds.

Experimental Protocols

To facilitate direct comparative studies of the metal chelating properties of trihydroxybenzaldehyde isomers, the following detailed experimental protocols for common spectrophotometric assays are provided.

Ferrous Ion (Fe²⁺) Chelating Activity Assay (Ferrozine Assay)

This assay quantifies the ability of a compound to compete with ferrozine (B1204870) for the binding of ferrous ions.

Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in absorbance.

Reagents:

  • Trihydroxybenzaldehyde isomer solutions (various concentrations in a suitable solvent like methanol (B129727) or ethanol).

  • Ferrous chloride (FeCl₂) solution (2 mM).

  • Ferrozine solution (5 mM).

  • Phosphate buffer (0.1 M, pH 7.4) or Acetate (B1210297) buffer (0.1 M, pH 4.9).

  • EDTA as a positive control.

Procedure:

  • In a microplate well or test tube, mix 250 µL of the trihydroxybenzaldehyde sample solution with 1 mL of buffer.[3]

  • Add 25 µL of 2 mM FeCl₂ solution and vortex briefly.[3]

  • Initiate the reaction by adding 50 µL of 5 mM ferrozine solution.[3]

  • Shake the mixture vigorously and incubate at room temperature for 10 minutes.[3]

  • Measure the absorbance of the solution at 562 nm using a spectrophotometer.[3]

  • A blank is prepared using the solvent instead of the sample.

Calculation: The percentage of Fe²⁺ chelating activity is calculated using the following formula: % Chelation = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (without sample) and A_sample is the absorbance in the presence of the trihydroxybenzaldehyde isomer.[3] The IC₅₀ value (the concentration required to chelate 50% of the ferrous ions) is determined by plotting the chelation percentage against the sample concentration.[3]

Cupric Ion (Cu²⁺) Chelating Assay (Pyrocatechol Violet Assay)

This assay measures the ability of a compound to chelate cupric ions, preventing them from forming a colored complex with pyrocatechol (B87986) violet.

Principle: Pyrocatechol violet (PV) forms a colored complex with Cu²⁺. A chelating agent will compete with PV for Cu²⁺ binding, leading to a decrease in the color intensity, which can be measured spectrophotometrically.

Reagents:

  • Trihydroxybenzaldehyde isomer solutions (various concentrations).

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 1 µg/mL).

  • Pyrocatechol violet solution (4 mM).

  • Sodium acetate buffer (50 mM, pH 6.0).

  • EDTA as a positive control.

Procedure:

  • In a 96-well plate, add 50 µL of the trihydroxybenzaldehyde sample solution to 250 µL of sodium acetate buffer.

  • Add 6.25 µL of 4 mM pyrocatechol violet.

  • Add 1 µg of CuSO₄.[4]

  • Incubate the mixture at room temperature.

  • Measure the absorbance at 632 nm.[4]

Calculation: The percentage of Cu²⁺ chelating activity is calculated using the following formula: % Chelation = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (without sample) and A_sample is the absorbance in the presence of the trihydroxybenzaldehyde isomer. The IC₅₀ value can be determined from a dose-response curve.

Visualizing Experimental and Logical Workflows

To further clarify the experimental processes and the underlying logic of chelation's role in mitigating oxidative stress, the following diagrams are provided.

Ferrous_Ion_Chelation_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis THB_Sol Trihydroxybenzaldehyde Solutions (various conc.) Mix Mix Sample, Buffer, and FeCl2 THB_Sol->Mix FeCl2_Sol FeCl2 Solution (2 mM) FeCl2_Sol->Mix Ferrozine_Sol Ferrozine Solution (5 mM) Add_Ferrozine Add Ferrozine Ferrozine_Sol->Add_Ferrozine Buffer_Sol Buffer (pH 7.4) Buffer_Sol->Mix Incubate1 Incubate briefly Mix->Incubate1 Incubate1->Add_Ferrozine Incubate2 Incubate 10 min Add_Ferrozine->Incubate2 Spectro Measure Absorbance at 562 nm Incubate2->Spectro Calculate Calculate % Chelation Spectro->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the Ferrous Ion (Fe²⁺) Chelating Assay.

Copper_Chelation_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis THB_Sol Trihydroxybenzaldehyde Solutions Mix Mix Sample, Buffer, PV, and CuSO4 THB_Sol->Mix CuSO4_Sol CuSO4 Solution CuSO4_Sol->Mix PV_Sol Pyrocatechol Violet Solution PV_Sol->Mix Buffer_Sol Acetate Buffer (pH 6.0) Buffer_Sol->Mix Incubate Incubate at RT Mix->Incubate Spectro Measure Absorbance at 632 nm Incubate->Spectro Calculate Calculate % Chelation Spectro->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the Cupric Ion (Cu²⁺) Chelating Assay.

Chelation_Mechanism cluster_problem Problem: Oxidative Stress cluster_solution Solution: Chelation Metal Excess Free Metal Ions (e.g., Fe²⁺, Cu²⁺) ROS Reactive Oxygen Species (ROS) (e.g., •OH) Metal->ROS Fenton/Haber-Weiss Reactions Complex Stable Metal-Chelator Complex Metal->Complex Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Disease Disease Damage->Disease Pathological Conditions Chelator Trihydroxybenzaldehyde (Chelating Agent) Chelator->Complex Complex->ROS Inhibition Excretion Excretion Complex->Excretion Excretion Block Block

Caption: Logical relationship of metal chelation in mitigating oxidative stress.

References

Unveiling the Anti-Inflammatory Potential of 2,3,4-Trihydroxybenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory effects of 2,3,4-Trihydroxybenzaldehyde derivatives against other relevant phenolic compounds. This document synthesizes available experimental data to offer insights into their potential as anti-inflammatory agents, supported by detailed experimental protocols and visualizations of key inflammatory signaling pathways.

While direct and extensive research on the anti-inflammatory properties of this compound is still emerging, studies on its isomers and other closely related hydroxybenzaldehyde derivatives have demonstrated significant anti-inflammatory activity. This guide leverages this available data to provide a valuable comparative framework. The position of the hydroxyl groups on the benzaldehyde (B42025) scaffold plays a crucial role in the biological activity of these compounds, influencing their ability to modulate key inflammatory pathways.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of various hydroxybenzaldehyde derivatives has been evaluated through their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

In Vitro Anti-Inflammatory Effects

The following table summarizes the inhibitory effects of different benzaldehyde derivatives on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The inhibition of NO, a key inflammatory mediator, is a widely used indicator of potential anti-inflammatory activity.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration% Inhibition of NO ProductionReference
2,4-Dihydroxybenzaldehyde0.1 mM~55%[1]
4-HydroxybenzaldehydeNot specifiedSuppressed NO production[2]
3-Bromo-4,5-dihydroxybenzaldehyde12.5, 25, 50, 100 μMDose-dependent inhibition of IL-6[3]
Trimidox (B1662404) (3,4,5-trihydroxybenzamidoxime)50 - 300 µMConcentration-dependent inhibition[4]

Note: Direct comparative data for this compound was not available in the reviewed literature.

In Vivo Anti-Inflammatory Effects

Animal models are crucial for validating the anti-inflammatory potential of compounds observed in vitro. The carrageenan-induced paw edema model is a standard in vivo assay to assess acute inflammation.

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)% Inhibition of EdemaAnimal ModelReference
2,4-Dihydroxybenzaldehyde100Significant inhibitionMice[1]
1,2,4-Triazole Derivative[1]Not specified91%Not specified[5]
1,2,4-Triazole Derivative [5e]Not specified81% (equipotent to ibuprofen)Not specified[5]
Ibuprofen (Standard Drug)Not specified82%Not specified[5]

Note: In vivo anti-inflammatory data for this compound was not available in the reviewed literature.

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of benzaldehyde derivatives are often mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes.

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Releases nucleus Nucleus NFkappaB->nucleus Translocates genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->genes Induces Transcription cytokines Inflammatory Mediators (TNF-α, IL-6, NO, PGE2) genes->cytokines THB_derivatives This compound Derivatives THB_derivatives->IKK Inhibits THB_derivatives->NFkappaB Inhibits Translocation

Figure 1: Simplified NF-κB Signaling Pathway and Potential Inhibition by this compound Derivatives.

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 nucleus Nucleus AP1->nucleus Translocates genes Pro-inflammatory Genes nucleus->genes Induces Transcription THB_derivatives This compound Derivatives THB_derivatives->TAK1 Inhibits

Figure 2: Simplified MAPK Signaling Pathway and Potential Inhibition by this compound Derivatives.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. Below are summaries of standard protocols for key anti-inflammatory assays.

In Vitro: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound derivatives) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-only control.

In Vivo: Carrageenan-Induced Paw Edema

This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.[5]

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Grouping and Administration: Animals are divided into control, standard (e.g., ibuprofen), and test groups. The test compounds are administered orally or intraperitoneally at various doses.

  • Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Experimental Workflow

The following diagram illustrates a general workflow for the validation of the anti-inflammatory effects of novel compounds like this compound derivatives.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation A Compound Synthesis/ Isolation B Cytotoxicity Assay (e.g., MTT) A->B C NO Production Assay (Griess Assay) B->C D Cytokine Measurement (ELISA for TNF-α, IL-6) C->D E Western Blot Analysis (iNOS, COX-2, p-IκBα, p-MAPKs) D->E G Acute Inflammation Model (Carrageenan-induced paw edema) D->G F NF-κB Translocation (Immunofluorescence) E->F H Chronic Inflammation Model (e.g., Adjuvant-induced arthritis) G->H

Figure 3: General Experimental Workflow for Anti-inflammatory Drug Discovery.

Conclusion

The available evidence suggests that hydroxybenzaldehyde derivatives, including isomers of the subject compound, possess significant anti-inflammatory properties. These effects are mediated, at least in part, through the inhibition of key inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. While further direct investigation into this compound and its specific derivatives is warranted, the data presented in this guide provides a strong rationale for their exploration as potential novel anti-inflammatory agents. The provided experimental protocols and workflow offer a robust framework for conducting such validation studies.

References

A Comparative Guide to the Antioxidant Activity of 2,3,4-Trihydroxybenzaldehyde: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo antioxidant activity of 2,3,4-Trihydroxybenzaldehyde. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from studies on structurally related compounds, including isomers and analogues, to provide a comprehensive overview of its predicted antioxidant potential and the methodologies for its assessment.

In Vitro Antioxidant Activity

The antioxidant capacity of phenolic compounds like this compound is largely attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The presence of three hydroxyl groups on the benzaldehyde (B42025) ring suggests a potent antioxidant potential.[1] Commonly employed in vitro assays to quantify this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Comparative Data of Trihydroxybenzaldehyde Isomers and Related Compounds

Due to the scarcity of direct quantitative data for this compound, this table presents available data for its isomer, 3,4,5-Trihydroxybenzaldehyde, and a closely related compound, pyrogallol, to offer a comparative perspective on potential efficacy.

CompoundAssayIC50 / ActivityReference CompoundReference Compound Activity
3,4,5-Trihydroxybenzaldehyde DPPHSC50: 4.5 mg/LBHASC50: 11.2 mg/L
BHTSC50: 16.4 mg/L
α-tocopherolSC50: 9.8 mg/L
Rosmarinic acidSC50: 5.2 mg/L
Pyrogallol DPPH92.37% inhibition at 500 µM--
Pyrogallol Dimer DPPH40.77% inhibition at 500 µM--

SC50: 50% scavenging concentration. BHA: Butylatedhydroxyanisole. BHT: Butylatedhydroxytoluene.

Experimental Protocols: In Vitro Assays

Detailed methodologies for standard in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh 0.1 mM solution of DPPH in the same solvent.

  • In a 96-well microplate, add various concentrations of the test compound.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the reduction in absorbance at 734 nm.

Protocol:

  • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Trolox or ascorbic acid can be used as a standard.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex at low pH, with an absorbance maximum at 593 nm.

Protocol:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add the test compound at various concentrations to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.

In Vivo Antioxidant Activity

Currently, there is a lack of direct in vivo antioxidant studies specifically investigating this compound. However, research on the structurally similar compound, 2,3,4-trihydroxybenzophenone (B75506), provides a relevant model for predicting the potential in vivo effects and for designing future studies.

A study on 2,3,4-trihydroxybenzophenone demonstrated its antioxidant and anti-inflammatory properties in a mouse model of transient cerebral ischemic stroke.[2] The study found that the compound reduced infarct volume and suppressed microglial activation, suggesting its potential to mitigate oxidative stress in a living organism.[2]

Potential In Vivo Experimental Model: Cerebral Ischemia in Mice

This model can be adapted to evaluate the in vivo antioxidant efficacy of this compound.

Protocol Outline:

  • Animal Model: Male mice are subjected to transient middle cerebral artery occlusion (tMCAO) to induce ischemic stroke.

  • Drug Administration: this compound would be administered at various doses (e.g., intraperitoneally or orally) before or after the ischemic event.

  • Assessment of Oxidative Stress: Post-treatment, brain tissues would be collected and analyzed for markers of oxidative stress, such as:

    • Malondialdehyde (MDA) levels (a marker of lipid peroxidation).

    • Activities of antioxidant enzymes (e.g., superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx)).

    • Levels of reduced glutathione (GSH).

  • Histological Analysis: Brain sections would be stained to assess the infarct volume and neuronal damage.

  • Behavioral Tests: Neurological deficits would be evaluated using standardized behavioral tests.

Visualizing Experimental Workflows

To facilitate a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for in vitro and a potential in vivo antioxidant assessment.

InVitro_Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound and Control Solutions mix Mix Compound/Control with Assay Reagent prep_compound->mix prep_reagent Prepare Assay Reagents (DPPH, ABTS, or FRAP) prep_reagent->mix incubate Incubate at Specific Temperature and Time mix->incubate measure Measure Absorbance at Specific Wavelength incubate->measure calculate Calculate % Inhibition or FRAP Value measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General workflow for in vitro antioxidant capacity assays.

InVivo_Antioxidant_Model_Workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_data Data Analysis animal_prep Acclimatize Mice ischemia Induce Transient Middle Cerebral Artery Occlusion (tMCAO) animal_prep->ischemia treatment Administer this compound or Vehicle Control ischemia->treatment behavioral Behavioral Tests for Neurological Deficits treatment->behavioral biochemical Biochemical Analysis of Brain Tissue (MDA, SOD, etc.) treatment->biochemical histology Histological Analysis of Infarct Volume treatment->histology analysis Statistical Analysis and Comparison of Groups behavioral->analysis biochemical->analysis histology->analysis

References

Safety Operating Guide

Proper Disposal of 2,3,4-Trihydroxybenzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Operational and Disposal Plan

This guide provides essential safety and logistical information for the proper disposal of 2,3,4-Trihydroxybenzaldehyde, a compound commonly used in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals must handle this chemical with care, from use to final disposal.

Immediate Safety and Handling Precautions

This compound is known to be a skin, eye, and respiratory irritant.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin irritation and absorption.[1]
Eye Protection Safety glasses with side-shields or gogglesProtects against dust particles and splashes causing serious eye irritation.[1]
Respiratory Protection NIOSH-approved respiratorRequired when handling large quantities or when dust cannot be controlled.[1]
Body Protection Laboratory coatProtects against contamination of personal clothing.

In the event of exposure, follow these first-aid measures immediately:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • After skin contact: Wash with plenty of soap and water.[1]

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[1]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Disposal Procedures: A Step-by-Step Guide

The proper disposal route for this compound is contingent on its classification as either a hazardous or non-hazardous waste, a determination that must be made by the waste generator in accordance with local, state, and federal regulations, such as those set by the U.S. Environmental Protection Agency (EPA).

Step 1: Hazardous Waste Determination

The generator of the waste is responsible for determining if it is a hazardous waste.[2] This process involves answering the following questions:

  • Is it a solid waste? Yes, in this context, any this compound that is to be discarded is considered a solid waste.

  • Is it excluded from regulation? There are no specific exclusions for this compound.

  • Is it a listed hazardous waste? this compound is not found on the EPA's F, K, P, or U lists of hazardous wastes.

  • Does it exhibit a hazardous characteristic? This is the most critical step for this compound. The four hazardous characteristics are:

    • Corrosivity: The pH of the substance in solution is not specified in the SDS.

    • Reactivity: The SDS does not indicate any specific reactivity hazards under normal conditions.

    • Toxicity: While oral LD50 data in mice is available, this does not directly translate to the EPA's Toxicity Characteristic Leaching Procedure (TCLP) limits.

Action Required:

  • Consult the Safety Data Sheet (SDS): Review the SDS for any specific disposal recommendations or hazard classifications.

  • Small Quantities: For small quantities of uncontaminated this compound, it is often prudent to manage it as a hazardous waste to ensure compliance.

  • Large Quantities or Contaminated Waste: If dealing with larger quantities or if the this compound is mixed with other chemicals, a formal hazardous waste determination may be necessary. This could involve analytical testing, such as a TCLP test for toxicity.

Step 2: Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Hazardous Waste Stream: If determined to be hazardous, or as a precautionary measure, collect waste this compound in a designated, properly labeled hazardous waste container. The container must be:

    • Compatible with the chemical.

    • In good condition with a secure lid.

    • Labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.

  • Non-Hazardous Waste Stream: If definitively determined to be non-hazardous, it can be collected separately. However, it is best practice in a laboratory setting to manage all chemical waste through a designated chemical waste program.

Step 3: Storage

Store waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from sources of ignition and incompatible materials.

Step 4: Disposal
  • Hazardous Waste: Arrange for pickup and disposal by a licensed hazardous waste contractor. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • Non-Hazardous Waste: Even if classified as non-hazardous, it is not recommended to dispose of solid chemical waste in the regular trash or down the drain without explicit approval from your institution's EHS department. Many institutions require all chemical waste to be disposed of through their chemical waste program.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3,4-Trihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3,4-Trihydroxybenzaldehyde

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health effects. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure the safety of laboratory personnel.

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6] Nitrile gloves are a suitable option. A lab coat or other protective clothing should be worn.

  • Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][7] A dust mask of type N95 (US) is recommended.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₆O₄[1]
Molecular Weight 154.12 g/mol [7][8]
Melting Point 159 - 163 °C[1][7][8][9]
Oral LD50 (Mouse) 2195 mg/kg[5][9]
Appearance Light brown to pale yellow crystalline powder[1][8][9]
Storage Temperature 0 - 8 °C[8]

Operational Plan: Step-by-Step Handling Procedure

This section outlines a standard operating procedure for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5][9]
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Before starting, confirm that all necessary PPE is available and in good condition.

2. Weighing and Transfer:

  • Handle this compound as a solid powder.
  • To minimize dust generation, weigh the chemical on a tared weigh boat or paper within the fume hood.[5]
  • Use a spatula for transferring the solid. Avoid scooping directly from the container with the weigh boat.
  • Close the container tightly immediately after use.[5][9]

3. Dissolution:

  • If preparing a solution, add the solid this compound slowly to the solvent in a flask or beaker with stirring.
  • This should also be performed inside a chemical fume hood.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][9]
  • Clean the work area, including the balance and spatula, to remove any residual chemical.

Disposal Plan: Chemical and Contaminated Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • All solid waste, including unused this compound and contaminated items (e.g., weigh boats, gloves, paper towels), should be collected in a designated, properly labeled hazardous waste container.
  • Liquid waste (solutions containing this compound) should be collected in a separate, labeled hazardous waste container for liquids.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
  • The label should also indicate the primary hazards (e.g., Irritant).

3. Storage of Waste:

  • Waste containers should be kept closed except when adding waste.
  • Store waste in a designated satellite accumulation area that is secure and away from incompatible materials.

4. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.[1][4][6] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[2][4][9]

Workflow and Safety Relationships

The following diagram illustrates the logical flow of operations for handling this compound, emphasizing the integration of safety measures at each step.

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.